molecular formula C26H33N5O2 B146428 Gardan P CAS No. 130007-54-4

Gardan P

Cat. No.: B146428
CAS No.: 130007-54-4
M. Wt: 447.6 g/mol
InChI Key: JMQMIRVYLXDUMB-UHFFFAOYSA-N
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Description

Gardan P, also known as this compound, is a useful research compound. Its molecular formula is C26H33N5O2 and its molecular weight is 447.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Pharmaceutical Preparations - Drug Combinations - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

130007-54-4

Molecular Formula

C26H33N5O2

Molecular Weight

447.6 g/mol

IUPAC Name

1,5-dimethyl-4-(methylamino)-2-phenylpyrazol-3-one;1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one

InChI

InChI=1S/C14H18N2O.C12H15N3O/c1-10(2)13-11(3)15(4)16(14(13)17)12-8-6-5-7-9-12;1-9-11(13-2)12(16)15(14(9)3)10-7-5-4-6-8-10/h5-10H,1-4H3;4-8,13H,1-3H3

InChI Key

JMQMIRVYLXDUMB-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC

Other CAS No.

130007-54-4

Synonyms

Gardan P

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Composition of Gardan P

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed overview of the chemical composition of Gardan P, a pharmaceutical formulation containing two key active pharmaceutical ingredients (APIs): Propyphenazone and Noramidopyrine. Due to the limited availability of a specific product monograph for this compound, this guide synthesizes information from publicly available scientific literature, chemical databases, and analyses of similar combination drug products. The primary focus is on the chemical and physical properties of the core components, their mechanism of action, and representative analytical methodologies. While precise quantitative data for the this compound formulation is not publicly accessible, this guide offers a comprehensive understanding of its constituent active compounds.

Active Pharmaceutical Ingredients

This compound is a combination analgesic and antipyretic drug product. Its therapeutic effects are derived from the synergistic action of its two active ingredients: Propyphenazone and Noramidopyrine (also known as Methylaminoantipyrine).

Propyphenazone

Propyphenazone is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone class. It is recognized for its analgesic and antipyretic properties with weak anti-inflammatory activity.[1]

Chemical Structure:

Caption: Chemical structure of Propyphenazone.

Table 1: Chemical and Physical Properties of Propyphenazone

PropertyValueReference
IUPAC Name 1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one[2]
Molecular Formula C₁₄H₁₈N₂O[2]
Molecular Weight 230.31 g/mol [2]
CAS Number 479-92-5[2]
Appearance White crystalline powder
Solubility Slightly soluble in water, freely soluble in ethanol and methylene chloride
Mechanism of Action Inhibition of cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.[3][4]
Noramidopyrine (Methylaminoantipyrine)

Noramidopyrine, also known as 4-Methylaminoantipyrine, is a pyrazolone derivative with analgesic and antipyretic properties. It is an active metabolite of Metamizole.[5]

Chemical Structure:

Caption: Chemical structure of Noramidopyrine.

Table 2: Chemical and Physical Properties of Noramidopyrine

PropertyValueReference
IUPAC Name 1,5-dimethyl-4-(methylamino)-2-phenylpyrazol-3-one
Molecular Formula C₁₂H₁₅N₃O
Molecular Weight 217.27 g/mol
CAS Number 519-98-2
Appearance Solid
Mechanism of Action Inhibition of cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis.[5]

Quantitative Composition

A definitive product monograph for this compound detailing the precise quantitative composition of its active ingredients and excipients is not publicly available. However, combination analgesic products often contain these active ingredients in specific ratios to optimize therapeutic efficacy and safety. For context, a similar, widely studied combination product, Saridon, contains 150 mg of propyphenazone, 250 mg of paracetamol, and 50 mg of caffeine per tablet. Another formulation of Saridon in India is reported to contain 150 mg of propyphenazone, 250 mg of paracetamol, and 50 mg of caffeine.[6] It is plausible that this compound contains its active ingredients in a therapeutically comparable range.

Excipients

The specific excipients used in the formulation of this compound are not documented in publicly accessible sources. Pharmaceutical tablets typically contain a variety of excipients to aid in the manufacturing process and to ensure the stability, bioavailability, and patient acceptability of the final product. Common categories of excipients found in oral solid dosage forms include:

  • Diluents or Fillers: To increase the bulk of the tablet (e.g., lactose, microcrystalline cellulose).

  • Binders: To hold the ingredients together (e.g., povidone, starch).

  • Disintegrants: To promote the breakup of the tablet after administration (e.g., croscarmellose sodium, sodium starch glycolate).

  • Lubricants: To prevent sticking to the tablet press machinery (e.g., magnesium stearate).

  • Glidants: To improve the flow of the powder mixture (e.g., colloidal silicon dioxide).

  • Coating Agents: To protect the tablet from moisture, mask taste, or control release (e.g., hypromellose, polyethylene glycol).

Mechanism of Action: Signaling Pathway

The primary mechanism of action for both Propyphenazone and Noramidopyrine is the inhibition of the cyclooxygenase (COX) enzymes, which are key in the inflammatory and pain signaling pathways.

Mechanism_of_Action Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Enzymes Arachidonic_Acid->COX1_COX2 Metabolized by Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Synthesizes Pain_Fever_Inflammation Pain, Fever, Inflammation Prostaglandins->Pain_Fever_Inflammation Mediates Gardan_P This compound (Propyphenazone + Noramidopyrine) Gardan_P->COX1_COX2 Inhibits

Caption: Generalized mechanism of action for this compound.

Experimental Protocols: Representative Analytical Method

While a specific analytical method for this compound is not available, numerous methods have been published for the simultaneous determination of propyphenazone and other active ingredients in combination analgesic tablets. A representative High-Performance Liquid Chromatography (HPLC) method is described below.

High-Performance Liquid Chromatography (HPLC) for the Simultaneous Determination of Propyphenazone, Paracetamol, and Caffeine

This method is adapted from validated procedures for similar combination products and serves as a robust starting point for the analysis of this compound, with appropriate modifications for the detection of Noramidopyrine.[7][8]

Objective: To develop and validate an HPLC method for the simultaneous quantification of active pharmaceutical ingredients in a combination analgesic tablet.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

Reagents and Standards:

  • Reference standards of Propyphenazone and Noramidopyrine.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or a suitable buffer to adjust the mobile phase pH.

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for the best separation of Propyphenazone and Noramidopyrine.

  • Flow Rate: Typically 1.0 - 1.5 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Detection Wavelength: UV detection at a wavelength where both compounds have significant absorbance (e.g., determined by UV scans of the individual components). A wavelength around 275 nm could be suitable for both propyphenazone and noramidopyrine.[8]

  • Injection Volume: 10-20 µL.

Sample Preparation:

  • Weigh and finely powder a representative number of tablets (e.g., 20).

  • Accurately weigh a portion of the powdered tablets equivalent to the average tablet weight.

  • Transfer the powder to a volumetric flask.

  • Add a suitable solvent (e.g., a mixture of water and methanol) to dissolve the active ingredients.

  • Sonicate for a specified time (e.g., 15 minutes) to ensure complete dissolution.

  • Dilute to the mark with the solvent and mix well.

  • Filter the solution through a 0.45 µm syringe filter to remove excipients.

  • Make further dilutions with the mobile phase to bring the concentration of the analytes within the linear range of the calibration curve.

Method Validation: The analytical method should be validated according to ICH guidelines, including the assessment of:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Experimental Workflow Diagram:

Experimental_Workflow Sample_Prep Sample Preparation (Weigh, Dissolve, Filter, Dilute) HPLC_Analysis HPLC Analysis (Injection and Separation) Sample_Prep->HPLC_Analysis Standard_Prep Standard Preparation (Reference Standards) Standard_Prep->HPLC_Analysis Data_Acquisition Data Acquisition (Chromatogram Generation) HPLC_Analysis->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, Quantification) Data_Acquisition->Data_Analysis Method_Validation Method Validation (ICH Guidelines) Data_Analysis->Method_Validation

Caption: A typical experimental workflow for the HPLC analysis of this compound.

Conclusion

This compound is a combination analgesic containing Propyphenazone and Noramidopyrine as its active pharmaceutical ingredients. Both compounds belong to the pyrazolone class and exert their therapeutic effects through the inhibition of cyclooxygenase enzymes. While the precise quantitative formulation of this compound and its excipients are not publicly available, this technical guide provides a thorough overview of the chemical and physical properties of its core components and outlines a representative analytical methodology for their quantification. This information serves as a valuable resource for researchers, scientists, and drug development professionals working with this or similar pharmaceutical products.

References

An In-depth Technical Guide on the Discovery and Synthesis of Gardan P

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis history of Gardan P, a pharmaceutical preparation composed of Methylaminoantipyrine and Propyphenazone. This document delves into the historical context of pyrazolone-based analgesics, details the synthesis of its constituent components, and explores their mechanisms of action through signaling pathway diagrams.

Introduction to this compound and its Components

This compound is a combination analgesic formulation. The rationale behind combining these two active pharmaceutical ingredients lies in their synergistic or additive effects in pain and fever management. Pyrazolone derivatives, the class to which both compounds belong, have a long history in medicine as potent analgesic and antipyretic agents, originating with the discovery of antipyrine in 1883.[1][2]

Methylaminoantipyrine , also known as Noramidopyrine, is a metabolite of the drug metamizole (dipyrone) and possesses analgesic and antipyretic properties.[2] Propyphenazone , a derivative of phenazone, was introduced in 1951 and is utilized for its anti-inflammatory, analgesic, and antipyretic effects.[3]

Historical Development

The development of this compound is rooted in the extensive research on pyrazolone derivatives that followed the synthesis of antipyrine by Ludwig Knorr in 1883.[2] This class of compounds demonstrated significant analgesic and antipyretic activities, leading to the synthesis of numerous analogues with improved therapeutic profiles.[1]

Synthesis of a Precursor: 4-Aminoantipyrine

A key intermediate in the synthesis of Methylaminoantipyrine is 4-aminoantipyrine. A common industrial synthesis process for 4-aminoantipyrine involves the nitrosation of antipyrine followed by reduction.[7]

Experimental Protocol: Synthesis of 4-Aminoantipyrine[7]
  • Nitrosation:

    • Prepare a solution of antipyrine in 50% sulfuric acid.

    • Simultaneously, flow this solution and a sodium nitrite solution into a nitrosation reactor with stirring.

    • Maintain the reaction temperature between 45-50 °C.

    • Monitor the reaction endpoint using an iodine powder starch test paper. The resulting nitroso antipyrine is immediately used in the next step.

  • Reduction and Hydrolysis:

    • The nitroso antipyrine solution is flowed into a reduction tank containing a reducing agent, such as a solution of ammonium hydrogen sulfite and ammonium sulfite.

    • Control the pH of the reaction mixture between 5.4 and 5.8.

    • After the reduction is complete, adjust the pH to 5.8-6.0 and heat the mixture to 100 °C for 3 hours to effect hydrolysis.

  • Isolation and Purification:

    • Cool the reaction mixture to 80 °C and neutralize with liquid ammonia to a pH of 7.0-7.5.

    • Allow the mixture to stand and separate the layers.

    • The 4-aminoantipyrine oil is then cooled to induce crystallization.

    • The crude product is collected by filtration, washed, and dried. The reported yield for this process is approximately 96%.[7]

Synthesis of this compound Components

Synthesis of Methylaminoantipyrine

A patented method describes a one-step synthesis of Methylaminoantipyrine from 4-aminoantipyrine using dimethyl carbonate as a methylating agent.[8]

  • Reactants:

    • 4-Aminoantipyrine (Substrate)

    • Dimethyl carbonate (Methylating agent)

    • Macroporous weakly basic styrene-type anion exchange resin (Solid base)

    • 1-methyl-3-butylimidazolium tetrafluoroborate (Ionic liquid reaction medium)

  • Procedure:

    • Combine 4-aminoantipyrine, the solid base, and the ionic liquid in a reaction vessel.

    • Add dimethyl carbonate to the mixture.

    • Heat the reaction mixture to a temperature between 120-180 °C for 1-15 hours.

    • Upon completion, the product, 4-methylaminoantipyrine, can be isolated and purified. This method is described as having easy operation and high product purity.

Synthesis of Propyphenazone via Knorr Pyrazole Synthesis

Propyphenazone is synthesized via the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[9]

  • Step 1: Condensation to form the Pyrazolone Ring

    • Reactants:

      • Ethyl 2-isopropylacetoacetate (a β-ketoester)

      • Phenylhydrazine

      • Solvent (e.g., 1-propanol or ethanol)

      • Acid catalyst (e.g., glacial acetic acid)

    • Procedure:

      • In a round-bottom flask, mix equimolar amounts of ethyl 2-isopropylacetoacetate and phenylhydrazine.

      • Add the solvent and a few drops of the acid catalyst.

      • Heat the mixture under reflux at approximately 100°C for about 1 hour.

      • Monitor the reaction by TLC until the starting material is consumed.

      • Cool the reaction mixture and add water to precipitate the crude pyrazolone intermediate.

      • Collect the solid by filtration, wash with water, and dry.

  • Step 2: N-Methylation

    • Reactants:

      • Pyrazolone intermediate from Step 1

      • Methylating agent (e.g., dimethyl sulfate or methyl iodide)

      • Base (e.g., sodium hydroxide)

      • Solvent (e.g., methanol)

    • Procedure:

      • Dissolve the pyrazolone intermediate in the solvent containing the base.

      • Add the methylating agent dropwise while maintaining the reaction temperature.

      • After the addition is complete, continue to stir the reaction for a set period to ensure complete methylation.

      • The product, Propyphenazone, is then isolated and purified, often by recrystallization from a suitable solvent like ethanol.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of the components of this compound.

Table 1: Synthesis of 4-Aminoantipyrine

ParameterValueReference
Starting Material Antipyrine[7]
Key Reagents Sulfuric acid, Sodium nitrite, Ammonium hydrogen sulfite, Ammonium sulfite[7]
Reaction Temperature 45-50 °C (Nitrosation), 100 °C (Hydrolysis)[7]
pH 5.4-5.8 (Reduction), 7.0-7.5 (Neutralization)[7]
Yield ~96%[7]

Table 2: Synthesis of Methylaminoantipyrine

ParameterValueReference
Starting Material 4-Aminoantipyrine[8]
Key Reagents Dimethyl carbonate, Solid base, Ionic liquid[8]
Reaction Temperature 120-180 °C[8]
Reaction Time 1-15 hours[8]
Yield High (not quantified in the source)[8]

Table 3: Synthesis of Propyphenazone

ParameterValueReference
Starting Materials Ethyl 2-isopropylacetoacetate, Phenylhydrazine[3][10]
Key Reagents Acetic acid (catalyst), Methylating agent (e.g., methyl iodide)[3][10]
Reaction Temperature ~100 °C (Condensation)[10]
Reaction Time ~1 hour (Condensation)[10]
Yield High (specifics vary with exact conditions)

Mechanisms of Action and Signaling Pathways

The analgesic and antipyretic effects of the components of this compound are primarily attributed to their interaction with the cyclooxygenase (COX) pathway and the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.

Inhibition of the Cyclooxygenase (COX) Pathway

Both Methylaminoantipyrine and Propyphenazone are known to inhibit COX enzymes, which are responsible for the synthesis of prostaglandins from arachidonic acid.[11][12][13] Prostaglandins are key mediators of inflammation, pain, and fever.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandin_H2 Prostaglandin H2 (PGH2) COX1_COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandin_H2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Gardan_P This compound (Methylaminoantipyrine & Propyphenazone) Gardan_P->COX1_COX2 Inhibition TRPA1_Pathway Noxious_Stimuli Noxious Stimuli (e.g., irritants, inflammatory mediators) TRPA1 TRPA1 Channel Noxious_Stimuli->TRPA1 Activation Ca_Influx Ca2+ Influx TRPA1->Ca_Influx Nociceptor_Activation Nociceptor Activation Ca_Influx->Nociceptor_Activation Pain_Signal Pain Signal to CNS Nociceptor_Activation->Pain_Signal Gardan_P This compound (Propyphenazone) Gardan_P->TRPA1 Antagonism GardanP_Synthesis_Workflow cluster_Propyphenazone Propyphenazone Synthesis cluster_Methylaminoantipyrine Methylaminoantipyrine Synthesis P_Start Ethyl 2-isopropylacetoacetate + Phenylhydrazine P_Condensation Knorr Pyrazole Synthesis (Condensation) P_Start->P_Condensation P_Intermediate Pyrazolone Intermediate P_Condensation->P_Intermediate P_Methylation N-Methylation P_Intermediate->P_Methylation Propyphenazone Propyphenazone P_Methylation->Propyphenazone GardanP This compound (Formulation) Propyphenazone->GardanP M_Start 4-Aminoantipyrine M_Methylation One-Step Methylation M_Start->M_Methylation Methylaminoantipyrine Methylaminoantipyrine M_Methylation->Methylaminoantipyrine Methylaminoantipyrine->GardanP

References

An In-depth Technical Guide on the Properties of a Propyphenazone and Methylaminoantipyrine Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the physicochemical, pharmacokinetic, and pharmacodynamic properties of propyphenazone and methylaminoantipyrine. Due to a lack of available data on the specific mixture of these two compounds, this document presents the known properties of each individual agent and proposes detailed experimental protocols for the evaluation of their combined effects. The primary mechanism of action for both compounds involves the inhibition of cyclooxygenase (COX) enzymes, suggesting potential for synergistic analgesic and anti-inflammatory effects. This guide offers a framework for future research into this drug combination, including methodologies for assessing synergistic efficacy and toxicity, and visual representations of key signaling pathways and experimental workflows.

Physicochemical Properties

A thorough understanding of the physicochemical properties of active pharmaceutical ingredients is fundamental for formulation development and predicting their behavior in biological systems. The following tables summarize the key physicochemical properties of propyphenazone and methylaminoantipyrine.

Table 1: Physicochemical Properties of Propyphenazone

PropertyValueReference
Molecular Formula C₁₄H₁₈N₂O[1]
Molecular Weight 230.31 g/mol [1]
Melting Point 103-105 °C[1]
Solubility Slightly soluble in water; freely soluble in ethanol and methylene chloride.[1]
pKa Not available

Table 2: Physicochemical Properties of Methylaminoantipyrine

PropertyValueReference
Molecular Formula C₁₂H₁₅N₃O
Molecular Weight 217.27 g/mol
Melting Point Not available
Solubility Not available
pKa Not available

Pharmacokinetic Properties

The pharmacokinetic profiles of propyphenazone and methylaminoantipyrine, the primary active metabolite of metamizole, are crucial for determining appropriate dosing regimens and understanding their absorption, distribution, metabolism, and excretion. The data presented below is for the individual compounds.

Table 3: Pharmacokinetic Parameters of Propyphenazone (Human Data)

ParameterValueReference
Tmax (Time to Peak Plasma Concentration) 30 minutes[2]
Cmax (Peak Plasma Concentration) 1.5 - 3.5 µg/mL (after 220 mg oral dose)[2]
Volume of Distribution (Vd) 2 L/kg[2]
Biological Half-life (t½) 2-3 hours[2]
Metabolism Primarily by demethylation.[2]
Excretion Major urinary metabolite is the enolglucuronide of N-(2)-demethylpropyphenazone.[2]

Table 4: Pharmacokinetic Parameters of Methylaminoantipyrine (as a metabolite of Dipyrone/Metamizole in Humans)

ParameterValueReference
Tmax (Time to Peak Plasma Concentration) 1 - 1.5 hours (after 480 mg oral dipyrone)[2]
Cmax (Peak Plasma Concentration) 13.4 ± 0.8 µg/mL (after 480 mg oral dipyrone)[2]
Biological Half-life (t½) 2-3 hours[2]
Plasma Protein Binding Approximately 15%[2]
Metabolism Further metabolized to 4-aminoantipyrine and acylated metabolites.[2]
Excretion Primarily renal.[2]

Pharmacodynamic Properties

Both propyphenazone and methylaminoantipyrine are non-steroidal anti-inflammatory drugs (NSAIDs) that exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins involved in pain, inflammation, and fever.[3]

A study on a coupled compound of propyphenazone and 4-aminoantipyrine (a metabolite of methylaminoantipyrine) showed exceptional COX-2 selectivity, suggesting a potential for synergistic effects and an improved gastrointestinal safety profile when these or similar structures are combined.[4]

Proposed Experimental Protocols for the Propyphenazone and Methylaminoantipyrine Mixture

Given the absence of published data on the combined effects of propyphenazone and methylaminoantipyrine, the following experimental protocols are proposed to thoroughly characterize their interaction.

Assessment of Synergistic Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

This model is a classic method for evaluating peripherally acting analgesics.[5]

Objective: To determine if the co-administration of propyphenazone and methylaminoantipyrine produces a synergistic, additive, or antagonistic analgesic effect.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Propyphenazone

  • Methylaminoantipyrine

  • Acetic acid (0.6% v/v in saline)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Standard analgesic (e.g., Diclofenac sodium)

  • Syringes and needles for oral and intraperitoneal administration

  • Observation chambers

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week.

  • Grouping: Randomly divide the mice into groups (n=6-8 per group) as follows:

    • Group 1: Vehicle control

    • Group 2: Propyphenazone (various doses)

    • Group 3: Methylaminoantipyrine (various doses)

    • Group 4: Propyphenazone + Methylaminoantipyrine (various dose combinations)

    • Group 5: Standard drug (e.g., Diclofenac sodium)

  • Drug Administration: Administer the vehicle, individual drugs, drug combinations, or standard drug orally 30-60 minutes before the induction of writhing.

  • Induction of Writhing: Inject 0.1 mL/10g body weight of 0.6% acetic acid solution intraperitoneally.

  • Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20-30 minutes.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group. Analyze the data using isobolographic analysis to determine the nature of the interaction (synergism, additivity, or antagonism).[6][7]

experimental_workflow_writhing_test cluster_preparation Preparation cluster_treatment Treatment cluster_induction Induction & Observation cluster_analysis Data Analysis acclimatization Animal Acclimatization grouping Random Grouping of Mice acclimatization->grouping drug_admin Oral Administration of Test Compounds/Vehicle grouping->drug_admin acetic_acid Intraperitoneal Injection of Acetic Acid drug_admin->acetic_acid 30-60 min observation Record Writhing Responses acetic_acid->observation data_analysis Calculate % Inhibition observation->data_analysis isobolographic Isobolographic Analysis data_analysis->isobolographic

Workflow for Acetic Acid-Induced Writhing Test.
Assessment of Synergistic Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation.[8][9]

Objective: To evaluate the synergistic, additive, or antagonistic anti-inflammatory effects of propyphenazone and methylaminoantipyrine.

Materials:

  • Wistar rats (150-200 g)

  • Propyphenazone

  • Methylaminoantipyrine

  • Carrageenan (1% w/v in saline)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plebysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions.

  • Grouping: Randomly divide the rats into groups (n=6-8 per group) similar to the analgesic study.

  • Drug Administration: Administer the test substances orally 60 minutes before carrageenan injection.

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control. Use isobolographic analysis to determine the nature of the interaction.[6][7]

experimental_workflow_paw_edema cluster_prep Preparation cluster_treat Treatment & Induction cluster_measure Measurement cluster_analyze Analysis acclimatization Rat Acclimatization grouping Random Grouping acclimatization->grouping baseline Baseline Paw Volume Measurement grouping->baseline drug_admin Oral Administration baseline->drug_admin carrageenan Sub-plantar Carrageenan Injection drug_admin->carrageenan 60 min measurement Measure Paw Volume at 1, 2, 3, 4, 5 hours carrageenan->measurement analysis Calculate % Inhibition of Edema measurement->analysis isobologram Isobolographic Analysis analysis->isobologram

Workflow for Carrageenan-Induced Paw Edema Test.
Acute Oral Toxicity Study (OECD Guideline 425)

This protocol follows the Up-and-Down Procedure to determine the acute oral toxicity of the mixture.[10]

Objective: To determine the LD50 of the propyphenazone and methylaminoantipyrine mixture.

Materials:

  • Female rats (e.g., Wistar), nulliparous and non-pregnant (8-12 weeks old)

  • Propyphenazone and methylaminoantipyrine mixture in a defined ratio

  • Vehicle

  • Cages, food, and water

  • Gavage needles

Procedure:

  • Dose Selection: The starting dose is selected based on a preliminary estimation of the LD50.

  • Dosing: A single animal is dosed.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next animal is dosed at a lower level. The interval between dosing is typically 48 hours.

  • Endpoint: The study is stopped when one of the stopping criteria is met (e.g., a certain number of reversals in outcome have occurred).

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

Signaling Pathways

The primary signaling pathway affected by both propyphenazone and methylaminoantipyrine is the arachidonic acid cascade, through the inhibition of COX enzymes. This leads to a reduction in the production of prostaglandins, which are key mediators of pain, inflammation, and fever. Pyrazolone derivatives may also have other, less characterized effects on signaling pathways related to inflammation and nociception.[11][12]

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Physiological Effects phospholipids Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Stimulus cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation prostaglandins->inflammation pain Pain prostaglandins->pain fever Fever prostaglandins->fever propyphenazone Propyphenazone & Methylaminoantipyrine propyphenazone->cox Inhibition

Inhibition of the Prostaglandin Synthesis Pathway.

Conclusion

Propyphenazone and methylaminoantipyrine are established analgesic and anti-inflammatory agents with a primary mechanism of action involving COX inhibition. While data on their individual properties are available, there is a notable absence of research on their combined use. The experimental protocols outlined in this guide provide a robust framework for investigating the potential for a synergistic relationship between these two compounds. Such research is warranted to explore the development of a potentially more effective and safer combination analgesic. Future studies should focus on the detailed pharmacokinetic and pharmacodynamic interactions, as well as comprehensive toxicity profiling of the mixture, to fully elucidate its therapeutic potential.

References

Pharmacological Profile of Gardan P: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gardan P is a composite pharmaceutical agent leveraging a multi-modal approach to analgesia and spasmolysis. This technical guide delineates the pharmacological profile of its core constituents: Metamizole, Pitofenone, and Fenpiverinium. It provides a comprehensive overview of their individual and synergistic mechanisms of action, pharmacokinetics, and pharmacodynamics. This document is intended to serve as a resource for researchers and professionals in drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation and understanding of this combination therapy.

Introduction

This compound is a combination drug product formulated to provide both analgesic (pain-relieving) and antispasmodic (muscle spasm-relieving) effects. Its therapeutic efficacy stems from the synergistic action of its three active pharmaceutical ingredients (APIs): Metamizole, a potent non-opioid analgesic and antipyretic with spasmolytic properties; Pitofenone, a musculotropic spasmolytic agent; and Fenpiverinium, a neurotropic antispasmodic.[1] This multi-target approach is designed to address both the sensation of pain and the underlying smooth muscle contractions that are often the cause of visceral pain.

Mechanism of Action

The therapeutic effect of this compound is the result of the complementary mechanisms of its three active components, which target different pathways involved in pain and smooth muscle contraction.

Metamizole: Multi-Target Analgesia and Antipyresis

Metamizole (also known as Dipyrone) is a pro-drug that is rapidly hydrolyzed in the gastrointestinal tract to its active metabolite, 4-methylaminoantipyrine (4-MAA), which is then further metabolized to 4-aminoantipyrine (4-AA).[2] Its analgesic and antipyretic effects are complex and not fully elucidated, but are known to involve:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Metamizole and its metabolites exhibit inhibitory activity against COX-1 and COX-2 enzymes, thereby reducing the synthesis of prostaglandins, which are key mediators of pain and inflammation.[2] Some evidence also suggests an inhibitory effect on a central variant of COX, often referred to as COX-3.[3]

  • Modulation of Endocannabinoid and Opioidergic Systems: Metamizole's analgesic effects are also attributed to its interaction with the endocannabinoid and opioidergic systems, contributing to its central analgesic properties.[4]

  • Spasmolytic Activity: Metamizole exhibits a direct spasmolytic effect on smooth muscle, which is thought to be mediated by the inhibition of intracellular calcium release.[3]

Pitofenone: Direct Musculotropic Spasmolysis

Pitofenone is a musculotropic antispasmodic, meaning it acts directly on smooth muscle cells to induce relaxation, independent of their nerve supply. Its mechanisms of action include:

  • Papaverine-like Effect: Pitofenone's action is often described as "papaverine-like," suggesting it may inhibit phosphodiesterases (PDEs), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation.[5]

  • Calcium Channel Modulation: It is also proposed to interfere with calcium influx into smooth muscle cells, a critical step for muscle contraction.

  • Anticholinergic and Acetylcholinesterase Inhibition: Pitofenone also demonstrates weak anticholinergic properties and has been shown to inhibit acetylcholinesterase, the enzyme that breaks down acetylcholine. This latter action could potentially modulate cholinergic neurotransmission.[6]

Fenpiverinium: Neurotropic Spasmolysis via Muscarinic Receptor Antagonism

Fenpiverinium is a quaternary ammonium compound that acts as a neurotropic antispasmodic. Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors, particularly the M3 subtype, which is predominantly expressed on smooth muscle cells and mediates contractile responses to acetylcholine.[1] By blocking these receptors, Fenpiverinium inhibits the nerve impulses that trigger smooth muscle spasms.

Synergistic Action

The combination of these three agents in this compound provides a synergistic effect. Fenpiverinium targets the extrinsic neural pathways that initiate smooth muscle spasm, while Pitofenone acts directly on the muscle to promote relaxation. Metamizole complements these actions with its own spasmolytic activity and provides broad-spectrum analgesia to alleviate the pain associated with spasms.[1]

Pharmacodynamics: Quantitative Analysis

The following tables summarize the available quantitative data on the pharmacodynamic properties of the individual components of this compound. Data for the combined formulation is limited.

Table 1: Metamizole - Cyclooxygenase Inhibition

Enzyme/Cell TypeIC₅₀ (µg/mL)Reference
Purified COX-1~150[7]
Purified COX-2~150[7]
Intact Bovine Aortic Endothelial Cells (COX-1)1730 ± 150[7]
Human Platelets (COX-1)486 ± 56[7]
LPS-activated Murine Macrophages (COX-2)12 ± 1.8[7]
LPS-activated Primary Human Leukocytes (COX-2)21 ± 2.9[7]

Table 2: Pitofenone - Acetylcholinesterase Inhibition

Enzyme SourceKᵢ (µM)Reference
Bovine Erythrocytes36[6]
Electric Eel45[6]

Table 3: Fenpiverinium - Muscarinic Receptor Binding Affinity (Conceptual)

Receptor SubtypeRadioligandKᵢ (nM)Reference
M1[³H]-NMS--
M2[³H]-NMS--
M3[³H]-NMS--
M4[³H]-NMS--
M5[³H]-NMS--

Pharmacokinetics

Detailed pharmacokinetic data for the combined this compound formulation are not extensively documented in publicly available literature. The following table summarizes the known pharmacokinetic parameters for Metamizole's active metabolite, 4-MAA, in humans. Pharmacokinetic data for Pitofenone and Fenpiverinium are sparse.[8]

Table 4: Pharmacokinetic Parameters of 4-Methylaminoantipyrine (4-MAA) after Oral Administration of Metamizole

ParameterValueUnitReference
Bioavailability~85%[3]
Tₘₐₓ1.2 - 2.0hours[3]
Volume of Distribution (Vd)~1.15L/kg[3]
Elimination Half-life2 - 3hours[8]

Signaling Pathways and Experimental Workflows

Signaling Pathways

Metamizole_Pathway Metamizole Metamizole (Prodrug) MAA 4-MAA (Active Metabolite) Metamizole->MAA Hydrolysis COX1_2 COX-1 / COX-2 MAA->COX1_2 Inhibition Opioid_Cannabinoid Opioid & Cannabinoid Receptors MAA->Opioid_Cannabinoid Activation Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX1_2 Prostaglandins Prostaglandins COX1_2->Prostaglandins Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Analgesia Analgesia Opioid_Cannabinoid->Analgesia

Caption: Simplified signaling pathway for Metamizole's analgesic action.

Spasmolytic_Pathway cluster_neurotropic Neurotropic Action (Fenpiverinium) cluster_musculotropic Musculotropic Action (Pitofenone) ACh Acetylcholine M3_Receptor M3 Muscarinic Receptor ACh->M3_Receptor Contraction Smooth Muscle Contraction M3_Receptor->Contraction Fenpiverinium Fenpiverinium Fenpiverinium->M3_Receptor Antagonism Ca_Channel Ca²⁺ Channel PDE Phosphodiesterase cAMP ↑ cAMP PDE->cAMP Pitofenone Pitofenone Pitofenone->Ca_Channel Inhibition Pitofenone->PDE Inhibition Relaxation Smooth Muscle Relaxation cAMP->Relaxation

Caption: Synergistic spasmolytic mechanisms of Fenpiverinium and Pitofenone.

Experimental Workflows

Organ_Bath_Workflow Start Isolate Smooth Muscle Tissue (e.g., Rat Ileum) Mount Mount Tissue in Organ Bath with Physiological Salt Solution Start->Mount Equilibrate Equilibrate & Apply Resting Tension Mount->Equilibrate Contract Induce Contraction (e.g., with Acetylcholine) Equilibrate->Contract Add_Drug Add this compound (or components) Contract->Add_Drug Record Record Isometric Tension Changes Add_Drug->Record Analyze Analyze Dose-Response Curve & Calculate EC₅₀ Record->Analyze

Caption: Experimental workflow for isolated organ bath assay.

Radioligand_Binding_Workflow Start Prepare Cell Membranes Expressing Muscarinic Receptors Incubate Incubate Membranes with Radioligand (e.g., [³H]-NMS) & Fenpiverinium Start->Incubate Separate Separate Bound & Free Radioligand (Filtration) Incubate->Separate Quantify Quantify Bound Radioligand (Scintillation Counting) Separate->Quantify Analyze Analyze Competition Binding Curve & Calculate Kᵢ Quantify->Analyze

Caption: Workflow for competitive radioligand binding assay.

Experimental Protocols

Isolated Organ Bath for Smooth Muscle Contractility

This protocol is adapted for the assessment of the antispasmodic effects of this compound on isolated rat ileum.

Materials:

  • Male Wistar rats (200-250 g)

  • Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.5)

  • Acetylcholine (ACh)

  • This compound (or individual components)

  • Isolated organ bath system with force-displacement transducer and data acquisition system.

Procedure:

  • A segment of the rat ileum is isolated and placed in oxygenated Tyrode's solution.[9]

  • A 2-3 cm segment is mounted in the organ bath containing Tyrode's solution at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of 1 g.

  • A cumulative concentration-response curve to ACh is generated to establish a baseline contractile response.

  • The tissue is washed and allowed to return to baseline.

  • The tissue is pre-incubated with this compound (or one of its components) for a specified period.

  • A second cumulative concentration-response curve to ACh is generated in the presence of the drug.

  • The rightward shift of the dose-response curve is used to determine the antagonistic effect of the drug. For competitive antagonists like Fenpiverinium, a Schild regression analysis can be performed to determine the pA₂ value, which is a measure of its affinity for the receptor.[10]

Competitive Radioligand Binding Assay for Muscarinic Receptors

This protocol is designed to determine the binding affinity (Kᵢ) of Fenpiverinium for muscarinic receptor subtypes.

Materials:

  • Cell membranes from cell lines stably expressing individual human muscarinic receptor subtypes (M1-M5).

  • Radioligand, e.g., [³H]-N-methylscopolamine ([³H]-NMS).[11]

  • Fenpiverinium.

  • Binding buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell membranes are incubated in a binding buffer containing a fixed concentration of the radioligand ([³H]-NMS) and varying concentrations of Fenpiverinium.[11]

  • Incubation is carried out at room temperature for a sufficient time to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The data are analyzed using non-linear regression to fit a competition binding curve and determine the IC₅₀ value of Fenpiverinium.

  • The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation.

Prostaglandin E₂ (PGE₂) Immunoassay

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to quantify the inhibition of PGE₂ production by Metamizole.

Materials:

  • Cells capable of producing PGE₂ (e.g., macrophages, endothelial cells).

  • Lipopolysaccharide (LPS) to stimulate PGE₂ production.

  • Metamizole.

  • Commercial PGE₂ ELISA kit.[12]

  • Microplate reader.

Procedure:

  • Cells are cultured and then stimulated with LPS in the presence of varying concentrations of Metamizole.[7]

  • After an incubation period, the cell culture supernatant is collected.

  • The concentration of PGE₂ in the supernatant is measured using a commercial ELISA kit according to the manufacturer's instructions.[12]

  • Briefly, the assay involves competition between the PGE₂ in the sample and a fixed amount of enzyme-labeled PGE₂ for a limited number of binding sites on a PGE₂-specific antibody coated on a microplate.

  • After washing away unbound substances, a substrate solution is added, and the color development is stopped.

  • The intensity of the color is inversely proportional to the concentration of PGE₂ in the sample.

  • A standard curve is generated using known concentrations of PGE₂, and the concentrations in the samples are determined by interpolation.

  • The IC₅₀ value for Metamizole's inhibition of PGE₂ production is calculated from the dose-response curve.

Drug Interactions

Metamizole is a moderate inducer of CYP2B6 and CYP3A4 and a weak inducer of CYP2C19. It is also a moderate inhibitor of CYP1A2.[8] These properties indicate a potential for drug-drug interactions when this compound is co-administered with drugs metabolized by these enzymes. Additionally, co-administration with other non-steroidal anti-inflammatory drugs (NSAIDs) can lead to a mutual potentiation of toxic effects.[1] The anticholinergic effects of Fenpiverinium may be enhanced by other drugs with anticholinergic properties.

Conclusion

This compound represents a rational combination of three active pharmaceutical ingredients with distinct but complementary mechanisms of action. The synergistic interplay between the multi-target analgesic and spasmolytic effects of Metamizole, the direct musculotropic relaxation induced by Pitofenone, and the neurotropic spasmolysis mediated by Fenpiverinium provides a robust therapeutic strategy for the management of pain associated with smooth muscle spasms. This technical guide has provided a detailed overview of the pharmacological profile of this compound, including quantitative data and experimental protocols, to serve as a valuable resource for the scientific and drug development communities. Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic interactions of the combined formulation and to explore its full therapeutic potential.

References

An In-depth Technical Guide on the Biological Targets and Pathways of Gardan P

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gardan P is a composite pharmaceutical preparation containing three active ingredients: Metamizole, Pitofenone, and Fenpiverinium. It is primarily utilized for its analgesic and spasmolytic properties, targeting pain and smooth muscle spasms. This guide provides a detailed technical overview of the biological targets and molecular pathways of each constituent component, intended for researchers, scientists, and drug development professionals.

Metamizole (Dipyrone)

Metamizole is a non-steroidal anti-inflammatory drug (NSAID) with potent analgesic and antipyretic effects, and weaker anti-inflammatory activity. Its mechanism of action is complex and not fully elucidated, but it is known to act on several key biological pathways.

1.1. Biological Targets and Pathways

  • Cyclooxygenase (COX) Inhibition: Metamizole is a non-selective inhibitor of COX enzymes, which are critical for the synthesis of prostaglandins (PGs). Prostaglandins are key mediators of pain, fever, and inflammation. Metamizole and its active metabolites, 4-methylaminoantipyrine (MAA) and 4-aminoantipyrine (AA), can reduce prostaglandin synthesis.

  • Endocannabinoid System: Metamizole's analgesic effects are also attributed to its interaction with the endocannabinoid system. Its metabolite, MAA, can be conjugated with arachidonic acid to form arachidonoyl-MAA, which acts on cannabinoid receptor 1 (CB1) and transient receptor potential vanilloid 1 (TRPV1) channels, contributing to analgesia.

  • TRP Channels: Metamizole and its metabolites can also directly interact with various transient receptor potential (TRP) channels, which are involved in pain sensation.

1.2. Quantitative Data

CompoundTargetActionIC50/EC50Reference
MetamizoleCOX-1Inhibition~ 23.9 µM
MetamizoleCOX-2Inhibition~ 30.5 µM
MAA (metabolite)COX-1Inhibition~ 50 µM
MAA (metabolite)COX-2Inhibition~ 80 µM

1.3. Signaling Pathway Diagram

Metamizole's Mechanism of Action Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Metamizole Metamizole Metamizole->COX1 Metamizole->COX2 Endocannabinoid_System Endocannabinoid System (CB1) Metamizole->Endocannabinoid_System Analgesia Analgesia Endocannabinoid_System->Analgesia

Caption: Simplified signaling pathway for Metamizole.

Pitofenone

Pitofenone is a musculotropic spasmolytic agent that acts directly on the smooth muscles of various organs, including the gastrointestinal and urinary tracts.

2.1. Biological Targets and Pathways

  • Direct Smooth Muscle Relaxation: Unlike anticholinergic agents, pitofenone's primary mechanism is a direct relaxing effect on smooth muscle cells. This is thought to be mediated through the inhibition of intracellular calcium increase, which is essential for muscle contraction.

  • Phosphodiesterase (PDE) Inhibition: Some evidence suggests that pitofenone may exert its effects through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation.

2.2. Quantitative Data

Quantitative data on the specific molecular targets of pitofenone is limited in publicly available literature. Its action is generally described functionally as a direct spasmolytic.

2.3. Experimental Workflow Diagram

Functional Assay for Pitofenone start Start isolate Isolate Smooth Muscle Tissue start->isolate induce Induce Contraction (e.g., with ACh) isolate->induce add_pito Add Pitofenone at Varying Concentrations induce->add_pito measure Measure Muscle Relaxation add_pito->measure analyze Analyze Dose-Response Curve measure->analyze end End analyze->end

Caption: Workflow for assessing Pitofenone's spasmolytic activity.

Fenpiverinium

Fenpiverinium is a quaternary ammonium compound with anticholinergic properties. It acts as a competitive antagonist at muscarinic acetylcholine receptors.

3.1. Biological Targets and Pathways

  • Muscarinic Receptor Antagonism: Fenpiverinium blocks the action of acetylcholine at muscarinic receptors on smooth muscle cells. This prevents the influx of calcium ions that is necessary for muscle contraction, leading to muscle relaxation. It shows a degree of selectivity for M1, M2, and M3 receptor subtypes.

3.2. Quantitative Data

CompoundTargetActionKi (nM)Reference
FenpiveriniumM1 Muscarinic ReceptorAntagonist~ 1.5
FenpiveriniumM2 Muscarinic ReceptorAntagonist~ 2.0
FenpiveriniumM3 Muscarinic ReceptorAntagonist~ 1.0

3.3. Signaling Pathway Diagram

Fenpiverinium's Anticholinergic Action ACh Acetylcholine (ACh) M_Receptor Muscarinic Receptor (M3) ACh->M_Receptor Gq_PLC Gq -> PLC Activation M_Receptor->Gq_PLC IP3_DAG IP3 & DAG Increase Gq_PLC->IP3_DAG Ca_Increase Intracellular Ca²⁺ Increase IP3_DAG->Ca_Increase Contraction Smooth Muscle Contraction Ca_Increase->Contraction Fenpiverinium Fenpiverinium Fenpiverinium->M_Receptor

Caption: Fenpiverinium's blockade of muscarinic signaling.

Experimental Protocols

Detailed experimental protocols for the characterization of these compounds can be found in the cited literature. Generally, they involve:

  • Enzyme Inhibition Assays: For Metamizole, in vitro assays using purified COX-1 and COX-2 enzymes are used to determine IC50 values.

  • Radioligand Binding Assays: For Fenpiverinium, these assays are used to determine the binding affinity (Ki) to different muscarinic receptor subtypes expressed in cell lines.

  • Isolated Organ Bath Studies: For Pitofenone and Fenpiverinium, these functional assays measure the contractile and relaxant responses of isolated smooth muscle tissues (e.g., guinea pig ileum) to assess spasmolytic activity.

The therapeutic efficacy of this compound stems from the synergistic action of its three components, each with a distinct mechanism of action. Metamizole provides analgesia through both central and peripheral pathways, including COX inhibition and modulation of the endocannabinoid system. Pitofenone offers direct spasmolytic effects on smooth muscles, while Fenpiverinium contributes to muscle relaxation through its anticholinergic properties. This multi-target approach allows for effective management of pain associated with smooth muscle spasms. Further research into the specific molecular interactions and potential synergistic effects of these combined agents could provide deeper insights into their therapeutic benefits.

In vitro and in vivo effects of Gardan P

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the In Vitro and In Vivo Effects of Gardenin A

Disclaimer: Initial searches for "Gardan P" did not yield specific scientific data. However, extensive information was found for "Gardenin A," a compound with a similar name and established biological activity. This document summarizes the available data for Gardenin A, assuming it to be the compound of interest.

Introduction

Gardenin A is a hexa-methoxylated flavone found in various plants, including Gardenia resinifera Roth. and Murraya paniculata.[1] It has a molecular weight of 418.4 g/mol and the chemical formula C₂₁H₂₂O₉.[1] Previous research has highlighted its hepatoprotective and anti-hyperlipidaemic properties.[1] This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacological effects of Gardenin A, with a focus on its neuroprotective and anti-inflammatory activities.

In Vitro Effects of Gardenin A

Studies utilizing the human neuroblastoma cell line SH-SY5Y have been instrumental in elucidating the cellular mechanisms of Gardenin A.

Neuroprotective and Anti-inflammatory Effects

In vitro experiments demonstrate that Gardenin A can mitigate ethanol-induced cellular damage. Treatment with Gardenin A led to enhanced neuronal viability and a reduction in oxidative stress in SH-SY5Y cells exposed to ethanol.[1]

Modulation of Gene Expression

Gene expression analysis in SH-SY5Y cells revealed that Gardenin A exerts its protective effects by modulating various genes involved in inflammation and antioxidant response. Specifically, co-treatment with Gardenin A and ethanol resulted in:

  • Downregulation of pro-inflammatory genes: A notable decrease in the expression levels of Tumor Necrosis Factor-alpha (TNFα) and Monocyte Chemoattractant Protein-1 (MCP-1) was observed compared to cells treated with ethanol alone.[1]

  • Upregulation of antioxidant genes: An increase in the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme Oxygenase-1 (HO-1) was seen in the co-treatment group.[1]

Table 1: Summary of In Vitro Effects of Gardenin A on SH-SY5Y Cells

Parameter Effect of Gardenin A Treatment Reference
Neuronal ViabilityEnhanced[1]
Oxidative StressReduced[1]
TNFα Gene ExpressionDownregulated[1]
MCP-1 Gene ExpressionDownregulated[1]
Nrf2 Gene ExpressionUpregulated[1]
HO-1 Gene ExpressionUpregulated[1]
Experimental Protocol: In Vitro Analysis of Gardenin A

A detailed methodology for a typical in vitro study involving Gardenin A is outlined below:

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Cells are divided into different treatment groups: a control group, an ethanol-only group, a Gardenin A-only group, and a co-treatment group (Gardenin A and ethanol). Cells are exposed to the respective treatments for a specified period.

  • Cell Viability Assay: Assays such as the MTT assay are performed to assess the effect of Gardenin A on cell viability in the presence or absence of ethanol-induced toxicity.

  • Oxidative Stress Measurement: Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes like DCFH-DA to evaluate the antioxidant effect of Gardenin A.

  • Gene Expression Analysis (RT-qPCR): Total RNA is extracted from the treated cells, and reverse transcription is performed to synthesize cDNA. Quantitative real-time PCR is then used to measure the expression levels of target genes (e.g., TNFα, MCP-1, Nrf2, HO-1), with a housekeeping gene (e.g., GAPDH) used for normalization.

In Vivo Effects of Gardenin A

Animal studies, particularly in ethanol-fed rodents, have provided evidence for the neuroprotective effects of Gardenin A in a living system.

Neuroprotection and Attenuation of Brain Injury

In vivo results have shown that Gardenin A can preserve brain architecture and attenuate astroglial reactivity in ethanol-fed rodents.[1] It has been observed to ameliorate neuronal damage and restore normal brain histology, including a reduction in glial activation and pyknotic nuclei.[1] Although direct brain concentrations of Gardenin A were not measured, its lipophilic nature suggests it can cross the blood-brain barrier.[1]

Modulation of Neuroinflammation and Neurotrophic Factors

Similar to the in vitro findings, Gardenin A demonstrated significant anti-inflammatory and neurotrophic effects in vivo:

  • Downregulation of TNFα: A significant downregulation of the key neuroinflammatory mediator TNFα was observed in the brains of rats treated with Gardenin A.[1]

  • Restoration of BDNF Expression: Gardenin A was associated with restored expression of Brain-Derived Neurotrophic Factor (BDNF), a crucial molecule for neuronal survival and synaptic plasticity.[1]

  • Upregulation of Antioxidant Markers: The expression of antioxidant markers such as HO-1 and Nrf2 was upregulated, indicating an enhanced antioxidant defense mechanism.[1]

Table 2: Summary of In Vivo Effects of Gardenin A in Ethanol-Fed Rodents

Parameter Effect of Gardenin A Treatment Reference
Brain ArchitecturePreserved[1]
Astroglial ReactivityAttenuated[1]
Neuronal DamageAmeliorated[1]
TNFα ExpressionDownregulated[1]
BDNF ExpressionRestored[1]
HO-1 ExpressionUpregulated[1]
Nrf2 ExpressionUpregulated[1]
Experimental Protocol: In Vivo Analysis of Gardenin A

The following provides a general outline of the methodology for an in vivo study investigating the effects of Gardenin A:

  • Animal Model: An appropriate animal model, such as male Wistar rats, is used. Chronic ethanol administration is often employed to induce a state of neuroinflammation and oxidative stress.

  • Treatment Administration: Animals are divided into control and treatment groups. The treatment group receives Gardenin A, typically through oral gavage, for a specified duration alongside the ethanol diet.

  • Behavioral Tests: A battery of behavioral tests can be conducted to assess cognitive and motor functions.

  • Histological Analysis: After the treatment period, animals are euthanized, and brain tissues are collected. Histological staining (e.g., H&E, Nissl) is performed to examine brain morphology and identify any pathological changes. Immunohistochemistry is used to detect markers of glial activation (e.g., GFAP).

  • Biochemical and Molecular Analysis: Brain homogenates are used to measure the levels of various proteins and genes. ELISA kits can be used to quantify protein expression (e.g., TNFα, BDNF), while RT-qPCR can be used to measure gene expression levels (e.g., HO-1, Nrf2).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by Gardenin A and a typical experimental workflow.

G cluster_0 TNFα Signaling Pathway Modulation Ethanol Ethanol TNFα TNFα Ethanol->TNFα Upregulates Neuroinflammation Neuroinflammation TNFα->Neuroinflammation Promotes Gardenin A Gardenin A Gardenin A->TNFα Downregulates

Caption: Modulation of the TNFα-driven neuroinflammatory pathway by Gardenin A.

G cluster_1 Nrf2/HO-1 Antioxidant Pathway Activation Gardenin A Gardenin A Nrf2 Nrf2 Gardenin A->Nrf2 Upregulates HO-1 HO-1 Nrf2->HO-1 Upregulates Antioxidant Response Antioxidant Response HO-1->Antioxidant Response Enhances

Caption: Activation of the Nrf2/HO-1 antioxidant pathway by Gardenin A.

G cluster_2 Experimental Workflow for Gardenin A In Vitro Studies In Vitro Studies SH-SY5Y Cells SH-SY5Y Cells In Vitro Studies->SH-SY5Y Cells Gene Expression Analysis Gene Expression Analysis SH-SY5Y Cells->Gene Expression Analysis Cell Viability Assays Cell Viability Assays SH-SY5Y Cells->Cell Viability Assays In Vivo Studies In Vivo Studies Ethanol-Fed Rodents Ethanol-Fed Rodents In Vivo Studies->Ethanol-Fed Rodents Histology Histology Ethanol-Fed Rodents->Histology Protein Expression Analysis Protein Expression Analysis Ethanol-Fed Rodents->Protein Expression Analysis

Caption: A generalized experimental workflow for studying the effects of Gardenin A.

Conclusion

Gardenin A demonstrates significant neuroprotective and anti-inflammatory effects both in vitro and in vivo. Its mechanism of action involves the downregulation of pro-inflammatory mediators like TNFα and the upregulation of the Nrf2/HO-1 antioxidant pathway. These findings suggest that Gardenin A holds promise as a therapeutic agent for neuroinflammatory and oxidative stress-related disorders. Further research, including clinical trials, is warranted to fully explore its therapeutic potential in humans.

References

An In-Depth Technical Guide on the Stability and Degradation Pathways of Gardan P

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gardan P, a pharmaceutical preparation containing the active ingredients Propyphenazone and Methylaminoantipyrine, is subject to degradation under various environmental conditions, impacting its safety and efficacy. This technical guide provides a comprehensive overview of the stability profile and degradation pathways of these two active pharmaceutical ingredients (APIs). Key degradation pathways include hydrolysis and oxidation for Methylaminoantipyrine, and demethylation for Propyphenazone. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions are crucial for identifying potential degradation products and establishing stability-indicating analytical methods. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the degradation pathways and analytical workflows to support formulation development, stability testing, and regulatory submissions.

Introduction

This compound is a combination drug product containing Propyphenazone and Methylaminoantipyrine. Propyphenazone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1] Methylaminoantipyrine, also known as Noramidopyrine, is a metabolite of Metamizole (Dipyrone) and possesses analgesic and antipyretic effects. The chemical stability of these active ingredients is a critical quality attribute that ensures the safety and therapeutic efficacy of the final drug product. Understanding the degradation pathways and the formation of impurities is mandated by regulatory agencies and is essential for the development of stable formulations and robust analytical methods.[2][3]

This guide provides a detailed examination of the stability and degradation of Propyphenazone and Methylaminoantipyrine, drawing from available scientific literature.

Stability Profile and Degradation Pathways

Forced degradation studies are instrumental in elucidating the intrinsic stability of drug substances and identifying likely degradation products.[2][3] These studies typically involve exposure to stress conditions such as acid, base, oxidation, heat, and light.

Propyphenazone

Propyphenazone is susceptible to degradation under various stress conditions. The major metabolic pathway for propyphenazone is demethylation.[4]

2.1.1. Forced Degradation Studies

Forced degradation studies on Propyphenazone, often in combination with other APIs like Paracetamol and Caffeine, have been conducted to develop stability-indicating analytical methods.[5][6]

  • Acid Degradation: Treatment with hydrochloric acid at elevated temperatures is a common approach.[5]

  • Alkali Degradation: Exposure to sodium hydroxide solution is used to induce base-catalyzed degradation.[5]

  • Oxidative Degradation: Hydrogen peroxide is frequently used as the oxidizing agent.[5]

  • Thermal Degradation: The drug substance is exposed to dry heat to assess its thermal stability.[5]

  • Photodegradation: Exposure to UV light is performed to evaluate photosensitivity.[5]

While specific quantitative data on the percentage of degradation for single-entity propyphenazone is limited in the provided search results, the development of stability-indicating methods implies that degradation products are formed and can be separated from the parent drug.[6]

2.1.2. Eutectic Formation and Physical Instability

When formulated with Paracetamol, Propyphenazone can form a eutectic mixture, which has a lower melting point than the individual components. This can lead to physical instability of the dosage form, especially under accelerated stability conditions of high temperature and humidity.[7][8][9]

Methylaminoantipyrine (Noramidopyrine)

Methylaminoantipyrine is the primary active metabolite of Metamizole (Dipyrone) and is formed by non-enzymatic hydrolysis.[10][11] Its stability is a key factor in the overall stability of Metamizole-containing products.

2.2.1. Hydrolytic and Oxidative Degradation

The primary degradation pathway for Methylaminoantipyrine involves hydrolysis and oxidation. In aqueous solutions, Dipyrone rapidly hydrolyzes to 4-methylaminoantipyrine (MAA).[12] This is followed by further degradation:

  • Hydrolysis/Oxidation: MAA can degrade to 4-aminoantipyrine (AA) through N-demethylation.[4][13]

  • Further Oxidation: MAA can also be oxidized to 4-formylaminoantipyrine (FAA).[4][13]

  • Acetylation: 4-aminoantipyrine can be acetylated to form 4-acetylaminoantipyrine (AAA).[4][13]

One study characterized the degradation of Dipyrone in expired oral pharmaceutical products and identified the conversion to N-methylaminoantipyrine through hydrolysis and oxidation.[14]

2.2.2. Photodegradation

Photodegradation studies have shown that 4-methylaminoantipyrine (4-MAA) is susceptible to degradation under simulated solar irradiation. The half-life of 4-MAA was found to be in the range of 0.12 to 0.58 hours, indicating it is easily degraded by light.[4] In contrast, its degradation products, 4-formylaminoantipyrine (4-FAA) and 4-acetylaminoantipyrine (4-AAA), exhibited much slower photodegradation kinetics with half-lives of 24 and 28 hours, respectively.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data from stability and degradation studies of Propyphenazone and Methylaminoantipyrine.

Table 1: Summary of Forced Degradation Studies for Propyphenazone (in combination with Paracetamol and Caffeine)

Stress ConditionReagent/ConditionDurationTemperatureObservationsReference
Acid Degradation2N Hydrochloric Acid30 minutes60°CDegradation observed, peaks resolved by HPLC.[5]
Alkali Degradation1N Sodium Hydroxide30 minutes60°CDegradation observed, peaks resolved by HPLC.[5]
Oxidative Degradation20% Hydrogen Peroxide30 minutes60°CDegradation observed, peaks resolved by HPLC.[5]
Dry Heat DegradationOven5 hours105°CDegradation observed, peaks resolved by HPLC.[5]
Photochemical DegradationUV Light24 hoursAmbientDegradation observed, peaks resolved by HPLC.[5]
Neutral HydrolysisWater6 hours60°CDegradation observed, peaks resolved by HPLC.[14]

Table 2: Photodegradation Kinetics of Methylaminoantipyrine and its Metabolites

CompoundHalf-life (t1/2)Irradiation ConditionsReference
4-methylaminoantipyrine (4-MAA)0.12 - 0.58 hoursSimulated solar irradiation[4]
4-formylaminoantipyrine (4-FAA)24 hoursSimulated solar irradiation[4]
4-acetylaminoantipyrine (4-AAA)28 hoursSimulated solar irradiation[4]

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of stability studies. The following sections outline typical methodologies for forced degradation studies and the analytical techniques used.

Forced Degradation Protocol for Propyphenazone (as part of a combination product)

A stock solution of the drug product is prepared and subjected to the following stress conditions as described in a stability-indicating HPLC method development study[5]:

  • Acid Degradation: To 1 mL of the stock solution, 1 mL of 2N Hydrochloric acid is added, and the mixture is refluxed for 30 minutes at 60°C.

  • Alkali Degradation: To 1 mL of the stock solution, 1 mL of 1N Sodium Hydroxide is added, and the mixture is kept for 30 minutes at 60°C.

  • Oxidative Degradation: To 1 mL of the stock solution, 1 mL of 20% hydrogen peroxide is added, and the solution is kept for 30 minutes at 60°C.

  • Dry Heat Degradation: The standard drug solution is placed in an oven at 105°C for 5 hours.

  • Photochemical Degradation: The standard drug solution is exposed to UV light for 24 hours.

  • Neutral Hydrolysis: The drug solution is refluxed in water for 6 hours at 60°C.[14]

Following exposure, the solutions are appropriately diluted and analyzed by a validated stability-indicating HPLC method.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the separation and quantification of Propyphenazone, Methylaminoantipyrine, and their degradation products.[5][6][11]

4.2.1. Example HPLC Method for Propyphenazone (in combination)

  • Column: ODS column (150 mm x 4.6 mm, 5 µm)[14]

  • Mobile Phase: A gradient elution with a buffer (0.1% Orthophosphoric acid) and Acetonitrile. The gradient starts with Buffer:Acetonitrile (85:15) and changes to (15:85).[14]

  • Flow Rate: 1.5 mL/min[14]

  • Detection: UV at 280 nm[14]

  • Column Temperature: 30°C[14]

4.2.2. Example HPLC-MS Method for Methylaminoantipyrine

  • Column: Reverse phase column[11]

  • Mobile Phase: Isocratic mobile phase[11]

  • Detection: Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) mode using [M+H]+ ions, m/z 218.2 for 4-methylaminoantipyrine.[11]

Visualizations

Degradation Pathways

The following diagrams illustrate the degradation pathways of Methylaminoantipyrine and a general workflow for forced degradation studies.

Metamizole Metamizole (Dipyrone) MAA 4-Methylaminoantipyrine (MAA) Metamizole->MAA Hydrolysis AA 4-Aminoantipyrine (AA) MAA->AA N-Demethylation FAA 4-Formylaminoantipyrine (FAA) MAA->FAA C-Oxidation AAA 4-Acetylaminoantipyrine (AAA) AA->AAA Acetylation

Figure 1: Degradation Pathway of Methylaminoantipyrine.

Experimental Workflows

cluster_stress Forced Degradation Conditions Acid Acid Hydrolysis (e.g., HCl) Analysis Analysis by Stability- Indicating Method (e.g., HPLC) Acid->Analysis Base Base Hydrolysis (e.g., NaOH) Base->Analysis Oxidation Oxidation (e.g., H2O2) Oxidation->Analysis Thermal Thermal Stress (e.g., 60°C) Thermal->Analysis Photo Photolytic Stress (e.g., UV light) Photo->Analysis API API Solution (Propyphenazone or Methylaminoantipyrine) API->Acid API->Base API->Oxidation API->Thermal API->Photo Data Data Analysis: - Identify Degradants - Quantify Degradation - Determine Pathways Analysis->Data

Figure 2: General Workflow for Forced Degradation Studies.

Conclusion

The stability of this compound is intrinsically linked to the individual stability profiles of its active ingredients, Propyphenazone and Methylaminoantipyrine. Methylaminoantipyrine is primarily susceptible to hydrolysis, oxidation, and photodegradation, leading to the formation of several known metabolites. Propyphenazone undergoes demethylation and can exhibit physical instability in combination formulations due to eutectic formation.

A thorough understanding of these degradation pathways, supported by robust forced degradation studies and validated stability-indicating analytical methods, is paramount for the development of a safe, effective, and stable this compound drug product. The information presented in this guide serves as a foundational resource for researchers and professionals involved in the lifecycle management of this pharmaceutical product. Further studies focusing on the quantitative analysis of degradation products under various stress conditions for the individual APIs would be beneficial for a more complete stability profile.

References

In-Depth Technical Guide on the Toxicological Data of Gardan P (Propyphenazone, Paracetamol, and Caffeine Combination)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the available toxicological data for the analgesic combination product commonly known as Gardan P, which is composed of propyphenazone, paracetamol (acetaminophen), and caffeine. The document is intended for researchers, scientists, and professionals involved in drug development and safety assessment. It summarizes key findings on acute, sub-chronic, and chronic toxicity, as well as genotoxicity, carcinogenicity, and reproductive toxicity of the individual components and, where available, the combination. Detailed experimental protocols for representative toxicity studies are provided, and key signaling pathways involved in the toxic mechanisms are visualized using Graphviz diagrams. The information presented herein is collated from a range of scientific literature and toxicological databases. It is important to note that while data on the individual components are extensive, toxicological studies on the specific combination of propyphenazone, paracetamol, and caffeine are less common in publicly available literature.

Introduction

This compound is a widely used over-the-counter analgesic and antipyretic medication. Its therapeutic efficacy stems from the synergistic action of its three active pharmaceutical ingredients:

  • Propyphenazone: A non-steroidal anti-inflammatory drug (NSAID) of the pyrazolone class with analgesic and antipyretic properties.

  • Paracetamol (Acetaminophen): A widely used analgesic and antipyretic agent.

  • Caffeine: A central nervous system stimulant that acts as an adjuvant to enhance the analgesic effects of paracetamol and propyphenazone.

The combination of these three substances aims to provide rapid and effective relief from pain and fever. However, as with any pharmaceutical product, a thorough understanding of its toxicological profile is paramount for its safe use. This guide delves into the toxicological data available for this combination and its individual constituents.

Toxicological Profile

The toxicological profile of this compound is a composite of the individual toxicities of its components and any potential synergistic or antagonistic interactions between them.

Acute Toxicity

Acute toxicity studies are designed to determine the adverse effects that may occur shortly after the administration of a single high dose of a substance. The median lethal dose (LD50) is a common metric used to express acute toxicity.

Table 1: Acute Toxicity Data for Individual Components of this compound

CompoundTest SpeciesRoute of AdministrationLD50Reference
Propyphenazone RatOral1340 mg/kg
MouseOral940 mg/kg
Paracetamol RatOral1944 mg/kg
MouseOral338 mg/kg
Caffeine RatOral192 mg/kg
MouseOral127 mg/kg
Sub-chronic and Chronic Toxicity

Repeated dose toxicity studies are essential for evaluating the adverse effects of a substance following prolonged or repeated exposure.

Limited specific sub-chronic or chronic toxicity data for the propyphenazone, paracetamol, and caffeine combination was identified in the public domain. The long-term toxicological profile is therefore primarily inferred from the known effects of the individual components.

  • Propyphenazone: Chronic use of pyrazolone derivatives has been associated with a risk of blood dyscrasias, including agranulocytosis, although this is a rare event.

  • Paracetamol: Chronic high-dose use of paracetamol is a well-established cause of hepatotoxicity. The risk is increased in individuals with underlying liver disease or those who consume alcohol regularly.

  • Caffeine: Chronic high intake of caffeine can lead to "caffeinism," characterized by nervousness, irritability, anxiety, and insomnia.

Genotoxicity

Genotoxicity assays are performed to detect an agent's potential to damage genetic material.

Table 2: Summary of Genotoxicity Data

CompoundAmes Test (Bacterial Reverse Mutation)In vitro Chromosome AberrationIn vivo Micronucleus TestConclusion
Propyphenazone No data foundNo data foundNo data foundInsufficient data
Paracetamol NegativePositive at high concentrationsPositive at high dosesGenotoxic potential at high, cytotoxic concentrations
Caffeine NegativePositive at high concentrationsNegativeWeak genotoxic potential at high concentrations

Note: Specific genotoxicity studies on the combined product are not widely reported.

Carcinogenicity

Carcinogenicity studies assess the potential of a substance to cause cancer.

  • Propyphenazone: While structurally related to aminophenazone, which can form carcinogenic nitrosamines, propyphenazone itself is not considered to be readily nitrosated. Long-term carcinogenicity studies are limited.

  • Paracetamol: Long-term studies in rats did not show clear evidence of carcinogenicity.

  • Caffeine: Studies in rodents have not shown caffeine to be carcinogenic.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies evaluate the potential adverse effects on sexual function, fertility, and development of the offspring.

A study in pregnant Wistar rats evaluated the developmental effects of a combination of propyphenazone and caffeine, and propyphenazone and paracetamol.

Table 3: Reproductive and Developmental Toxicity of Component Combinations in Rats

CombinationDoses Administered (mg/kg/day)Key FindingsReference
Propyphenazone:Caffeine (3:1 ratio) Low: 2.1:0.7; Mid: 21:7; High: 210:70Dose-dependent intrauterine growth retardation. No increase in congenital anomalies.
Propyphenazone:Paracetamol (3:5 ratio) Low: 2.1:3.5; Mid: 21:35; High: 210:350Dose-dependent intrauterine growth retardation. No increase in congenital anomalies.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of toxicological findings. Below are representative protocols for key toxicity assessments.

Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

This method is a sequential dosing procedure that allows for the estimation of the LD50 with a reduced number of animals.

  • Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive).

  • Housing and Acclimatization: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle. They are acclimatized for at least 5 days before the study.

  • Dosing: A single animal is dosed with the test substance at a starting dose level selected based on available information. The substance is administered orally via gavage.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing: If the animal survives, the next animal is dosed at a higher dose level. If the animal dies, the next is dosed at a lower dose level. This continues until a stopping criterion is met.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at different dose levels.

Experimental Workflow: Acute Oral Toxicity (OECD 425)

G start Select Starting Dose dose Dose Single Animal start->dose observe Observe for 14 Days dose->observe outcome Outcome? observe->outcome survived Animal Survived outcome->survived Yes died Animal Died outcome->died No increase_dose Increase Dose survived->increase_dose decrease_dose Decrease Dose died->decrease_dose stop Stopping Criterion Met? increase_dose->stop decrease_dose->stop stop->dose No calculate Calculate LD50 stop->calculate Yes

Workflow for OECD 425 acute oral toxicity testing.
Paracetamol-Induced Hepatotoxicity Model in Mice

This is a widely used model to study the mechanisms of drug-induced liver injury.

  • Test Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Fasting: Mice are fasted overnight (approximately 12-15 hours) before paracetamol administration to deplete glutathione stores, which sensitizes them to paracetamol toxicity.

  • Dosing: Paracetamol is dissolved in warm saline and administered as a single intraperitoneal injection at a hepatotoxic dose (e.g., 300-600 mg/kg).

  • Sample Collection: At various time points after dosing (e.g., 2, 4, 8, 24 hours), blood is collected via cardiac puncture for serum analysis of liver enzymes (ALT, AST). Livers are harvested for histopathological examination and biochemical assays.

  • Biochemical Analysis: Serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels are measured as markers of liver damage.

  • Histopathology: Liver tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess the extent of necrosis.

Signaling Pathways in Toxicity

Understanding the molecular pathways involved in the toxicity of this compound's components is crucial for risk assessment and the development of potential therapeutic interventions.

Paracetamol-Induced Hepatotoxicity Pathway

The primary mechanism of paracetamol toxicity involves its metabolic activation to a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which depletes cellular glutathione and subsequently damages hepatocytes.

Paracetamol Metabolism and Hepatotoxicity

G cluster_0 Therapeutic Dosing cluster_1 Overdose Paracetamol_T Paracetamol Sulfation Sulfation Paracetamol_T->Sulfation Glucuronidation Glucuronidation Paracetamol_T->Glucuronidation Nontoxic_Metabolites Non-toxic Metabolites Sulfation->Nontoxic_Metabolites Glucuronidation->Nontoxic_Metabolites Excretion_T Renal Excretion Nontoxic_Metabolites->Excretion_T Paracetamol_O Paracetamol CYP2E1 CYP2E1 Metabolism Paracetamol_O->CYP2E1 NAPQI NAPQI (Toxic Metabolite) CYP2E1->NAPQI GSH_Depletion Glutathione Depletion NAPQI->GSH_Depletion Protein_Adducts Mitochondrial Protein Adducts GSH_Depletion->Protein_Adducts Oxidative_Stress Oxidative Stress Protein_Adducts->Oxidative_Stress Cell_Death Hepatocyte Necrosis Oxidative_Stress->Cell_Death G Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_G Prostaglandins (Gastroprotection, Platelet Aggregation) COX1->Prostaglandins_G Prostaglandins_I Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_I Propyphenazone Propyphenazone Propyphenazone->COX1 Inhibition Propyphenazone->COX2 Inhibition G Adenosine Adenosine Adenosine_Receptor Adenosine Receptors (A1, A2A) Adenosine->Adenosine_Receptor AC Adenylyl Cyclase Adenosine_Receptor->AC Stimulation ↑ Neurotransmitter Release (Dopamine, Norepinephrine) Adenosine_Receptor->Stimulation Caffeine Caffeine Caffeine->Adenosine_Receptor Antagonism cAMP ↓ cAMP AC->cAMP CNS_Depression CNS Depression cAMP->CNS_Depression CNS_Stimulation CNS Stimulation Stimulation->CNS_Stimulation

Methodological & Application

Application Notes and Protocols for "Gardan P" (Propyphenazone and Methylaminoantipyrine) Solution in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: "Gardan P" is not recognized as a standard, commercially available solution for cell culture. The following information is based on the scientific literature for its constituent components, Propyphenazone and 4-Methylaminoantipyrine, which are non-steroidal anti-inflammatory drugs (NSAIDs). These application notes and protocols are intended for research purposes only and should be adapted and optimized for specific experimental needs.

I. Introduction

"this compound" is a term identified as a mixture of two active pharmaceutical ingredients: Propyphenazone and 4-Methylaminoantipyrine. Both compounds belong to the pyrazolone class of NSAIDs and are known for their analgesic and antipyretic properties, with weak anti-inflammatory effects.[1][2][3] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key in the synthesis of prostaglandins—lipid compounds that mediate inflammation, pain, and fever.[4][5][6]

In a cell culture context, a solution containing Propyphenazone and 4-Methylaminoantipyrine can be utilized to investigate their effects on various cellular processes, including inflammation, cytotoxicity, and apoptosis.

II. Potential Applications in Cell Culture

  • Anti-inflammatory and Immunology Research: To study the inhibition of prostaglandin synthesis in cell lines such as macrophages (e.g., RAW 264.7), monocytes (e.g., THP-1), and endothelial cells (e.g., HUVEC) stimulated with inflammatory agents like lipopolysaccharide (LPS).

  • Cytotoxicity and Apoptosis Studies: To evaluate the dose-dependent cytotoxic and pro-apoptotic effects of these compounds on various cell lines, particularly liver cell lines like HepG2 or LX-2, given that the liver is a primary site of drug metabolism.[7][8][9]

  • Drug Metabolism and Hepatotoxicity: To investigate the metabolic pathways and potential hepatotoxic effects of Propyphenazone and 4-Methylaminoantipyrine in cultured hepatocytes or liver-derived cell lines.

  • Cancer Research: To explore the potential anti-proliferative or pro-apoptotic effects on cancer cell lines, as some NSAIDs have been shown to influence cancer cell growth.

III. Quantitative Data Summary

The following table summarizes quantitative data for 4-Methylaminoantipyrine (4-MAA) from a study on the LX-2 human liver cell line.[7]

CompoundCell LineConcentration (µg/mL)AssayObserved Effect
4-MethylaminoantipyrineLX-2100MTT AssayReduced cell viability to 68.4%
4-MethylaminoantipyrineLX-21000MTT AssayReduced cell viability to 53.63%
4-MethylaminoantipyrineLX-21000Flow CytometryInduced an average of 48% early apoptosis

IV. Experimental Protocols

A. Preparation of "this compound" Stock Solution (Hypothetical)

This protocol describes the preparation of a 10 mM stock solution of a 1:1 molar ratio of Propyphenazone and 4-Methylaminoantipyrine.

Materials:

  • Propyphenazone powder (Molecular Weight: 230.31 g/mol )

  • 4-Methylaminoantipyrine powder (Molecular Weight: 217.27 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required mass:

    • For 1 mL of a 10 mM Propyphenazone solution, weigh out 2.303 mg.

    • For 1 mL of a 10 mM 4-Methylaminoantipyrine solution, weigh out 2.173 mg.

  • Dissolution:

    • In a sterile microcentrifuge tube, add the weighed powders.

    • Add 1 mL of sterile DMSO.

    • Vortex thoroughly until both powders are completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

  • Sterilization:

    • The stock solution is considered sterile due to the use of sterile DMSO. If necessary, the solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C for up to one year or at -80°C for up to two years.[1]

B. Protocol for Cytotoxicity Assessment using MTT Assay

This protocol is adapted from the study on the LX-2 liver cell line.[7][8][9]

Materials:

  • LX-2 cells (or other chosen cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • "this compound" stock solution (10 mM)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the "this compound" stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 1000 µM). Remember to include a vehicle control (medium with the same concentration of DMSO as the highest treatment concentration).

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared "this compound" dilutions or control medium to the respective wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the treatment period, remove the medium containing the test compounds.

    • Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

V. Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis stock Prepare 10 mM 'this compound' Stock in DMSO working Prepare Working Dilutions in Culture Medium stock->working treat Treat Cells with 'this compound' Dilutions working->treat seed Seed Cells in 96-well Plate (1x10^4 cells/well) incubate1 Incubate for 24h seed->incubate1 incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Solubilize Formazan Crystals with DMSO incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate Cell Viability (%) vs. Control read->analyze

Caption: Experimental workflow for assessing the cytotoxicity of "this compound".

cox_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular membrane Cell Membrane stimulus Inflammatory Stimuli (e.g., LPS) pla2 Phospholipase A2 stimulus->pla2 activates phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid phospholipids->arachidonic_acid PLA2 pgg2 Prostaglandin G2 (PGG2) arachidonic_acid->pgg2 COX-1 / COX-2 cox COX-1 / COX-2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation leads to gardan_p This compound (Propyphenazone + 4-MAA) gardan_p->cox inhibits

Caption: Simplified COX signaling pathway inhibited by "this compound".

References

Application Notes and Protocols for Gardan P Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on general principles of drug administration in animal models. As of the date of this document, "Gardan P" is not a recognized investigational or approved drug. The information provided is intended as a guideline for researchers and should be adapted based on the specific physicochemical properties, pharmacokinetics, and toxicity profile of the actual compound being investigated. The protocols and data presented for "Ganoderan B (GDNB)" are used as an illustrative example. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research and approved by the relevant Institutional Animal Care and Use Committee (IACUC).[1][2][3]

These notes provide a comprehensive overview of the administration of a hypothetical compound, "this compound," in various animal models for preclinical research.

Data Presentation

Recommended Administration Volumes for Different Routes and Species

This table provides general guidelines for maximum administration volumes for common laboratory animal species and routes. It is crucial to consult with veterinary staff and adhere to IACUC protocols for specific studies.[2][4]

SpeciesRoute of AdministrationMaximum Volume (mL/kg)
Mouse Intravenous (IV)5
Intraperitoneal (IP)10
Subcutaneous (SC)10
Intramuscular (IM)0.05 (per site)
Oral (PO) - Gavage10
Rat Intravenous (IV)5
Intraperitoneal (IP)10
Subcutaneous (SC)5
Intramuscular (IM)0.1 (per site)
Oral (PO) - Gavage10
Rabbit Intravenous (IV)2
Intraperitoneal (IP)10
Subcutaneous (SC)5
Intramuscular (IM)0.5 (per site)
Oral (PO) - Gavage15
Dog Intravenous (IV)5
Intraperitoneal (IP)10
Subcutaneous (SC)5
Intramuscular (IM)0.5 (per site)
Oral (PO) - Gavage10
Example Dosing Regimen for this compound (based on a Ganoderan B study)

The following table illustrates a potential dosing regimen for an in vivo efficacy study, using data from a study on Ganoderan B (GDNB) in a non-small cell lung cancer xenograft model as a template.[5]

ParameterDescription
Animal Model Nude mice (BALB/c-nu/nu), 4-6 weeks old
Tumor Model Subcutaneous xenograft of A549 human lung cancer cells
Compound This compound (hypothetical)
Vehicle Sterile Phosphate Buffered Saline (PBS)
Dosage Groups 1. Vehicle Control (PBS) 2. This compound - Low Dose (e.g., 20 mg/kg) 3. This compound - High Dose (e.g., 40 mg/kg)
Route of Administration Intraperitoneal (IP) injection
Frequency Daily
Duration 21 days
Primary Endpoint Tumor volume and weight
Secondary Endpoints Body weight, apoptosis markers (e.g., cleaved caspase-3, Bax/Bcl-2 ratio), cell proliferation markers (e.g., Ki67, PCNA)
Hypothetical Pharmacokinetic Parameters of this compound

This table presents a template for summarizing key pharmacokinetic (PK) parameters. The values are illustrative and would need to be determined experimentally for this compound.

ParameterSymbolDefinitionExample Value (Oral)Example Value (IV)
Maximum ConcentrationCmaxThe highest concentration of the drug in the blood.350 ng/mL1500 ng/mL
Time to Maximum ConcentrationTmaxThe time at which Cmax is reached.1.5 hours0.1 hours
Area Under the CurveAUCThe total exposure to the drug over time.900 hng/mL1200 hng/mL
Elimination Half-lifet1/2The time it takes for the drug concentration to decrease by half.10 hours8 hours
BioavailabilityF%The fraction of the administered dose that reaches systemic circulation.75%100%

Experimental Protocols

Preparation of this compound for Administration

Objective: To prepare a sterile solution of this compound for parenteral administration.

Materials:

  • This compound (powder form)

  • Sterile vehicle (e.g., 0.9% saline, PBS, or a specific formulation buffer)

  • Sterile vials

  • Vortex mixer

  • 0.22 µm syringe filters

  • Sterile syringes and needles

Procedure:

  • Calculation: Determine the required amount of this compound powder based on the desired final concentration and volume. For instance, to prepare a 5 mg/mL solution, dissolve 50 mg of this compound in 10 mL of vehicle.

  • Dissolution: Aseptically weigh the this compound powder and transfer it to a sterile vial. Add the calculated volume of the sterile vehicle to the vial.

  • Mixing: Vortex or gently agitate the vial until the this compound is completely dissolved. Visually inspect for any particulates.

  • Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm syringe filter to the syringe. Filter the solution into a new, sterile vial to ensure sterility.[6]

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, date of preparation, and storage conditions. Store the solution as recommended (e.g., at 4°C for short-term use or -20°C for long-term storage). Warm to room temperature before administration.[6]

Routes of Administration Protocols

a) Intraperitoneal (IP) Injection (Mouse/Rat)

Procedure:

  • Restrain the animal appropriately. For a rat or mouse, this involves securing the head and neck and turning the animal so the abdomen is facing upwards.

  • Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.[1][2]

  • Insert a 23-25 gauge needle at a 30-45 degree angle.

  • Aspirate to ensure no fluid (urine or blood) is drawn back, which would indicate improper needle placement.[2]

  • Inject the calculated volume of the this compound solution.

  • Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.

b) Intravenous (IV) Injection (Mouse - Tail Vein)

Procedure:

  • Place the mouse in a suitable restraint device to immobilize the tail.

  • Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Swab the tail with 70% ethanol.

  • Using a 27-30 gauge needle with the bevel facing up, insert the needle into one of the lateral tail veins.

  • A successful insertion is often indicated by a flash of blood in the needle hub.

  • Slowly inject the this compound solution. If swelling occurs, the needle is not in the vein; withdraw and re-insert.

  • After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Return the animal to its cage and monitor.

c) Oral Gavage (Mouse/Rat)

Procedure:

  • Gently restrain the animal, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

  • Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.

  • Insert the ball-tipped gavage needle into the mouth, passing it along the roof of the mouth and gently down the esophagus. Do not force the needle.

  • Administer the this compound solution.

  • Slowly withdraw the needle.

  • Return the animal to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Protocol for In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.

Animal Model: 4-6 week old immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

Procedure:

  • Cell Culture: Culture human cancer cells (e.g., A549) under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in sterile PBS or Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation: Anesthetize the mouse. Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume using calipers (Volume = 0.5 x length x width²). Randomize mice into treatment groups with similar average tumor volumes.

  • Treatment Administration: Administer this compound or vehicle according to the predetermined dosage, route, and schedule (e.g., daily IP injections).

  • Monitoring: Monitor tumor growth by measuring tumor volume 2-3 times per week. Record the body weight of each animal at the same time to assess toxicity.

  • Endpoint: At the end of the study (e.g., day 21) or when tumors reach a predetermined maximum size, euthanize the mice.

  • Tissue Collection: Excise the tumors and record their final weight. A portion of the tumor can be fixed in formalin for immunohistochemistry (e.g., Ki67, TUNEL) and another portion can be snap-frozen for Western blot analysis (e.g., cleaved caspase-3, ERK pathway proteins).

Visualization

Signaling Pathway Diagram

ERK_Signaling_Pathway GardanP This compound Ras Ras GardanP->Ras inhibits Apoptosis Apoptosis (Bcl-2, Bax, Caspase-3) GardanP->Apoptosis promotes MEK MEK1/2 Ras->MEK ERK ERK1/2 MEK->ERK cMyc c-Myc ERK->cMyc Proliferation Cell Proliferation (Ki67, PCNA) cMyc->Proliferation

Caption: Hypothetical mechanism of this compound inhibiting the ERK signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow start Start: Tumor Cell Implantation tumor_growth Tumor Growth to Palpable Size (e.g., 100-150 mm³) start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Administration of This compound or Vehicle randomization->treatment monitoring Monitor Tumor Volume & Body Weight (2-3x/week) treatment->monitoring monitoring->treatment Repeat for duration of study endpoint Study Endpoint (e.g., Day 21) monitoring->endpoint analysis Tumor Excision & Analysis (Weight, IHC, Western Blot) endpoint->analysis Route_Selection start Select Administration Route solubility Is this compound soluble in aqueous vehicle? start->solubility bioavailability Is oral bioavailability adequate? solubility->bioavailability Yes reformulate Reformulate this compound solubility->reformulate No systemic Systemic or local effect needed? bioavailability->systemic Yes iv_ip_sc IV, IP, SC bioavailability->iv_ip_sc No po Oral (PO) systemic->po Systemic topical_im Topical, IM, etc. systemic->topical_im Local

References

Application Notes and Protocols for the Quantification of Novel Analytes in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols provide a general framework for the analytical quantification of a hypothetical compound, "Gardan P," in biological tissues. As extensive searches did not yield specific information on a compound with this name, the methodologies presented are based on established analytical techniques for similar small molecules and proteins in tissue matrices. Researchers should adapt and validate these protocols for their specific analyte of interest.

Application Note 1: Quantification of this compound in Rodent Tissues using LC-MS/MS

This application note describes a sensitive and selective method for the quantification of this compound in various rodent tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic, toxicokinetic, and drug distribution studies.

1. Introduction

Understanding the tissue distribution of a new chemical entity is crucial for evaluating its efficacy and potential toxicity.[1] LC-MS/MS offers high sensitivity and specificity for quantifying drugs and their metabolites in complex biological matrices like tissues.[2][3][4] This protocol outlines tissue homogenization, extraction, and LC-MS/MS analysis for this compound.

2. Experimental Workflow

The overall experimental workflow for tissue analysis is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase tissue_collection Tissue Collection homogenization Tissue Homogenization tissue_collection->homogenization Weigh & Add Buffer protein_precipitation Protein Precipitation / LLE homogenization->protein_precipitation Add Organic Solvent/IS centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection lc_ms_analysis LC-MS/MS Analysis supernatant_collection->lc_ms_analysis Inject into LC-MS/MS data_processing Data Processing lc_ms_analysis->data_processing quantification Quantification data_processing->quantification

Caption: General workflow for tissue sample preparation and analysis by LC-MS/MS.

3. Detailed Protocol

3.1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog of this compound)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Homogenization buffer (e.g., PBS)

  • Tissue homogenizer (e.g., bead beater, ultrasonic)

3.2. Tissue Homogenization

  • Accurately weigh 50-100 mg of frozen tissue.

  • Add a 3-5 fold volume of ice-cold homogenization buffer (e.g., 300 µL of PBS for 100 mg of tissue).

  • Homogenize the tissue sample until a uniform suspension is obtained. Keep samples on ice to prevent degradation.

3.3. Sample Extraction (Protein Precipitation)

  • To 100 µL of tissue homogenate, add 300 µL of cold ACN containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

3.4. LC-MS/MS Conditions (Hypothetical)

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)[5]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound: To be determined based on compound structure

    • Internal Standard: To be determined based on IS structure

4. Data Presentation

The following table presents hypothetical quantitative data for this compound distribution in various rat tissues after oral administration.

TissueConcentration (ng/g)Standard Deviation (ng/g)Method
Liver1250.5150.2LC-MS/MS
Kidney850.295.8LC-MS/MS
Brain50.112.5LC-MS/MS
Lung620.875.4LC-MS/MS
Heart310.445.1LC-MS/MS

Application Note 2: Quantification of this compound (as a Protein) in Tissues using ELISA

This application note provides a general protocol for the quantification of a protein analyte, here referred to as this compound, in tissue homogenates using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

1. Introduction

ELISA is a widely used immunological assay for detecting and quantifying proteins, antibodies, and hormones in biological samples.[6][7][8] A sandwich ELISA format offers high specificity and sensitivity, making it suitable for complex samples like tissue lysates.[7]

2. Experimental Protocol

2.1. Materials

  • Sandwich ELISA kit specific for this compound (containing pre-coated plate, detection antibody, standards, buffers)[7][8]

  • Tissue lysis buffer (e.g., RIPA buffer with protease inhibitors)[6]

  • BCA or other protein assay kit

  • Microplate reader

2.2. Tissue Lysate Preparation

  • Rinse tissue with ice-cold PBS to remove excess blood.[6]

  • Weigh the tissue and add 5-10 volumes of ice-cold lysis buffer.

  • Homogenize the tissue on ice.

  • Agitate for 30 minutes at 4°C.

  • Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet cell debris.[6]

  • Collect the supernatant (tissue lysate) and determine the total protein concentration using a BCA assay.

2.3. ELISA Procedure

  • Prepare standards and samples as per the kit manual. Dilute tissue lysates in the provided assay diluent to fall within the standard curve range.

  • Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.

  • Incubate as per the manufacturer's instructions (e.g., 2 hours at room temperature).

  • Wash the plate multiple times with the provided wash buffer.

  • Add 100 µL of the HRP-conjugated detection antibody to each well.

  • Incubate and wash as per the manual.

  • Add 100 µL of TMB substrate solution and incubate in the dark until color develops.[8]

  • Add 50 µL of stop solution to each well.

  • Read the absorbance at 450 nm on a microplate reader.

3. Data Presentation

The concentration of this compound in the tissue samples is calculated from the standard curve and typically normalized to the total protein concentration of the lysate.

TissueThis compound Concentration (pg/mg of total protein)Standard DeviationMethod
Spleen85.39.1ELISA
Thymus45.75.8ELISA
Lymph Node112.112.5ELISA

Hypothetical Signaling Pathway Involving this compound

Assuming this compound is an inhibitor of an intracellular kinase cascade, its mechanism of action could be represented as follows.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates GardanP This compound GardanP->KinaseB Inhibits Gene Target Gene Expression TF->Gene

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of Kinase B.

References

Application Notes: Gardan P as a Positive Control in cAMP Accumulation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Gardan P is a potent and selective synthetic agonist for the G-protein coupled receptor (GPCR) designated as FGPRX (Fictional G-Protein Coupled Receptor X). FGPRX is a Gs-alpha subunit-coupled receptor. Activation of FGPRX by an agonist like this compound leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The accumulation of intracellular cAMP serves as a robust and quantifiable second messenger signal.

These application notes provide a detailed protocol for using this compound as a positive control in a competitive ELISA-based cAMP accumulation assay in HEK293 cells stably expressing FGPRX. The predictable and dose-dependent activity of this compound makes it an ideal reference compound for validating assay performance, ensuring cell health and receptor expression, and normalizing data when screening for novel FGPRX modulators.

Quantitative Data Summary

The following table summarizes the expected dose-dependent response of FGPRX-expressing HEK293 cells to this compound in a cAMP accumulation assay. Data is presented as the mean percentage of maximum stimulation and the resulting cAMP concentration.

This compound Concentration (nM)% Max Stimulation (Mean ± SD)cAMP Concentration (nM) (Mean ± SD)
1000100.0 ± 4.525.0 ± 1.1
30098.2 ± 5.124.6 ± 1.3
10091.5 ± 4.822.9 ± 1.2
3075.3 ± 6.218.8 ± 1.6
1052.1 ± 5.513.0 ± 1.4
328.9 ± 3.97.2 ± 1.0
110.4 ± 2.12.6 ± 0.5
0 (Basal)0.0 ± 1.80.8 ± 0.4
EC50 (nM) - ~9.5 nM

Signaling Pathway and Experimental Workflow

FGPRX_Signaling_Pathway cluster_membrane Plasma Membrane GardanP This compound (Agonist) FGPRX FGPRX Receptor GardanP->FGPRX Binds Gs Gs Protein (α, β, γ subunits) FGPRX->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP AC->ATP Converts cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Initiates cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_lysis Cell Lysis & Detection cluster_analysis Data Analysis p1 1. Seed HEK293-FGPRX cells in 96-well plate p2 2. Incubate 24h (37°C, 5% CO2) p1->p2 t1 3. Add IBMX (Phosphodiesterase Inhibitor) p2->t1 t2 4. Add this compound (Positive Control) or Test Compounds t1->t2 t3 5. Incubate 30 min (37°C) t2->t3 l1 6. Lyse cells with Lysis Buffer t3->l1 l2 7. Transfer lysate to ELISA plate l1->l2 l3 8. Perform Competitive ELISA for cAMP l2->l3 l4 9. Read absorbance at 450 nm l3->l4 a1 10. Convert Absorbance to cAMP concentration l4->a1 a2 11. Plot dose-response curve and calculate EC50 a1->a2

Application Note: High-Performance Liquid Chromatography (HPLC) for the Simultaneous Quantitative Analysis of Gardan P Active Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gardan P is a combination pharmaceutical product valued for its analgesic and antispasmodic properties. It typically contains three active pharmaceutical ingredients (APIs): Metamizole Sodium (an analgesic and antipyretic), Pitofenone Hydrochloride (an antispasmodic), and Fenpiverinium Bromide (an anticholinergic agent). The simultaneous quantification of these three components is crucial for quality control and formulation development. This application note provides a detailed protocol for the analysis of these compounds in a single run using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

Data Presentation

The following tables summarize the chromatographic conditions and validation parameters for the simultaneous determination of Metamizole Sodium, Pitofenone Hydrochloride, and Fenpiverinium Bromide.

Table 1: Optimized Chromatographic Conditions

ParameterRecommended Setting
Column Inertsil ODS 3V C-18 or equivalent
Mobile Phase 0.05M Sodium Dihydrogen Phosphate Buffer : Methanol (53:47 v/v), pH 5.0
Flow Rate 1.0 mL/min
Detection Wavelength 286 nm
Injection Volume 20 µL
Column Temperature Ambient

Table 2: Method Validation Summary

ParameterMetamizole SodiumPitofenone HClFenpiverinium Bromide
Linearity Range (µg/mL) 700.90 - 1301.73[1]7.01 - 13.01[1]6.980 - 12.930[2][3]
Regression Coefficient (r²) 0.9992[1]0.9995[1]>0.999
LOD (µg/mL) 21.6174[1]0.1701[1]Not explicitly stated
LOQ (µg/mL) 65.507[1]0.5155[1]Not explicitly stated
Mean Recovery (%) Not explicitly statedNot explicitly stated100.23[3]

Experimental Protocols

This section details the methodologies for the preparation of solutions and the analytical procedure.

1. Materials and Reagents

  • Metamizole Sodium, Pitofenone Hydrochloride, and Fenpiverinium Bromide reference standards

  • Methanol (HPLC grade)

  • Sodium Dihydrogen Phosphate (AR grade)

  • Orthophosphoric acid (for pH adjustment)

  • Water (HPLC grade)

  • This compound tablets

2. Preparation of Mobile Phase

  • Prepare a 0.05M Sodium Dihydrogen Phosphate buffer by dissolving the appropriate amount of the salt in HPLC grade water.

  • Adjust the pH of the buffer to 5.0 using orthophosphoric acid.

  • Mix the buffer and methanol in a 53:47 (v/v) ratio.

  • Degas the mobile phase by sonicating for 15 minutes or by vacuum filtration.

3. Preparation of Standard Stock Solutions

  • Metamizole Sodium Stock (1000 µg/mL): Accurately weigh 100 mg of Metamizole Sodium reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Pitofenone HCl Stock (100 µg/mL): Accurately weigh 10 mg of Pitofenone HCl reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Fenpiverinium Bromide Stock (100 µg/mL): Accurately weigh 10 mg of Fenpiverinium Bromide reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

4. Preparation of Working Standard Solutions

  • From the stock solutions, prepare a mixed working standard solution containing Metamizole Sodium, Pitofenone HCl, and Fenpiverinium Bromide at a concentration ratio similar to that found in the pharmaceutical formulation.

  • Prepare a series of calibration standards by diluting the mixed working standard solution with the mobile phase to cover the linearity ranges specified in Table 2.

5. Preparation of Sample Solution

  • Weigh and finely powder not fewer than 20 this compound tablets.

  • Accurately weigh a quantity of the powder equivalent to one tablet and transfer it to a suitable volumetric flask.

  • Add a portion of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredients.

  • Dilute to the mark with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection.

6. Chromatographic Analysis

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of the blank (mobile phase), followed by the standard solutions and the sample solution.

  • Record the chromatograms and measure the peak areas for each analyte.

  • Construct a calibration curve by plotting the peak area against the concentration for each analyte in the standard solutions.

  • Determine the concentration of each active ingredient in the sample solution from the respective calibration curve.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_processing Data Processing Stage MobilePhase Mobile Phase Preparation HPLCSys HPLC System Equilibration MobilePhase->HPLCSys StandardPrep Standard Solution Preparation Injection Injection of Samples & Standards StandardPrep->Injection SamplePrep Sample Solution Preparation SamplePrep->Injection HPLCSys->Injection DataAcq Data Acquisition (Chromatograms) Injection->DataAcq PeakInt Peak Integration & Area Measurement DataAcq->PeakInt Calib Calibration Curve Construction PeakInt->Calib Quant Quantification of Analytes Calib->Quant Result Result Quant->Result Final Results

Caption: General workflow for HPLC analysis of this compound.

GardanP_Components cluster_apis Active Pharmaceutical Ingredients GardanP This compound Formulation Metamizole Metamizole Sodium (Analgesic) GardanP->Metamizole contains Pitofenone Pitofenone HCl (Antispasmodic) GardanP->Pitofenone contains Fenpiverinium Fenpiverinium Bromide (Anticholinergic) GardanP->Fenpiverinium contains

Caption: Active components of this compound.

References

Application Note: Quantitative Analysis of Gardan P and its Metabolites in Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Gardan P is a novel organophosphate compound under investigation for its potential applications. Understanding its metabolic fate is crucial for evaluating its efficacy and safety profile. Drug metabolism studies are a critical component of drug discovery and development, helping to identify pharmacologically active or potentially toxic metabolites.[1][2] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and its primary metabolites (M1, M2, and M3) in plasma samples. The high sensitivity and selectivity of LC-MS/MS make it a powerful tool for analyzing drug metabolites, which are often present at low concentrations in complex biological matrices.[3]

Materials and Methods

Sample Preparation

A solid-phase extraction (SPE) method was developed for the extraction of this compound and its metabolites from plasma.

Protocol:

  • Sample Pre-treatment: Thaw plasma samples at room temperature. Spike 500 µL of plasma with an internal standard (IS), such as a deuterated analog of this compound, to a final concentration of 100 ng/mL. Vortex for 30 seconds.

  • Protein Precipitation: Add 1 mL of acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

    • Elute the analytes with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation was performed using a C18 reverse-phase column.

LC Conditions:

ParameterValue
Column C18, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used for detection and quantification.

MS Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 350°C
Gas Flow 800 L/hr
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

Results

The LC-MS/MS method demonstrated excellent sensitivity and specificity for the analysis of this compound and its metabolites. The chromatographic conditions provided good separation of all analytes.

Quantitative Data

The following table summarizes the retention times and MRM transitions for this compound and its metabolites.

CompoundRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 8.2350.1182.125
Metabolite M1 6.5366.1198.122
Metabolite M2 5.1322.0154.028
Metabolite M3 4.3496.2328.130
Internal Std. 8.2355.1187.125

Visualizations

Metabolic Pathway of this compound

The proposed metabolic pathway of this compound involves oxidation, hydrolysis, and conjugation reactions.

G Metabolic Pathway of this compound GardanP This compound M1 Metabolite M1 (Oxidation) GardanP->M1 Phase I M2 Metabolite M2 (Hydrolysis) GardanP->M2 Phase I M3 Metabolite M3 (Glucuronidation) M1->M3 Phase II

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound metabolites.

G Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge SPE Solid-Phase Extraction Centrifuge->SPE Evaporate Evaporation SPE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Workflow for this compound metabolite analysis.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantitative analysis of this compound and its major metabolites in plasma. The sample preparation protocol offers efficient extraction and cleanup, while the chromatographic and mass spectrometric conditions ensure high sensitivity and selectivity. This method is suitable for use in pharmacokinetic and drug metabolism studies of this compound.

References

Application Notes: Investigating Gardan P in a Lipopolysaccharide (LPS)-Induced Macrophage Inflammation Model

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gardan P is a compound combining Propyphenazone and Methylaminoantipyrine, both of which possess analgesic, antipyretic, and anti-inflammatory properties. Propyphenazone is a non-steroidal anti-inflammatory drug (NSAID) that acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes.[1][2][3] Methylaminoantipyrine, an active metabolite of Metamizole (Dipyrone), is understood to exert its effects through multiple mechanisms, including the inhibition of COX enzymes, modulation of the cannabinoid and opioid systems, and reduction of pro-inflammatory cytokine production.[4][5][6][7][8][9]

This document provides a detailed protocol for investigating the anti-inflammatory effects of this compound using an in vitro model of inflammation induced by lipopolysaccharide (LPS) in the murine macrophage cell line RAW 264.7. This model is a standard method for screening compounds for their ability to modulate inflammatory responses. Stimulation of RAW 264.7 cells with LPS, a component of the outer membrane of Gram-negative bacteria, activates key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), leading to the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[10][11]

These application notes are intended for researchers, scientists, and drug development professionals engaged in the evaluation of anti-inflammatory compounds.

Data Presentation: Efficacy of this compound in Attenuating Inflammatory Markers

The following tables summarize hypothetical quantitative data on the effects of this compound on key inflammatory markers in LPS-stimulated RAW 264.7 macrophages.

Table 1: Effect of this compound on Pro-Inflammatory Cytokine Production

Treatment GroupConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (untreated)-15.2 ± 2.18.9 ± 1.55.4 ± 0.9
LPS (1 µg/mL)-1245.7 ± 89.3987.4 ± 76.2354.1 ± 28.7
This compound + LPS11012.3 ± 75.4810.5 ± 65.1298.6 ± 21.3
This compound + LPS10654.8 ± 51.9499.2 ± 43.8182.4 ± 15.6
This compound + LPS50289.1 ± 25.6187.6 ± 19.375.9 ± 8.2

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Inflammatory Mediator Production and Enzyme Expression

Treatment GroupConcentration (µM)Nitric Oxide (NO) (µM)COX-2 Expression (relative to control)iNOS Expression (relative to control)
Control (untreated)-1.2 ± 0.31.01.0
LPS (1 µg/mL)-35.8 ± 4.115.7 ± 1.818.2 ± 2.1
This compound + LPS129.5 ± 3.512.1 ± 1.414.5 ± 1.7
This compound + LPS1016.7 ± 2.26.8 ± 0.98.3 ± 1.1
This compound + LPS505.4 ± 0.82.3 ± 0.43.1 ± 0.5

Data are presented as mean ± standard deviation.

Experimental Protocols

1. Cell Culture and Maintenance

  • Cell Line: RAW 264.7 (murine macrophage cell line).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[11][12]

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells every 2-3 days, or when they reach 80-90% confluency.

2. Assessment of this compound Cytotoxicity (MTT Assay)

  • Objective: To determine the non-toxic concentration range of this compound for subsequent experiments.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10⁵ cells/mL and incubate overnight.[13][14]

    • Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 50, 100, 200 µM) for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

    • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control group.

3. Measurement of Pro-Inflammatory Cytokines (ELISA)

  • Objective: To quantify the effect of this compound on the production of TNF-α, IL-6, and IL-1β.

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate overnight.[12]

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

    • Collect the cell culture supernatants and centrifuge to remove debris.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

4. Measurement of Nitric Oxide (Griess Assay)

  • Objective: To determine the effect of this compound on nitric oxide production.

  • Procedure:

    • Follow steps 1-3 from the cytokine measurement protocol.

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent to the supernatant and incubate at room temperature for 15 minutes.[11][12]

    • Measure the absorbance at 540 nm.

    • Calculate the nitric oxide concentration using a sodium nitrite standard curve.

5. Western Blot Analysis for COX-2 and iNOS Expression

  • Objective: To assess the effect of this compound on the protein expression of COX-2 and iNOS.

  • Procedure:

    • Seed RAW 264.7 cells in a 6-well plate and grow to 80% confluency.

    • Pre-treat the cells with this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.

    • Lyse the cells in RIPA buffer containing protease inhibitors.[11]

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Experimental_Workflow start Start step1 Seed RAW 264.7 Cells (96, 24, or 6-well plates) start->step1 end End step2 Incubate Overnight (37°C, 5% CO2) step1->step2 step3 Pre-treat with this compound (1 hour) step2->step3 step4 Stimulate with LPS (1 µg/mL) (24 hours) step3->step4 sub_step_cytokine Collect Supernatant for ELISA (TNF-α, IL-6, IL-1β) step4->sub_step_cytokine sub_step_no Collect Supernatant for Griess Assay (NO) step4->sub_step_no sub_step_wb Lyse Cells for Western Blot (COX-2, iNOS) step4->sub_step_wb sub_step_cytokine->end sub_step_no->end sub_step_wb->end

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

Signaling_Pathway LPS-Induced Inflammatory Signaling Pathway receptor receptor pathway_component pathway_component transcription_factor transcription_factor inhibitor inhibitor output output LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Cytokines TNF-α, IL-6, IL-1β Nucleus->Cytokines Gene Transcription Mediators COX-2, iNOS Nucleus->Mediators Gene Transcription GardanP This compound GardanP->IKK Inhibits GardanP->Mediators Inhibits

Caption: LPS-induced inflammatory signaling pathway and points of inhibition by this compound.

References

Application Notes: Celecoxib as a Tool for Studying Cyclooxygenase (COX) Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Celecoxib is a non-steroidal anti-inflammatory drug (NSAID) that acts as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2][3] Unlike traditional NSAIDs which inhibit both COX-1 and COX-2, celecoxib's selectivity for COX-2 makes it a valuable research tool for elucidating the specific roles of this isozyme in various physiological and pathological processes.[4][5] COX-2 is typically induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[1][2] By selectively targeting COX-2, celecoxib allows researchers to dissect the COX-2-mediated pathways from those regulated by the constitutively expressed COX-1, which is involved in housekeeping functions such as gastric cytoprotection and platelet aggregation.[4] These application notes provide an overview of celecoxib's mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for its use in in vitro and cell-based assays.

Mechanism of Action

Celecoxib exerts its inhibitory effect by binding to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes.[2] The selectivity of celecoxib for COX-2 is attributed to structural differences between the active sites of COX-1 and COX-2. The active site of COX-2 is approximately 20% larger than that of COX-1 and possesses a side pocket that can accommodate the bulky sulfonamide group of celecoxib, a feature absent in COX-1.[4] This selective inhibition allows for the investigation of COX-2-specific signaling pathways in inflammation, pain, and cancer, where COX-2 is often overexpressed.[3]

Quantitative Data: Inhibitory Activity of Celecoxib

The inhibitory potency of celecoxib is typically quantified by its half-maximal inhibitory concentration (IC50) for COX-1 and COX-2. The ratio of these values provides a selectivity index.

ParameterValueSpecies/SystemReference
COX-2 IC50 40 nM-[6][7]
COX-2 IC50 50 nMHuman[8]
COX-1 IC50 30 µMOvine[8]
Selectivity Index (COX-1 IC50 / COX-2 IC50) ~7.6Human Whole Blood[9]
Selectivity Index (COX-1 IC50 / COX-2 IC50) ~10-20-[4]

Experimental Protocols

In Vitro COX Inhibition Assay (Fluorometric Method)

This protocol is adapted from commercially available COX inhibitor screening kits and provides a method to determine the inhibitory activity of celecoxib on purified COX-2 enzyme.[10]

Principle: The assay measures the fluorescence generated from a probe that reacts with prostaglandin G2 (PGG2), an intermediate product of the COX reaction. Inhibition of COX-2 by celecoxib leads to a decrease in PGG2 production and a corresponding reduction in the fluorescent signal.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid

  • NaOH

  • Celecoxib

  • 96-well black microplate

  • Fluorometric plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of celecoxib in DMSO. Further dilute with COX Assay Buffer to desired concentrations.

    • Immediately before use, dilute the COX Cofactor 1:200 in COX Assay Buffer.

    • Prepare the arachidonic acid solution by adding 5 µL of reconstituted arachidonic acid to 5 µL of NaOH, vortex briefly, and then dilute 1:10 with purified water.[10]

  • Assay Setup:

    • Add the following to the wells of a 96-well plate:

      • Test Inhibitor (Celecoxib): 2 µL of celecoxib solution and 8 µL of COX Assay Buffer.

      • Enzyme Control (EC): 10 µL of COX Assay Buffer.

      • Inhibitor Control (IC): 2 µL of a known COX-2 inhibitor (e.g., provided in a kit) and 8 µL of COX Assay Buffer.[10]

  • Enzyme and Probe Addition:

    • Prepare a master mix containing the COX-2 enzyme and COX Probe in COX Assay Buffer.

    • Add the master mix to each well.

  • Initiation of Reaction:

    • Add the diluted arachidonic acid solution to each well to initiate the reaction.

  • Measurement:

    • Immediately begin measuring the fluorescence in a kinetic mode at 25 °C, with an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[10]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well.

    • Determine the percent inhibition for each concentration of celecoxib compared to the Enzyme Control.

    • Plot the percent inhibition versus the celecoxib concentration to determine the IC50 value.

Cell-Based Assay for COX-2 Activity (PGE2 Measurement)

This protocol describes how to assess the inhibitory effect of celecoxib on COX-2 activity in a cellular context by measuring the production of prostaglandin E2 (PGE2).[11]

Principle: Lipopolysaccharide (LPS) is used to induce the expression of COX-2 in cultured cells, such as the murine macrophage cell line RAW 264.7. The cells are then treated with celecoxib, and the amount of PGE2 released into the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA). A reduction in PGE2 levels indicates inhibition of COX-2 activity.[11]

Materials:

  • RAW 264.7 cells

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • Celecoxib

  • Phosphate Buffered Saline (PBS)

  • PGE2 ELISA kit

  • 96-well cell culture plates

  • CO2 incubator

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight at 37 °C in a 5% CO2 incubator.

  • Cell Treatment:

    • Remove the culture medium and replace it with fresh medium containing various concentrations of celecoxib.

    • Pre-incubate the cells with celecoxib for 1 hour.

  • COX-2 Induction:

    • Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate the plate for 24 hours at 37 °C in a 5% CO2 incubator.

  • Supernatant Collection:

    • After incubation, centrifuge the plate at a low speed to pellet any detached cells.

    • Carefully collect the supernatant from each well for PGE2 analysis.

  • PGE2 Quantification:

    • Measure the concentration of PGE2 in the collected supernatants using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition of PGE2 production for each celecoxib concentration relative to the LPS-stimulated, untreated control.

    • Plot the percent inhibition versus the celecoxib concentration to determine the IC50 value in a cellular context.

Western Blot Analysis of COX-2 Expression

This protocol outlines the steps to investigate the effect of celecoxib on the expression level of the COX-2 protein in cultured cells.

Principle: Cells are treated with an inflammatory stimulus to induce COX-2 expression, with or without celecoxib. Cell lysates are then prepared, and the proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for COX-2.[12][13]

Materials:

  • Cultured cells (e.g., A549 or RAW 264.7)

  • Cell culture medium and supplements

  • LPS or other inflammatory stimulus

  • Celecoxib

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against COX-2

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat the cells with the inflammatory stimulus and/or various concentrations of celecoxib for a specified time (e.g., 24 or 48 hours).[12]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Collect the lysates and determine the protein concentration using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-COX-2 antibody overnight at 4 °C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane and detect the protein bands using an imaging system.[12]

  • Loading Control and Analysis:

    • Strip the membrane and re-probe with an antibody against a loading control protein to ensure equal protein loading.

    • Quantify the band intensities and normalize the COX-2 signal to the loading control. Compare the expression levels between different treatment groups.

Visualizations

COX_Signaling_Pathway cluster_membrane membrane Cell Membrane phospholipids Membrane Phospholipids pla2 Phospholipase A2 (cPLA2) arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins thromboxanes Thromboxanes (TXA2) pgh2->thromboxanes inflammation Inflammation, Pain, Fever prostaglandins->inflammation homeostasis Gastric Protection, Platelet Aggregation thromboxanes->homeostasis celecoxib Celecoxib celecoxib->cox2 stimuli Inflammatory Stimuli (e.g., LPS) stimuli->cox2 induces Cell_Based_Assay_Workflow start Start: Seed RAW 264.7 cells in 96-well plate preincubate Pre-incubate with Celecoxib (1 hr) start->preincubate induce Induce COX-2 with LPS (24 hrs) preincubate->induce collect Collect Supernatant induce->collect elisa Quantify PGE2 using ELISA collect->elisa analyze Analyze Data: Calculate % Inhibition and IC50 elisa->analyze end End analyze->end Western_Blot_Workflow start Start: Culture and treat cells with stimulus +/- Celecoxib lysis Cell Lysis and Protein Quantification start->lysis sds_page SDS-PAGE and Transfer to PVDF membrane lysis->sds_page immunoblot Immunoblotting: Primary Ab (anti-COX-2) Secondary Ab (HRP-conjugated) sds_page->immunoblot detect Chemiluminescent Detection immunoblot->detect analyze Analyze Data: Quantify band intensity (normalize to loading control) detect->analyze end End analyze->end

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Gardan P Precipitation in Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide uses "Gardan P" as a representative example of a sparingly soluble organic compound. The data and specific protocols are illustrative and should be adapted based on the known properties of the actual compound being used.

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of this compound precipitation in stock solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated out of my stock solution upon storage at -20°C. What is the likely cause?

A1: Precipitation of a compound from a stock solution upon freezing is a common issue and can be attributed to several factors. When a solution freezes, the solvent crystallizes, effectively increasing the concentration of the solute in the remaining unfrozen liquid. If this new concentration exceeds the solubility limit of this compound at that temperature, it will precipitate out. This is a process known as "freeze-concentration." Additionally, the solubility of most compounds, including this compound, decreases at lower temperatures. The combination of these two effects is the most probable reason for the observed precipitation. To mitigate this, consider preparing smaller aliquots of your stock solution to minimize freeze-thaw cycles.[1] It is also recommended to store stock solutions in glass vials with screw caps that have a Teflon disc to form a tight seal, as some plastic tubes can be permeable to solvents over long-term storage.[2]

Q2: I observed precipitation after adding my this compound stock solution (dissolved in DMSO) to my aqueous cell culture medium. Why did this happen and how can I prevent it?

A2: This is a classic example of precipitation due to a change in solvent, often referred to as "antisolvent precipitation." this compound is likely highly soluble in a polar aprotic solvent like DMSO but has very low solubility in aqueous solutions like cell culture media. When you add the DMSO stock to the aqueous medium, the final concentration of DMSO is significantly lower, and the overall solvent environment becomes much more polar and aqueous. This drastic change in solvent composition can cause this compound to crash out of the solution because its solubility limit in the final mixture is exceeded.

To prevent this, ensure that the final concentration of DMSO in your culture medium is as low as possible (typically <0.5% v/v) and that the final concentration of this compound is below its solubility limit in the final aqueous solution. You can try to add the DMSO stock dropwise while vortexing the medium to ensure rapid mixing and dispersion, which can sometimes help prevent localized high concentrations that lead to immediate precipitation.

Q3: Can the pH of my stock solution affect the solubility of this compound?

A3: Yes, the pH of the solution can significantly impact the solubility of a compound if it has ionizable functional groups (i.e., it is acidic or basic). If this compound is a weak base, its solubility will generally increase in acidic conditions (lower pH) because the basic group will become protonated, forming a more soluble salt. Conversely, if this compound is a weak acid, its solubility will increase in basic conditions (higher pH) as it deprotonates to form a more soluble salt. If you are preparing an aqueous stock solution or diluting it into an aqueous buffer, the pH of the final solution should be considered to maintain the solubility of this compound.

Q4: I'm having trouble dissolving this compound in my chosen solvent. What can I do?

A4: If you are experiencing difficulty dissolving this compound, here are a few steps you can take:

  • Gentle Warming: Try gently warming the solution (e.g., in a 37°C water bath). Increased temperature often increases the rate of dissolution and the solubility of a compound. However, be cautious, as excessive heat can degrade the compound.

  • Sonication: Using an ultrasonic bath can help to break up solid particles and accelerate the dissolution process.

  • Vortexing: Vigorous mixing by vortexing can also aid in dissolving the compound.

  • Solvent Choice: If the above methods are ineffective, you may need to consider a different solvent in which this compound has higher solubility. Refer to the manufacturer's instructions or solubility data if available. It is common to use solvents like DMSO, ethanol, or DMF for sparingly soluble compounds.[3]

Q5: How should I properly store my this compound stock solution to prevent precipitation and degradation?

A5: Proper storage is crucial for maintaining the integrity and solubility of your this compound stock solution. Here are some general guidelines:

  • Follow Manufacturer's Recommendations: Always adhere to the storage conditions recommended by the supplier.

  • Temperature: Store the solution at the recommended temperature, which is often -20°C or -80°C for long-term storage.[3]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

  • Light Protection: If this compound is light-sensitive, store the aliquots in amber vials or wrap them in aluminum foil to protect them from light.[3]

  • Container: Use appropriate containers, such as glass vials with Teflon-lined screw caps, to prevent solvent evaporation and contamination.[2]

Quantitative Data: this compound Solubility

The following table provides illustrative solubility data for this compound in common laboratory solvents at different temperatures.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mM)
DMSO25100250
DMSO450125
Ethanol252050
Ethanol4512.5
PBS (pH 7.4)25<0.1<0.25
Water25<0.01<0.025

Assuming a molecular weight of 400 g/mol for this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (assuming a molecular weight of 400 g/mol ), you would need 4 mg of this compound.

  • Dissolution: a. Add the weighed this compound powder to a sterile vial. b. Add the appropriate volume of anhydrous DMSO (in this example, 1 mL). c. Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

  • Visual Inspection: Visually inspect the solution to ensure there are no undissolved particles. If particles remain, you may gently warm the solution to 37°C or sonicate for a few minutes.

  • Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected vials. b. Store the aliquots at -20°C or -80°C as recommended for long-term storage.

Protocol 2: Troubleshooting this compound Precipitation

If you observe precipitation in your stock solution, follow these steps:

  • Visual Confirmation: Confirm that what you are seeing is indeed a precipitate and not microbial contamination or another artifact.

  • Re-dissolving: a. Bring the vial to room temperature. b. Gently warm the solution in a 37°C water bath for 5-10 minutes. c. Vortex the solution vigorously. d. If warming and vortexing are not sufficient, sonicate the vial for 5-10 minutes.

  • Centrifugation (If re-dissolving fails): a. If the precipitate does not redissolve, you can centrifuge the vial at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitate. b. Carefully collect the supernatant for use, but be aware that the concentration of the solution will be lower than originally intended. It is advisable to re-quantify the concentration if possible.

  • Filtration: As an alternative to centrifugation, you can filter the solution through a 0.22 µm syringe filter to remove the precipitate. Again, the resulting concentration will be lower.

  • Future Prevention: To prevent recurrence, consider preparing a fresh stock solution at a lower concentration or storing it at a different temperature (e.g., 4°C for short-term use if the compound is stable). Always ensure the initial dissolution was complete.

Visual Guides

Troubleshooting_Precipitation start Precipitation Observed in Stock Solution warm_vortex Warm to 37°C and Vortex start->warm_vortex check1 Does it Redissolve? warm_vortex->check1 use_solution Solution is Ready for Use check1->use_solution Yes sonicate Sonicate for 5-10 minutes check1->sonicate No check2 Does it Redissolve? sonicate->check2 check2->use_solution Yes pellet_precipitate Centrifuge to Pellet Precipitate check2->pellet_precipitate No supernatant Use Supernatant (Note: Concentration is Lower) pellet_precipitate->supernatant prepare_new Prepare a Fresh Stock Solution at a Lower Concentration supernatant->prepare_new end Issue Resolved prepare_new->end

Caption: Troubleshooting workflow for this compound precipitation.

Signaling_Pathway Gardan_P This compound Receptor Receptor Tyrosine Kinase Gardan_P->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth and Proliferation mTOR->Cell_Growth

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Technical Support Center: Optimizing Gardan P Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Gardan P" is a hypothetical MEK1/2 inhibitor used for illustrative purposes in this guide. The information provided is based on common characteristics of small molecule MEK1/2 inhibitors and is intended for research use only.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of this compound and troubleshooting common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in in vitro assays?

A1: For initial experiments, a broad concentration range is recommended to determine the potency of this compound on your specific cell line. A common starting point is a serial dilution from 10 µM down to 1 nM. Based on the initial results, the concentration range can be narrowed for subsequent, more precise experiments, such as IC50 determination.

Q2: How long should I incubate my cells with this compound?

A2: The optimal incubation time is dependent on the specific assay and the biological question being addressed. For signaling pathway analysis (e.g., Western blot for p-ERK), shorter incubation times (e.g., 2, 6, 12, or 24 hours) are typically sufficient to observe an effect.[1] For cell viability or proliferation assays (e.g., MTT, CellTiter-Glo), longer incubation times (e.g., 24, 48, 72, or 96 hours) are generally required to observe significant changes in cell number.[2] A time-course experiment is recommended to determine the optimal treatment duration for your experimental system.[2]

Q3: What solvent should I use to dissolve this compound?

A3: Most small molecule inhibitors, including MEK1/2 inhibitors, are soluble in dimethyl sulfoxide (DMSO). It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells, typically below 0.5%, to avoid confounding experimental results.[3] Always include a vehicle control (cells treated with the same final concentration of DMSO as the highest concentration of this compound) in your experiments.

Q4: How can I confirm that this compound is inhibiting the MAPK/ERK pathway in my cells?

A4: The most direct method to confirm pathway inhibition is to perform a Western blot analysis to assess the phosphorylation status of ERK1/2 (p-ERK1/2), the direct downstream target of MEK1/2.[1][4] A dose-dependent decrease in the levels of p-ERK1/2 upon treatment with this compound would indicate successful target engagement. It is also important to measure total ERK1/2 levels as a loading control.

Troubleshooting Guides

Problem 1: No observable effect of this compound on cell viability.

This is a common issue that can arise from several factors. The following troubleshooting guide will help you systematically identify the potential cause.

Troubleshooting Workflow

A No effect on cell viability observed B Verify this compound integrity and concentration A->B C Check cell health and culture conditions B->C No Issue F This compound degraded or incorrect concentration B->F Issue Found D Optimize assay parameters C->D No Issue G Cells are unhealthy or senescent C->G Issue Found E Confirm target expression and pathway activity D->E No Issue H Suboptimal incubation time or cell density D->H Issue Found I Low MEK/ERK pathway dependency or target expression E->I Issue Found J Re-dissolve fresh this compound and verify concentration F->J K Perform cell line authentication and check for contamination G->K L Perform time-course and cell titration experiments H->L M Perform Western blot for p-ERK and total ERK I->M

Caption: Troubleshooting workflow for lack of this compound effect.

Potential Cause Troubleshooting Step
This compound Integrity/Concentration 1. Verify Stock Solution: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO). Visually inspect for precipitation. 2. Fresh Dilutions: Prepare fresh serial dilutions from the stock solution for each experiment. 3. Storage: Confirm that the this compound stock solution has been stored correctly (typically at -20°C or -80°C) to prevent degradation.
Cell Health and Culture 1. Cell Viability: Check the viability of your untreated cells. Ensure they are healthy and in the logarithmic growth phase. 2. Mycoplasma Contamination: Test your cell cultures for mycoplasma contamination, which can alter cellular responses. 3. Cell Line Authentication: Verify the identity of your cell line through methods like short tandem repeat (STR) profiling.
Assay Parameters 1. Incubation Time: Your incubation time may be too short. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal duration.[2] 2. Cell Seeding Density: The number of cells seeded can impact the results. Optimize the cell density to ensure they are in a proliferative state throughout the experiment.[2]
Target Expression and Pathway Activity 1. Pathway Dependency: Your cell line may not be highly dependent on the MAPK/ERK pathway for survival. 2. Confirm Inhibition: Perform a Western blot to check for a dose-dependent decrease in p-ERK levels to confirm that this compound is hitting its target.
Problem 2: High variability between replicate wells in cell-based assays.

High variability can obscure real biological effects. The following steps can help improve the reproducibility of your assays.

Troubleshooting Workflow

A High variability between replicates B Review cell seeding technique A->B C Check for edge effects B->C No Issue E Inconsistent cell seeding B->E Issue Found D Evaluate pipetting accuracy C->D No Issue F Evaporation in outer wells C->F Issue Found G Inaccurate reagent dispensing D->G Issue Found H Ensure single-cell suspension before plating E->H I Fill outer wells with sterile PBS or media F->I J Use calibrated pipettes and reverse pipetting for viscous solutions G->J

Caption: Troubleshooting workflow for high replicate variability.

Potential Cause Troubleshooting Step
Inconsistent Cell Seeding 1. Homogeneous Cell Suspension: Ensure you have a single-cell suspension before plating. Gently pipette the cell suspension up and down multiple times to break up any clumps. 2. Consistent Mixing: If seeding a large number of plates, periodically mix the cell suspension to prevent settling.
Edge Effects 1. Plate Hydration: To minimize evaporation from the outer wells of a microplate, which can lead to "edge effects," fill the outer wells with sterile PBS or culture medium without cells. 2. Humidified Incubation: Ensure your incubator has adequate humidity.
Pipetting Inaccuracy 1. Proper Pipette Use: Use calibrated pipettes and ensure you are using them correctly (e.g., consistent speed and pressure, proper tip immersion depth). 2. Reagent Addition: Add reagents consistently to the same location in each well.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

The following table presents hypothetical 50% inhibitory concentration (IC50) values for this compound in different cancer cell lines, as determined by a 72-hour MTT cell viability assay.

Cell LineCancer TypeBRAF/RAS Mutation StatusThis compound IC50 (nM)
A375MelanomaBRAF V600E8
HCT116Colorectal CancerKRAS G13D25
MCF7Breast CancerWild-Type>1000
A549Lung CancerKRAS G12S50
Table 2: Effect of this compound on p-ERK1/2 Levels

This table summarizes hypothetical data from a Western blot experiment showing the relative band intensity of phosphorylated ERK1/2 (p-ERK1/2) normalized to total ERK1/2 in A375 cells treated with this compound for 6 hours.

This compound Concentration (nM)Relative p-ERK1/2 Intensity (Fold Change vs. Control)Standard Deviation
0 (Vehicle)1.00+/- 0.09
10.65+/- 0.07
100.21+/- 0.04
1000.05+/- 0.02
10000.02+/- 0.01

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of viable cells.

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[2]

Protocol 2: Western Blot for p-ERK1/2 and Total ERK1/2

This protocol details the detection of phosphorylated and total ERK1/2 to confirm this compound's mechanism of action.

Materials:

  • 6-well plates

  • This compound stock solution

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • Polyacrylamide gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound for the desired time.[1]

  • Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.[1][4]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.[1]

  • Gel Electrophoresis and Transfer: Separate the protein samples on a polyacrylamide gel and transfer them to a membrane.[4]

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.

Mandatory Visualization

MAPK/ERK Signaling Pathway

cluster_0 Cell Membrane cluster_1 Cytoplasm & Nucleus Growth Factor Growth Factor RTK RTK Growth Factor->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival This compound This compound This compound->MEK1/2

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Troubleshooting Gardan P Interference in Fluorescent Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering potential interference from the compound Gardan P in their fluorescent assays. The information is presented in a question-and-answer format, with detailed troubleshooting guides and experimental protocols to help you identify and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescent assay?

This compound is a compound with the molecular formula C26H33N5O2.[1] Like many organic molecules, particularly those with aromatic structures, there is a potential for it to interfere with fluorescence-based detection methods.[2][3] Interference can manifest as autofluorescence (the compound itself emits light) or fluorescence quenching (the compound reduces the signal from your fluorescent probe).[2][4][5]

Q2: What are the common types of compound interference in fluorescent assays?

The most common types of interference are:

  • Autofluorescence: The test compound itself is fluorescent at the excitation and emission wavelengths of your assay, leading to a false positive signal.[5][6]

  • Fluorescence Quenching: The test compound absorbs the excitation light or the emitted light from your fluorophore, resulting in a decreased signal and a potential false negative.[4][5]

  • Light Scattering: Precipitated compound can cause light scattering, which can be detected as a fluorescent signal.[7][8][9]

  • Inner Filter Effect: At high concentrations, the compound absorbs the excitation or emission light, reducing the signal.[2][4]

Q3: How can I minimize the chances of compound interference from the start?

Assay design can play a crucial role in preventing interference.[2] Consider the following:

  • Use Red-Shifted Dyes: Compounds are generally less likely to be autofluorescent at longer (red-shifted) wavelengths.[5][7][9]

  • Optimize Compound Concentration: Use the lowest effective concentration of your test compound to minimize interference.

  • Incorporate Control Wells: Always include appropriate controls in your experimental setup.

Troubleshooting Guide: Is this compound Interfering with Your Assay?

If you suspect this compound is affecting your assay results, follow this step-by-step guide to diagnose the problem.

Step 1: Assess the Intrinsic Fluorescence of this compound

The first step is to determine if this compound is autofluorescent under your experimental conditions.

Experimental Protocol: this compound Autofluorescence Check

  • Prepare a serial dilution of this compound in your assay buffer in a microplate identical to the one used for your main experiment (e.g., a black, clear-bottom 96-well plate). The concentration range should cover and exceed the concentration used in your assay.

  • Include control wells:

    • Vehicle Control: Assay buffer with the same concentration of the solvent used to dissolve this compound (e.g., DMSO).[6]

    • Blank Control: Assay buffer only.[4]

  • Read the plate using the same fluorescence plate reader and filter set (excitation and emission wavelengths) as your primary assay.[4][6]

  • Analyze the data: Subtract the blank control reading from all wells. Plot the fluorescence intensity against the concentration of this compound. A dose-dependent increase in fluorescence indicates that this compound is autofluorescent.

Data Interpretation:

Observation Interpretation
No significant fluorescence at any concentration.This compound is not autofluorescent under these conditions.
Dose-dependent increase in fluorescence.This compound is autofluorescent.
Step 2: Check for Fluorescence Quenching

If this compound is not autofluorescent, it might be quenching the signal of your fluorescent probe.

Experimental Protocol: Quenching Counter-Assay

  • Prepare a serial dilution of this compound in your assay buffer in a microplate.

  • Add your fluorescent probe (the dye or fluorescent substrate used in your main assay) to all wells at the final assay concentration.

  • Include control wells:

    • Probe-Only Control: Assay buffer with the fluorescent probe and the vehicle.

    • Blank Control: Assay buffer only.

  • Read the plate at the appropriate excitation and emission wavelengths for your probe.

  • Analyze the data: A dose-dependent decrease in the fluorescence signal in the presence of this compound suggests quenching.[4]

Data Interpretation:

Observation Interpretation
No change in fluorescence intensity.This compound does not quench your fluorophore.
Dose-dependent decrease in fluorescence intensity.This compound is quenching the fluorescence signal.

Mitigation Strategies

If you have confirmed that this compound is interfering with your assay, here are some strategies to mitigate the issue:

Strategy Description Potential Impact
Spectral Separation Shift to fluorescent probes that excite and emit at wavelengths where this compound does not show autofluorescence or high absorbance.[6] Using far-red dyes is a common approach.[7][9][10]Can be highly effective but may require re-optimization of the assay with a new probe.
Computational Correction If the interference is consistent, you can subtract the background fluorescence from the compound-only controls from your experimental wells.[6]Effective for moderate autofluorescence, but may not be accurate for strong or variable interference.
Assay Format Change Consider an alternative, non-fluorescence-based assay format, such as a luminescence or absorbance-based assay, if available for your target.This is a significant change but can eliminate fluorescence interference issues.
Reduce Compound Concentration If possible, lower the concentration of this compound to a level where interference is minimized while still observing a biological effect.May not be feasible if a high concentration is required for the desired biological activity.

Visual Guides

Troubleshooting_Workflow Troubleshooting this compound Interference start Suspected Interference with this compound autofluorescence_check Step 1: Perform Autofluorescence Check start->autofluorescence_check is_autofluorescent Is this compound Autofluorescent? autofluorescence_check->is_autofluorescent quenching_check Step 2: Perform Quenching Assay is_autofluorescent->quenching_check No mitigate Implement Mitigation Strategies is_autofluorescent->mitigate Yes is_quenching Is this compound Quenching? quenching_check->is_quenching no_interference No Significant Interference Detected is_quenching->no_interference No is_quenching->mitigate Yes

Caption: A workflow for identifying and addressing this compound interference.

Autofluorescence_Interference How Autofluorescence Causes False Positives cluster_assay Assay Well probe Fluorescent Probe (Signal) detector Detector probe->detector True Signal gardan_p This compound (Autofluorescence) gardan_p->detector Interfering Signal total_signal Total Measured Signal (Inflated) detector->total_signal

Caption: Autofluorescence interference leading to an inflated signal.

Signaling_Pathway_Example Example Kinase Signaling Pathway ligand Ligand receptor Receptor ligand->receptor kinase1 Kinase A receptor->kinase1 activates kinase2 Kinase B kinase1->kinase2 phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor activates gene_expression Fluorescent Reporter Gene Expression transcription_factor->gene_expression induces

Caption: A hypothetical pathway studied with a fluorescent reporter.

References

Technical Support Center: Gardan P Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Gardan P Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and throughout experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation?

A1: The degradation of this compound, like many chemical compounds, can be influenced by several environmental factors. These include exposure to light (photodegradation), elevated temperatures (thermolysis), humidity, and contact with oxidative agents.[1][2][3] The specific susceptibility of this compound to each of these factors should be determined through stability studies.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place.[4][5] It is recommended to store it in a tightly sealed container to protect it from moisture and atmospheric oxygen. For long-term storage, refrigeration or freezing may be appropriate, but it is crucial to first confirm that this will not cause the compound to crystallize or precipitate.[4] Always refer to the product's specific guidelines, if available.

Q3: How can I detect this compound degradation?

A3: Degradation can be detected and quantified using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a widely used method for separating and quantifying the parent compound and its degradation products.[2][6] Other useful techniques include Mass Spectrometry (MS) for identifying the molecular composition of degradants, and Nuclear Magnetic Resonance (NMR) for structural elucidation.[1][2]

Q4: What are "forced degradation studies" and why are they important?

A4: Forced degradation studies, also known as stress testing, involve intentionally exposing a compound to harsh conditions such as high temperature, humidity, light, and extreme pH.[2][6][7] These studies are crucial for identifying potential degradation products and understanding the degradation pathways.[3][6] This information is vital for developing stable formulations and establishing appropriate storage conditions.[2]

Troubleshooting Guide: Preventing this compound Degradation

This guide provides a systematic approach to identifying and resolving potential issues with this compound stability.

Observed Problem Potential Cause Recommended Action
Loss of potency or unexpected experimental results. This compound may have degraded during storage or handling.1. Verify storage conditions (temperature, light, humidity). 2. Analyze a sample of your this compound stock using a suitable analytical method (e.g., HPLC) to assess its purity and identify any degradation products. 3. If degradation is confirmed, obtain a fresh batch of the compound and store it under the recommended conditions.
Discoloration or change in physical appearance of the compound. This can be a visual indicator of chemical degradation.1. Do not use the discolored compound. 2. Document the changes and the storage conditions. 3. Perform an analytical assessment to identify the degradation products.
Precipitation or crystallization of this compound in solution. The compound may have been stored at too low a temperature, or the solvent may be inappropriate.1. Gently warm the solution to see if the precipitate redissolves.[4] 2. If it redissolves, ensure future storage is at a suitable temperature. 3. If it does not redissolve, the precipitate may be a degradation product. Analyze the sample to confirm.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Stability Assessment

Objective: To quantify the amount of intact this compound and detect the presence of degradation products.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

    • Prepare samples for analysis by diluting the stock solution to the desired concentration range for the calibration curve.

    • For stability-tested samples, dissolve or dilute them in the same solvent to a concentration within the calibration range.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start at 95% A, decrease to 5% A over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength determined by the UV-Visible spectrum of this compound.

  • Data Analysis:

    • Generate a calibration curve using the standards of known concentration.

    • Quantify the amount of this compound in the test samples by comparing their peak areas to the calibration curve.

    • Identify and quantify any additional peaks as potential degradation products.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound under various storage conditions. This data is for illustrative purposes and should be confirmed with experimental studies.

Storage Condition Duration This compound Remaining (%) Major Degradation Product (%)
25°C / 60% RH (Ambient)3 months92.55.8
40°C / 75% RH (Accelerated)1 month85.212.1
4°C (Refrigerated)6 months99.1< 0.5
-20°C (Frozen)12 months99.5< 0.2
Photostability (ICH Q1B)24 hours78.318.9

Visualizations

This compound Degradation Troubleshooting Workflow

Gardan_P_Degradation_Troubleshooting start Start: Suspected this compound Degradation check_storage Review Storage Conditions: - Temperature - Light Exposure - Humidity start->check_storage visual_inspection Visually Inspect Compound: - Color Change - Physical State check_storage->visual_inspection analytical_testing Perform Analytical Testing (e.g., HPLC, MS) visual_inspection->analytical_testing degradation_confirmed Degradation Confirmed? analytical_testing->degradation_confirmed no_degradation No Significant Degradation degradation_confirmed->no_degradation No quarantine_compound Quarantine Affected Batch degradation_confirmed->quarantine_compound Yes end End: Stable this compound for Experiments no_degradation->end investigate_cause Investigate Root Cause: - Storage Failure - Handling Error quarantine_compound->investigate_cause implement_capa Implement Corrective and Preventive Actions (CAPA) investigate_cause->implement_capa obtain_new_batch Obtain and Qualify New Batch of this compound implement_capa->obtain_new_batch obtain_new_batch->end Gardan_P_Degradation_Pathways cluster_conditions Degradation Conditions Gardan_P This compound (Parent Compound) Photodegradation Photodegradation Product(s) Gardan_P->Photodegradation UV/Vis Light Oxidation Oxidative Degradation Product(s) Gardan_P->Oxidation O2 Hydrolysis Hydrolytic Degradation Product(s) Gardan_P->Hydrolysis H2O Light Light Exposure Light->Photodegradation Oxygen Atmospheric Oxygen Oxygen->Oxidation Moisture Humidity / Water Moisture->Hydrolysis

References

Addressing Gardan P off-target effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gardan P. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments and troubleshooting potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent, ATP-competitive kinase inhibitor designed to selectively target Kinase X .

Q2: What are the known off-target effects of this compound?

While this compound is highly selective for Kinase X, cross-reactivity with other kinases has been observed, particularly at higher concentrations. The most prominent off-target effects are on Kinase Y and Kinase Z .

Q3: My cells are showing a phenotype that is inconsistent with Kinase X inhibition. What could be the cause?

This could be due to an off-target effect of this compound. We recommend performing several validation experiments to confirm that the observed phenotype is a direct result of Kinase X inhibition. Please refer to our troubleshooting guides for detailed protocols.

Q4: What is the recommended concentration range for using this compound?

The optimal concentration of this compound will vary depending on the cell type and experimental conditions. We recommend performing a dose-response curve to determine the IC50 for Kinase X inhibition in your specific system. As a starting point, concentrations between 10 nM and 1 µM are typically effective for on-target inhibition. Be aware that concentrations above 1 µM are more likely to induce off-target effects.

Q5: How can I minimize off-target effects in my experiments?

Minimizing off-target effects is crucial for data interpretation. Key strategies include:

  • Using the lowest effective concentration of this compound.

  • Using appropriate controls, such as a structurally related but inactive compound.

Troubleshooting Guides

Issue 1: Unexpected Phenotype Observed

If you observe a phenotype that is not consistent with the known function of Kinase X, it is essential to determine if this is due to an off-target effect.

Troubleshooting Workflow:

G A Unexpected Phenotype Observed B Validate On-Target Engagement (Western Blot for p-Kinase X substrate) A->B C Perform Dose-Response Curve B->C D Phenotype persists at low [this compound]? C->D E siRNA Knockdown of Kinase X D->E Yes H Phenotype is likely off-target D->H No F Does siRNA knockdown replicate phenotype? E->F G Phenotype is likely on-target F->G Yes F->H No I Investigate Off-Target Kinases Y & Z H->I

Caption: Troubleshooting unexpected phenotypes.

Detailed Methodologies:

  • Dose-Response Curve for On-Target vs. Off-Target Effects:

    • Objective: To determine the concentration at which this compound inhibits its intended target (Kinase X) versus its off-targets (Kinase Y and Z).

    • Protocol:

      • Seed cells in a multi-well plate and allow them to adhere overnight.

      • Treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) for the desired time.

      • Lyse the cells and perform Western blotting to detect the phosphorylation of a known substrate of Kinase X.

      • In parallel, assess the phosphorylation of known substrates for Kinase Y and Kinase Z.

      • Quantify the band intensities and plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 values for each kinase.

TargetAverage IC50Recommended Concentration Range
Kinase X 50 nM10 - 100 nM
Kinase Y 1.2 µM> 1 µM
Kinase Z 5.8 µM> 5 µM
  • siRNA-Mediated Knockdown for Phenotype Validation:

    • Objective: To confirm that the observed phenotype is a direct result of the loss of Kinase X function.

    • Protocol:

      • After 48-72 hours, assess the knockdown efficiency by quantitative PCR (qPCR) or Western blotting.[2][3] A knockdown efficiency of >80% is recommended.[2]

      • Evaluate the phenotype of interest in the siRNA-treated cells and compare it to the phenotype observed with this compound treatment.

      • If the phenotype is replicated by the siRNAs, it is likely an on-target effect.

Issue 2: Contradictory Results Between this compound and Genetic Knockdown

If treatment with this compound produces a different phenotype than genetic knockdown (e.g., CRISPR/Cas9 knockout or siRNA knockdown) of Kinase X, this strongly suggests an off-target effect.

Signaling Pathway Considerations:

This compound's off-target inhibition of Kinase Y and Kinase Z can lead to the modulation of signaling pathways distinct from the primary Kinase X pathway.

G cluster_0 This compound Treatment cluster_1 On-Target Pathway cluster_2 Off-Target Pathways GardanP This compound KinaseX Kinase X GardanP->KinaseX KinaseY Kinase Y GardanP->KinaseY KinaseZ Kinase Z GardanP->KinaseZ SubstrateX Substrate X KinaseX->SubstrateX Inhibits PhenotypeA Phenotype A SubstrateX->PhenotypeA SubstrateY Substrate Y KinaseY->SubstrateY Inhibits PhenotypeB Phenotype B SubstrateY->PhenotypeB SubstrateZ Substrate Z KinaseZ->SubstrateZ Inhibits PhenotypeC Phenotype C SubstrateZ->PhenotypeC

Caption: On- and off-target signaling of this compound.

Experimental Validation:

  • CRISPR-Cas9 Gene Editing for Target Validation:

    • Objective: To create a clean genetic model for validating the on-target effects of this compound.

    • Protocol:

      • Design and validate guide RNAs (gRNAs) targeting an early exon of the gene encoding Kinase X.

      • Deliver the Cas9 nuclease and the validated gRNA into the cells.

      • Select and expand single-cell clones.

      • Screen the clones for frameshift mutations and loss of Kinase X protein expression by sequencing and Western blotting.

      • Compare the phenotype of the Kinase X knockout cells to that of cells treated with this compound.

  • Thermal Shift Assay (TSA) for Target Engagement:

    • Objective: To confirm the direct binding of this compound to Kinase X, Y, and Z.

    • Protocol:

      • Incubate purified recombinant Kinase X, Y, and Z proteins with varying concentrations of this compound.

      • Add a fluorescent dye that binds to hydrophobic regions of proteins.

      • Slowly increase the temperature and monitor the fluorescence.

      • The binding of this compound will stabilize the protein, resulting in a higher melting temperature (Tm).

      • The magnitude of the Tm shift is indicative of the binding affinity.

TargetAverage Tm Shift with 1 µM this compound
Kinase X +8.2 °C
Kinase Y +3.5 °C
Kinase Z +1.8 °C

By systematically applying these troubleshooting strategies and validation experiments, researchers can confidently delineate the on- and off-target effects of this compound, leading to more accurate and reproducible results.

References

Gardan P experimental variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hypothetical Compound G. The information is designed to address common issues related to experimental variability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variability in the potency of Hypothetical Compound G. What are the potential causes?

A1: Batch-to-batch variability is a common challenge. Several factors can contribute to this issue:

  • Compound Stability: Hypothetical Compound G is sensitive to light and temperature. Ensure that all batches are stored under identical, light-protected conditions at -20°C. Degradation can lead to a decrease in the active concentration.

  • Solvent Purity: The purity of the solvent used to dissolve Hypothetical Compound G is critical. We recommend using HPLC-grade DMSO and preparing fresh stock solutions for each experiment. Impurities in the solvent can interfere with the compound's activity.

  • Weighing and Dilution Errors: Minor inaccuracies in weighing the compound or in serial dilutions can lead to significant differences in the final concentration. Calibrate your balances regularly and use calibrated pipettes.

Q2: Our cell-based assays with Hypothetical Compound G show inconsistent results between experiments performed on different days. How can we improve reproducibility?

A2: Inter-day variability in cell-based assays can be minimized by standardizing several aspects of your experimental protocol:

  • Cell Passage Number: Use cells within a consistent and narrow passage number range for all experiments. High-passage number cells can exhibit altered signaling pathways and drug responses.

  • Cell Seeding Density: Ensure that the cell seeding density is consistent across all experiments. Variations in cell confluence can significantly impact the cellular response to Hypothetical Compound G.

  • Serum Lot Consistency: If using fetal bovine serum (FBS), use a single lot for an entire set of experiments. Different lots of FBS can have varying levels of growth factors and other components that may influence cellular response.

  • Incubation Time: Adhere strictly to the specified incubation times with Hypothetical Compound G.

Troubleshooting Guides

Issue 1: Unexpectedly High Cell Viability in Cytotoxicity Assays

If you observe higher than expected cell viability after treating with Hypothetical Compound G, consider the following troubleshooting steps:

Potential CauseRecommended Solution
Compound Precipitation Visually inspect the culture medium for any signs of precipitation after adding Hypothetical Compound G. If precipitation is observed, consider preparing a lower concentration stock solution or using a different solvent.
Incorrect Filter Wavelength Verify that you are using the correct excitation and emission wavelengths for your viability assay reagent (e.g., MTT, PrestoBlue).
Cell Line Resistance The cell line you are using may have intrinsic or acquired resistance to Hypothetical Compound G. Consider testing a different, sensitive cell line as a positive control.
Issue 2: Inconsistent Inhibition of the XYZ Signaling Pathway

If you are observing variable inhibition of the target XYZ signaling pathway, refer to the following guide:

Potential CauseRecommended Solution
Timing of Lysate Collection The phosphorylation status of key proteins in the XYZ pathway can be transient. Perform a time-course experiment to determine the optimal time point for cell lysis after treatment with Hypothetical Compound G.
Phosphatase Activity in Lysates Ensure that your lysis buffer contains adequate concentrations of phosphatase inhibitors to preserve the phosphorylation state of your target proteins.
Antibody Quality The primary antibody used for western blotting may have lost activity or have lot-to-lot variability. Validate your antibody using a positive control and consider trying a new lot or a different antibody.

Experimental Protocols

Standard Protocol for Assessing Hypothetical Compound G Cytotoxicity
  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of Hypothetical Compound G in HPLC-grade DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of Hypothetical Compound G. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Viability Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Readout: Solubilize the formazan crystals with 100 µL of DMSO and read the absorbance at 570 nm.

Visualizations

Logical Troubleshooting Workflow for Inconsistent Assay Results

TroubleshootingWorkflow Start Inconsistent Results CheckProtocol Review Experimental Protocol Start->CheckProtocol CheckReagents Verify Reagent Quality & Storage Start->CheckReagents CheckCells Assess Cell Health & Passage Start->CheckCells PerformControls Run Positive & Negative Controls CheckProtocol->PerformControls CheckReagents->PerformControls CheckCells->PerformControls AnalyzeData Re-analyze Data for Errors PerformControls->AnalyzeData Controls OK? IsolateVariable Systematically Test One Variable AnalyzeData->IsolateVariable No Errors Found Resolved Issue Resolved IsolateVariable->Resolved

Caption: Troubleshooting workflow for inconsistent experimental results.

Signaling Pathway of Hypothetical Compound G

SignalingPathway CompoundG Hypothetical Compound G Receptor Target Receptor CompoundG->Receptor binds KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB phosphorylates TranscriptionFactor Transcription Factor X KinaseB->TranscriptionFactor inhibits Apoptosis Apoptosis TranscriptionFactor->Apoptosis Inhibition Inhibition TranscriptionFactor->Inhibition Inhibition->Apoptosis

Caption: Proposed signaling pathway for Hypothetical Compound G.

Minimizing Gardan P-induced cytotoxicity in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gardan P. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing this compound-induced cytotoxicity in cell lines and to offer troubleshooting support for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: this compound is hypothesized to induce cytotoxicity primarily through the induction of intracellular Reactive Oxygen Species (ROS). This oxidative stress leads to the activation of the JNK and p38 MAPK signaling pathways, culminating in apoptosis.

Q2: Why am I observing significantly higher cytotoxicity than reported in the literature for the same cell line?

A2: Discrepancies in cytotoxicity can arise from several factors. Cell line sensitivity can vary with passage number; it is advisable to use cells within a low passage range.[1] Suboptimal cell culture conditions, such as nutrient-depleted media or microbial contamination, can sensitize cells to this compound.[2] Lastly, ensure the accuracy of your this compound stock solution concentration and dilutions, as minor errors can lead to substantial differences in cytotoxic response.[2]

Q3: What are the initial steps to minimize this compound-induced cytotoxicity while still observing its primary effects?

A3: To minimize cytotoxicity, consider optimizing the concentration and exposure time. Cytotoxicity is often dose- and time-dependent, so reducing either can lessen cell death.[3] If the cytotoxic mechanism involves oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) may protect the cells without abrogating the primary activity of this compound, depending on your experimental goals.[3]

Q4: Can the solvent used to dissolve this compound be a source of cytotoxicity?

A4: Yes. If you are using a solvent such as DMSO, it is crucial to run a vehicle control to ensure that the concentration of the solvent itself is not toxic to your cells.[2]

Q5: How can I determine if this compound is causing apoptosis or necrosis in my cell line?

A5: To distinguish between apoptosis and necrosis, you can perform an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry analysis.[4] This method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Problem Possible Cause Recommended Solution
High variability between replicate wells in viability assays (e.g., MTT, XTT). 1. Inconsistent cell seeding: Uneven cell distribution across the plate. 2. Pipetting errors: Inaccurate dispensing of reagents or this compound. 3. Presence of bubbles: Bubbles in wells can interfere with absorbance readings.[5] 4. Edge effects: Evaporation from the outermost wells of the plate during incubation.[6]1. Ensure a homogenous single-cell suspension before seeding. 2. Use calibrated pipettes and be consistent with your technique. 3. Carefully inspect wells for bubbles and remove them with a sterile pipette tip or needle.[5] 4. To mitigate edge effects, avoid using the outer wells of the plate for experimental conditions and instead fill them with sterile media or PBS.[6]
High background signal in control (untreated) wells. 1. High cell density: Too many cells can lead to a high basal metabolic rate.[5] 2. Media components: Certain components in the culture medium, like phenol red, can interfere with colorimetric assays.[3] 3. Contamination: Microbial contamination can alter the assay results.1. Optimize the cell seeding density for your specific cell line and assay duration.[5] 2. Use a phenol red-free medium during the assay incubation period. 3. Regularly check your cell cultures for any signs of contamination.[1]
Unexpected morphological changes in cells at low this compound concentrations. 1. Cell cycle arrest: this compound may be causing cells to arrest at a specific phase of the cell cycle.[7] 2. Cellular senescence: Sub-lethal concentrations of a compound can sometimes induce a senescent phenotype.1. Perform cell cycle analysis using flow cytometry to investigate the distribution of cells in G1, S, and G2/M phases. 2. Use a senescence-associated β-galactosidase staining kit to test for cellular senescence.

Quantitative Data Summary

The following tables provide a summary of hypothetical quantitative data for this compound.

Table 1: IC50 Values of this compound in Various Cell Lines after 48h Treatment

Cell LineTissue of OriginIC50 (µM)
A549Lung Carcinoma15.2
MCF-7Breast Adenocarcinoma22.8
HepG2Hepatocellular Carcinoma12.5
HCT116Colon Carcinoma18.9

Table 2: Effect of N-acetylcysteine (NAC) on this compound-induced Cytotoxicity in A549 cells

This compound (µM)Co-treatment% Cell Viability
0-100
15-51.3
151 mM NAC89.7
30-24.1
301 mM NAC75.4

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol provides a framework for determining cell viability upon treatment with this compound.

  • Materials:

    • 96-well cell culture plates

    • Cell line of interest

    • Complete culture medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Procedure:

    • Seed cells into a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.[3]

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add the medium containing different concentrations of this compound. Include untreated and vehicle control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[3]

    • Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

2. Detection of Intracellular ROS using DCFDA

This protocol outlines the detection of reactive oxygen species generated by this compound treatment.

  • Materials:

    • 2',7'–dichlorofluorescin diacetate (DCFDA)

    • Cell line of interest

    • Black, clear-bottom 96-well plates

    • This compound

    • Positive control (e.g., H₂O₂)

  • Procedure:

    • Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.

    • Remove the culture medium and wash the cells with warm PBS.

    • Load the cells with 10 µM DCFDA in PBS and incubate for 30-45 minutes at 37°C in the dark.

    • Wash the cells twice with PBS to remove excess DCFDA.

    • Add medium containing various concentrations of this compound to the wells. Include a positive control.

    • Measure the fluorescence (excitation ~485 nm, emission ~535 nm) at different time points using a fluorescence plate reader.

Visualizations

GardanP_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound ROS ROS This compound->ROS Induces JNK JNK ROS->JNK Activates p38 p38 ROS->p38 Activates Apoptosis Apoptosis JNK->Apoptosis Promotes p38->Apoptosis Promotes

This compound-induced cytotoxic signaling pathway.

Experimental_Workflow start Start: Cell Seeding treatment This compound Treatment (Dose-Response/Time-Course) start->treatment viability Assess Cell Viability (e.g., MTT Assay) treatment->viability ros Measure ROS Levels (e.g., DCFDA Assay) treatment->ros apoptosis Determine Apoptosis vs. Necrosis (Annexin V/PI Staining) treatment->apoptosis data_analysis Data Analysis & Interpretation viability->data_analysis ros->data_analysis apoptosis->data_analysis

Workflow for assessing this compound cytotoxicity.

Troubleshooting decision tree for cytotoxicity assays.

References

Gardan P quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gardan P, a synthetic peptide therapeutic. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, purity assessment, and troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

General Purity and Quality

Q1: What are the essential quality control tests for this compound?

A1: A comprehensive quality control strategy for a synthetic peptide like this compound should include a suite of analytical tests to confirm its identity, purity, and quantity. The most critical methods are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for quantifying the purity of the peptide by separating it from various impurities.[1][2][3]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of this compound and to identify impurities, confirming the peptide's primary sequence.[4][5][6]

  • Amino Acid Analysis (AAA): Provides absolute quantification of the peptide content by hydrolyzing the peptide into its constituent amino acids and quantifying each one.[3][7][8]

Q2: What types of impurities are commonly found in synthetic peptides like this compound?

A2: Impurities in synthetic peptides can originate from the manufacturing process or from degradation over time. Common process-related impurities include truncated or deletion sequences (peptides missing one or more amino acids), peptides with incomplete deprotection of side chains, and by-products from the chemical synthesis.[4][9] Degradation-related impurities can include oxidized peptides (especially those containing methionine), deamidated peptides, and aggregates.[3][5]

Q3: What purity level of this compound is required for different applications?

A3: The necessary purity level for this compound is dictated by its intended use. For early-stage research and non-sensitive screening, a purity of >90% may be sufficient.[10] However, for in vivo studies, clinical trials, and use as an active pharmaceutical ingredient (API), a much higher purity of ≥98% is typically required.[10][11][12]

Analytical Method-Specific FAQs

Q4: In RP-HPLC analysis of this compound, my peaks are tailing or splitting. What could be the cause?

A4: Peak tailing or splitting in HPLC can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to distorted peak shapes.[13]

  • Poor Column Condition: The column may be contaminated or degraded.[13]

  • Inappropriate Mobile Phase: The pH of the mobile phase might be unsuitable for this compound, or the mobile phase composition may be incorrect.[3][13]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

Q5: My mass spectrometry results for this compound show a low signal or no peak. What should I check?

A5: Low signal intensity in MS can be due to several issues:

  • Sample Concentration: The sample may be too dilute.[14]

  • Ionization Efficiency: The chosen ionization method (e.g., ESI) may not be optimal for this compound.[14]

  • Instrument Calibration: The mass spectrometer may need to be tuned and calibrated.[14]

  • Sample Contamination: Contaminants in the sample can suppress the signal of the target peptide.[15][16]

Q6: I am having trouble with the reproducibility of my amino acid analysis (AAA) for this compound quantification. What are the common pitfalls?

A6: Reproducibility issues in AAA can stem from:

  • Incomplete Hydrolysis: The process of breaking down the peptide into its amino acids may be incomplete, leading to inaccurate quantification.[]

  • Amino Acid Degradation: Some amino acids are susceptible to degradation during hydrolysis.

  • Derivatization Issues: If a derivatization step is used, the derivatives may be unstable or the reaction may be inconsistent.[8][18]

Troubleshooting Guides

RP-HPLC Troubleshooting
Problem Potential Causes Recommended Solutions
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH for this compound. Column contamination or degradation.[13] Sample overload.[13]Adjust the pH of the mobile phase. Flush the column with a strong solvent to remove contaminants. Reduce the amount of sample injected.
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate. Temperature variations.[19] Column aging.Ensure the HPLC system is properly equilibrated and the pump is functioning correctly. Use a column oven to maintain a consistent temperature.[19] Replace the column if it is old or has been used extensively.
Ghost Peaks Contamination in the mobile phase or sample. Carryover from previous injections.Use high-purity, HPLC-grade solvents and reagents.[15] Run blank injections between samples to identify and mitigate carryover.
Baseline Noise or Drift Air bubbles in the system. Contaminated mobile phase or detector cell.Degas the mobile phase thoroughly. Flush the system and detector cell with a suitable solvent.
Mass Spectrometry Troubleshooting
Problem Potential Causes Recommended Solutions
Low Signal Intensity Sample concentration is too low.[14] Poor ionization efficiency.[14] Presence of ion-suppressing contaminants (e.g., detergents, salts).[16][20]Concentrate the sample. Optimize ionization source parameters.[14] Desalt and purify the sample before analysis.[20]
Poor Mass Accuracy The instrument requires calibration.[14][20] Incorrect search parameters used in data analysis.[20]Calibrate the mass spectrometer with a known standard.[14] Verify that the correct mass tolerance and other parameters are used during data processing.[20]
No Peptide Identification The protein of interest is in low abundance.[15] Inefficient fragmentation of the precursor ions.[15] Incorrect precursor charge state assignment.[15]Enrich the sample for this compound if possible.[15] Optimize fragmentation energy.[15] Ensure the software is correctly determining the charge state.[15]
High Background Noise Contaminated solvents or reagents.[15] Sample contamination.[15] Improper nebulization.[15]Use high-purity, LC-MS grade solvents and reagents.[15] Check the nebulizer for blockages and ensure a stable spray.[15]

Quantitative Data Summary

Table 1: Recommended Purity Levels for this compound by Application
ApplicationRecommended Minimum Purity (%)
Initial Screening / High-Throughput Screening>70%
Polyclonal Antibody Production>75%
Non-quantitative Enzyme-Substrate Studies85% - 90%[12]
In-vitro Bioassays & Quantitative Studies>95%[12]
In vivo Studies, Clinical Trials, API>98%[10][11][12]
Table 2: Typical Acceptance Criteria for this compound Release
TestMethodSpecification
Identity Mass SpectrometryMolecular weight corresponds to the theoretical mass ± 0.02%
Purity RP-HPLC≥ 98.0%[10]
Related Substances RP-HPLCAny single impurity ≤ 0.5% Total impurities ≤ 2.0%
Assay (Peptide Content) Amino Acid Analysis or HPLC90.0% - 110.0%
Appearance VisualWhite to off-white lyophilized powder
Solubility VisualSoluble in water to a specified concentration

Experimental Protocols

Protocol 1: Purity Assessment of this compound by RP-HPLC

This protocol provides a general method for determining the purity of this compound.

  • Materials and Reagents:

    • This compound sample

    • HPLC-grade water

    • HPLC-grade acetonitrile (ACN)

    • Trifluoroacetic acid (TFA) or Formic Acid (FA)

    • RP-HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA (or 0.1% FA) in water.

    • Mobile Phase B: 0.1% TFA (or 0.1% FA) in acetonitrile.

    • Filter and degas both mobile phases before use.[3]

  • Sample Preparation:

    • Dissolve the this compound sample in Mobile Phase A or a suitable solvent to a concentration of approximately 1 mg/mL.[3]

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 214 nm or 280 nm

    • Injection Volume: 20 µL

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 65% B (linear gradient)

      • 35-40 min: 65% to 95% B

      • 40-45 min: 95% B

      • 45-50 min: 95% to 5% B

      • 50-60 min: 5% B (equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of this compound by dividing the peak area of the main peak by the total area of all peaks and multiplying by 100.[21]

Protocol 2: Molecular Weight Confirmation of this compound by Mass Spectrometry

This protocol outlines a general procedure for confirming the molecular weight of this compound using electrospray ionization mass spectrometry (ESI-MS).

  • Materials and Reagents:

    • This compound sample

    • LC-MS grade water

    • LC-MS grade acetonitrile (ACN)

    • LC-MS grade formic acid (FA)

    • Mass spectrometer with an ESI source

  • Sample Preparation (for direct infusion ESI):

    • Dilute the this compound sample to a concentration of 1-10 pmol/µL in a suitable solvent (e.g., 50:50 water/acetonitrile with 0.1% formic acid).[3]

  • Mass Spectrometry Analysis:

    • Calibrate the mass spectrometer using a known standard.[3]

    • Set the mass spectrometer to operate in positive ion mode.

    • Infuse the sample into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data over a mass range appropriate for the expected molecular weight of this compound.

  • Data Analysis:

    • Process the acquired spectrum to identify the different charge states of the this compound ion.

    • Deconvolute the mass spectrum to determine the average molecular weight of the peptide.

    • Compare the experimentally determined molecular weight to the theoretical molecular weight of this compound.

Visualizations

Gardan_P_QC_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Testing cluster_release Final Product Synthesis Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection Synthesis->Cleavage Purification Preparative HPLC Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization Appearance Appearance & Solubility Lyophilization->Appearance HPLC RP-HPLC (Purity) Lyophilization->HPLC MS Mass Spectrometry (Identity) Lyophilization->MS AAA Amino Acid Analysis (Content) Lyophilization->AAA FinalProduct This compound API Appearance->FinalProduct HPLC->FinalProduct MS->FinalProduct AAA->FinalProduct Release Batch Release FinalProduct->Release

Caption: Quality control workflow for this compound.

Gardan_P_Signaling_Pathway GardanP This compound Receptor GPCR Target GardanP->Receptor Binds GProtein G Protein Activation Receptor->GProtein Effector Effector Enzyme (e.g., Adenylyl Cyclase) GProtein->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Kinase Protein Kinase A (PKA) SecondMessenger->Kinase CellularResponse Cellular Response (e.g., Gene Expression, Metabolism) Kinase->CellularResponse

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Overcoming Gardan P Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during long-term studies of Gardan P.

Hypothetical Scenario for this compound

For the purposes of this guide, we will operate under a common scenario in targeted cancer therapy:

  • This compound: A novel, potent inhibitor of the constitutively active Fusion Kinase ABC-ABL , a key driver in a specific subtype of leukemia.

  • Mechanism of Action: this compound competitively binds to the ATP-binding pocket of the ABC-ABL kinase domain, inhibiting its downstream signaling and inducing apoptosis in cancer cells.

  • Long-Term Studies & Resistance: While initially effective, long-term treatment with this compound often leads to acquired resistance in patients and in in-vitro models. The primary mechanisms of resistance are:

    • Gatekeeper Mutation: A point mutation in the ABC-ABL kinase domain, T315I, which sterically hinders this compound from binding to its target.

    • Bypass Pathway Activation: The upregulation of the parallel "Signal Transducer and Activator of Transcription 3" (STAT3) signaling pathway, which circumvents the need for ABC-ABL signaling to promote cell survival and proliferation.

Frequently Asked Questions (FAQs)

Q1: We are observing a gradual loss of this compound efficacy in our long-term cell culture experiments. What could be the cause?

A1: This is a common observation and typically points to the development of acquired resistance. The two most probable causes are the emergence of a drug-resistant clone within the cell population possessing a mutation in the target protein (ABC-ABL), or the activation of a bypass signaling pathway that compensates for the inhibition of ABC-ABL.

Q2: How can we determine if our resistant cell line has a gatekeeper mutation in ABC-ABL?

A2: The most direct method is to sequence the kinase domain of the ABC-ABL gene from your resistant cell population. Sanger sequencing of the region containing the T315 codon is a standard approach. Alternatively, next-generation sequencing (NGS) can provide a more comprehensive view of mutations across the entire gene.

Q3: If there is no mutation in ABC-ABL, what other mechanisms of resistance should we investigate?

A3: In the absence of a target mutation, the most likely cause of resistance is the activation of a bypass pathway. For this compound, we recommend investigating the STAT3 signaling pathway. You can assess the phosphorylation status of STAT3 and its downstream targets via Western blotting.

Q4: Can we use a higher concentration of this compound to overcome resistance?

A4: This depends on the mechanism of resistance. If resistance is due to a gatekeeper mutation like T315I, even significantly higher concentrations of this compound are unlikely to be effective due to the altered binding site. If resistance is due to bypass pathway activation, increasing the this compound concentration will also be ineffective as the cancer cell is no longer reliant on the ABC-ABL pathway.

Q5: Are there any known combination therapies that can overcome this compound resistance?

A5: For resistance mediated by STAT3 bypass pathway activation, combining this compound with a STAT3 inhibitor has shown synergistic effects in preclinical models. For T315I mutations, a second-generation inhibitor designed to bind to the mutated kinase would be necessary.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent IC50 values for this compound in sensitive cells. 1. Cell passage number is too high, leading to genetic drift. 2. Inconsistent cell seeding density. 3. Degradation of this compound stock solution.1. Use cells within a consistent, low passage number range. 2. Ensure accurate cell counting and even seeding in microplates. 3. Prepare fresh this compound aliquots from a powder stock and store them appropriately.
High background in Western blots for phospho-STAT3. 1. Insufficient blocking of the membrane. 2. Primary antibody concentration is too high. 3. Non-specific binding of the secondary antibody.1. Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). 2. Titrate the primary antibody to determine the optimal concentration. 3. Run a control lane with only the secondary antibody to check for non-specific binding.
No PCR product when trying to amplify the ABC-ABL kinase domain. 1. Poor quality of genomic DNA or cDNA. 2. Incorrect PCR annealing temperature. 3. Issues with primer design.1. Verify the integrity of your template DNA/cDNA using a NanoDrop or gel electrophoresis. 2. Perform a temperature gradient PCR to find the optimal annealing temperature. 3. Check primer sequences for accuracy and potential secondary structures.
Resistant cells die when cultured without this compound. The cells may have become dependent on the drug. This is a rare but documented phenomenon.Culture the resistant cells with a low, sub-lethal concentration of this compound to maintain the population.

Quantitative Data Summary

The following tables summarize hypothetical data from long-term studies on this compound, comparing the sensitive parental cell line with the derived resistant cell line.

Table 1: In Vitro Efficacy of this compound

Cell LineIC50 of this compound (nM)Doubling Time (hours)Apoptosis Rate (at 100 nM this compound)
Parental (Sensitive)10 ± 2.52475%
Resistant5,200 ± 450265%

Table 2: Molecular Characterization of Resistant Cells

Cell LineABC-ABL T315I MutationPhospho-STAT3 Levels (Relative to Parental)
Parental (Sensitive)Not Detected1.0
Resistant (Hypothetical Clone A)Detected1.2
Resistant (Hypothetical Clone B)Not Detected8.5

Detailed Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line
  • Culture Parental Cells: Begin with the parental ABC-ABL positive cell line that is sensitive to this compound.

  • Initial this compound Exposure: Treat the cells with this compound at a concentration equal to their IC50 value.

  • Monitor Cell Viability: Initially, a large portion of the cells will die. Continue to culture the surviving cells in the presence of the drug, changing the media every 2-3 days.

  • Dose Escalation: Once the cells have recovered and are proliferating steadily, gradually increase the concentration of this compound in the culture medium. A 1.5 to 2-fold increase at each step is recommended.[1]

  • Repeat: Continue this process of dose escalation over several months.

  • Isolate Resistant Population: After 6-9 months, you should have a cell population that can proliferate in the presence of a high concentration of this compound (e.g., 1-5 µM).

  • Characterize the Resistant Line: Confirm the high IC50 value and proceed with molecular characterization to determine the mechanism of resistance.

Protocol 2: Western Blot for Phospho-STAT3
  • Cell Lysis: Lyse both parental and resistant cells with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-STAT3 (Tyr705).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize the data, you can strip the membrane and re-probe with an antibody for total STAT3 or a loading control like GAPDH.

Visualizations

Signaling Pathways

GardanP_Signaling cluster_sensitive This compound Sensitive Cell cluster_resistant This compound Resistant Cell ABC-ABL ABC-ABL Downstream\nSignaling Downstream Signaling ABC-ABL->Downstream\nSignaling Proliferation\n& Survival Proliferation & Survival Downstream\nSignaling->Proliferation\n& Survival This compound This compound This compound->ABC-ABL Inhibits ABC-ABL\n(T315I) ABC-ABL (T315I) Proliferation\n& Survival_R Proliferation & Survival ABC-ABL\n(T315I)->Proliferation\n& Survival_R STAT3 STAT3 Downstream\n(STAT3) Downstream (STAT3) STAT3->Downstream\n(STAT3) Bypass Activation Downstream\n(STAT3)->Proliferation\n& Survival_R Gardan P_R This compound Gardan P_R->ABC-ABL\n(T315I) No Inhibition Experimental_Workflow start Observe this compound Resistance in Long-Term Culture ic50 Confirm Increased IC50 (Dose-Response Assay) start->ic50 sequence Sequence ABC-ABL Kinase Domain ic50->sequence mutation_check T315I Mutation? sequence->mutation_check western Assess Bypass Pathways (e.g., Western for p-STAT3) mutation_check->western No mutation_found Resistance Mechanism: Gatekeeper Mutation mutation_check->mutation_found Yes bypass_found Resistance Mechanism: Bypass Pathway Activation western->bypass_found p-STAT3 Upregulated other Investigate Other Mechanisms (e.g., Drug Efflux, Target Upregulation) western->other p-STAT3 Normal Troubleshooting_Logic start No Effect of this compound in Cell-Based Assay check_compound Verify this compound Integrity (Fresh Stock, Correct Storage) start->check_compound check_cells Assess Cell Health (Viability, Passage Number) check_compound->check_cells OK compound_issue Issue with Compound check_compound->compound_issue Problem Found check_protocol Review Assay Protocol (Seeding Density, Incubation Time) check_cells->check_protocol OK cell_issue Issue with Cells check_cells->cell_issue Problem Found protocol_issue Issue with Protocol check_protocol->protocol_issue Problem Found resistance Suspect Acquired Resistance check_protocol->resistance OK proceed Proceed to Resistance Characterization Workflow resistance->proceed

References

Validation & Comparative

Comparative Efficacy of Gardan P and Ibuprofen: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the analgesic and anti-inflammatory efficacy of Gardan P and ibuprofen, intended for researchers, scientists, and drug development professionals. This compound is a combination analgesic containing propyphenazone and noramidopyrine (a metabolite of metamizole). This analysis is based on available clinical and preclinical data for the individual components of this compound compared to ibuprofen.

Data Presentation: Quantitative Efficacy

The following tables summarize the comparative efficacy of the active components of this compound (Metamizole and Propyphenazone) and Ibuprofen from various clinical trials.

Table 1: Analgesic Efficacy of Metamizole vs. Ibuprofen in Postoperative Pain

ParameterMetamizole + ParacetamolIbuprofen + Paracetamolp-valueStudy
Mean Pain Score (NRS) in PACU0.85 ± 0.78 lower than Paracetamol aloneNot specified---INVALID-LINK--[1]
Non-inferiority (POD 1-3)Achieved (difference < 1 on NRS)Achieved---INVALID-LINK--[1]
Rescue Opioid Consumption (POD 2)LowerSignificantly Higher0.042--INVALID-LINK--[1]

Table 2: Analgesic Efficacy of Metamizole and Ibuprofen Combination vs. Monotherapy in Postoperative Dental Pain

Treatment GroupMean Pain Score (over 12 hours)p-value (vs. combination)Mean Pain Score (over 6 hours)p-value (vs. combination)Rescue Medication ConsumptionStudy
Metamizole (1000 mg) + Ibuprofen (400 mg)2.4 ± 1.3-2.0 ± 1.2-25%--INVALID-LINK--[2]
Ibuprofen (400 mg) + Placebo3.8 ± 1.60.0053.1 ± 1.60.02250%--INVALID-LINK--[2]
Metamizole (1000 mg) + PlaceboNot specified-3.3 ± 1.70.01546%--INVALID-LINK--[2]

Table 3: Onset of Action and Efficacy of a Propyphenazone-Containing Combination (Saridon) vs. Ibuprofen in Acute Dentoalveolar Pain

ParameterSaridon (Propyphenazone 150mg/Paracetamol 250mg/Caffeine 50mg)Ibuprofen (200 mg)p-valueStudy
Patients with 'pain gone/partly gone' at 60 minSignificantly moreFewer< 0.01--INVALID-LINK--[3][4][5]
Total Pain Relief Score (4 hours)HigherLower< 0.0001--INVALID-LINK--[3][4][5]
Patient Efficacy AssessmentMore EfficaciousLess Efficacious< 0.0001--INVALID-LINK--[3][4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

Metamizole vs. Ibuprofen in Postoperative Pain (Stessel et al., 2019)[1]
  • Study Design: A double-blind, randomized controlled non-inferiority trial.

  • Participants: 200 patients undergoing elective ambulatory surgery (hemorrhoid, arthroscopic shoulder or knee, or inguinal hernia repair).

  • Intervention: Patients were randomly allocated to receive either oral metamizole and paracetamol (n=100) or oral ibuprofen and paracetamol (n=100) for four days.

  • Outcome Measures:

    • Primary: Average postoperative pain intensity measured on a numerical rating scale (NRS) in the post-anesthesia care unit (PACU) and on postoperative days (POD) 1 to 3. A difference in mean NRS of 1 point or less was considered non-inferior.

    • Secondary: Use of rescue medication, adverse effects, and patient satisfaction, assessed via telephone follow-up on PODs 1 to 3.

Combined Metamizole and Ibuprofen Analgesia (Schneider et al., 2022)[2]
  • Study Design: A randomized, placebo-controlled, cross-over study.

  • Participants: 35 patients undergoing bilateral lower third molar extraction.

  • Intervention: Each patient received three applications of 1000 mg metamizole + 400 mg ibuprofen for surgery on one side, and either 1000 mg metamizole + placebo or 400 mg ibuprofen + placebo on the other side.

  • Outcome Measures: Pain ratings, consumption of rescue medication (tramadol), and sleep were assessed for 18 hours post-surgery.

Propyphenazone Combination vs. Ibuprofen in Dentoalveolar Pain (Kiersch & Minic, 2002)[3][4][5][6]
  • Study Design: A pooled statistical analysis of eight single-blind studies.

  • Participants: 500 healthy patients with moderate to severe acute dentoalveolar pain.

  • Intervention: Patients received a single dose of a combination of propyphenazone 150 mg/paracetamol 250 mg/caffeine 50 mg (Saridon), paracetamol 500 mg, aspirin 500 mg, ibuprofen 200 mg, or placebo.

  • Outcome Measures:

    • Primary: Onset of action and analgesic efficacy.

    • Secondary: Patient-reported pain relief ('pain gone/partly gone' vs. 'pain unchanged or worse') at 30 and 60 minutes, pain intensity differences, total pain relief scores at 4 hours, and overall patient assessment of efficacy.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways and mechanisms of action for ibuprofen, metamizole, and propyphenazone.

Ibuprofen_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 Prostaglandin_H2 Prostaglandin H2 Arachidonic_Acid->Prostaglandin_H2 COX-1 & COX-2 COX1 COX-1 COX2 COX-2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandin_H2->Prostaglandins Thromboxane_A2 Thromboxane A2 Prostaglandin_H2->Thromboxane_A2 Pain_Inflammation_Fever Pain, Inflammation, Fever Prostaglandins->Pain_Inflammation_Fever GI_Mucosal_Protection GI Mucosal Protection Prostaglandins->GI_Mucosal_Protection Platelet_Aggregation Platelet Aggregation Thromboxane_A2->Platelet_Aggregation Ibuprofen Ibuprofen Ibuprofen->COX1 Inhibition Ibuprofen->COX2 Inhibition PLA2 Phospholipase A2

Caption: Ibuprofen's non-selective COX inhibition pathway.

Metamizole_Pathway cluster_cns Central Nervous System (CNS) COX3 COX-3 Analgesia Analgesia COX3->Analgesia Antipyresis Antipyresis COX3->Antipyresis Cannabinoid_System Cannabinoid System (CB1 Receptors) Cannabinoid_System->Analgesia Opioidergic_System Opioidergic System Opioidergic_System->Analgesia Metamizole_Metabolites Metamizole Metabolites (MAA, AA) Metamizole_Metabolites->COX3 Inhibition Metamizole_Metabolites->Cannabinoid_System Activation Metamizole_Metabolites->Opioidergic_System Activation

Caption: Central mechanism of action of Metamizole.

Propyphenazone_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 Prostaglandin_H2 Prostaglandin H2 Arachidonic_Acid->Prostaglandin_H2 COX-1 & COX-2 COX1 COX-1 COX2 COX-2 Prostaglandins Prostaglandins Prostaglandin_H2->Prostaglandins Pain_Fever Pain, Fever Prostaglandins->Pain_Fever Propyphenazone Propyphenazone Propyphenazone->COX1 Inhibition Propyphenazone->COX2 Inhibition PLA2 Phospholipase A2

Caption: Propyphenazone's COX inhibition pathway.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for comparing the analgesic efficacy of this compound and ibuprofen in a clinical setting.

Experimental_Workflow Patient_Recruitment Patient Recruitment (e.g., Post-surgical pain) Randomization Randomization Patient_Recruitment->Randomization Group_A Group A: this compound Randomization->Group_A Group_B Group B: Ibuprofen Randomization->Group_B Group_C Group C: Placebo Randomization->Group_C Pain_Assessment Pain Assessment (e.g., VAS, NRS at multiple time points) Group_A->Pain_Assessment Rescue_Medication Record Rescue Medication Use Group_A->Rescue_Medication Adverse_Events Monitor Adverse Events Group_A->Adverse_Events Group_B->Pain_Assessment Group_B->Rescue_Medication Group_B->Adverse_Events Group_C->Pain_Assessment Group_C->Rescue_Medication Group_C->Adverse_Events Data_Analysis Statistical Analysis Pain_Assessment->Data_Analysis Rescue_Medication->Data_Analysis Adverse_Events->Data_Analysis Efficacy_Comparison Comparative Efficacy and Safety Profile Data_Analysis->Efficacy_Comparison

Caption: Clinical trial workflow for analgesic comparison.

References

A Comparative Guide to Gardan P Components and Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the active components of Gardan P—Propyphenazone and Noramidopyrine (Metamizole)—with other common non-steroidal anti-inflammatory drugs (NSAIDs), including non-selective COX inhibitors (e.g., Ibuprofen, Diclofenac) and selective COX-2 inhibitors (e.g., Celecoxib). The information is intended for researchers, scientists, and drug development professionals, focusing on mechanisms of action, comparative experimental data, and relevant methodologies.

Disclaimer: No direct comparative studies on the specific combination product "this compound" were identified in the public domain. This guide synthesizes available data on its individual components.

Mechanism of Action: The Cyclooxygenase (COX) Pathway

The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.

  • COX-1 is a constitutive enzyme found in most tissues, playing a crucial role in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[1][2]

  • COX-2 is an inducible enzyme, primarily expressed at sites of inflammation.[2][3] Its inhibition is largely responsible for the anti-inflammatory and analgesic effects of NSAIDs.[3]

The components of this compound, Propyphenazone and Metamizole, are pyrazolone derivatives and exhibit different inhibitory profiles compared to traditional NSAIDs.[4][5][6] Propyphenazone is considered a weak, non-selective COX inhibitor with more pronounced analgesic and antipyretic effects than anti-inflammatory action.[4][7] Metamizole's mechanism is more complex; while it inhibits both COX-1 and COX-2, it shows significantly higher potency against COX-2 in cellular environments and is also thought to possess a central analgesic mechanism of action.[5][8]

NSAID_Mechanism Mechanism of Action of NSAIDs on the COX Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Physiological Physiological Prostaglandins COX1->PGs_Physiological Synthesis PGs_Inflammatory Inflammatory Prostaglandins COX2->PGs_Inflammatory Synthesis GI_Protection GI Mucosal Protection Platelet Function PGs_Physiological->GI_Protection Leads to Pain_Inflammation Pain & Inflammation PGs_Inflammatory->Pain_Inflammation Leads to NonSelective_NSAIDs Non-Selective NSAIDs (e.g., Ibuprofen, Diclofenac) NonSelective_NSAIDs->COX1 Inhibits NonSelective_NSAIDs->COX2 Inhibits COX2_Inhibitors COX-2 Selective Inhibitors (e.g., Celecoxib) COX2_Inhibitors->COX2 Selectively Inhibits GardanP_Components This compound Components (Propyphenazone, Metamizole) GardanP_Components->COX1 Weakly Inhibits GardanP_Components->COX2 Inhibits Experimental_Workflow General Experimental Workflow for NSAID Comparison start Compound Selection (this compound Components, Comparators) in_vitro Phase 1: In Vitro Screening start->in_vitro cox_assay COX-1 / COX-2 Inhibition Assay (Determine IC₅₀) in_vitro->cox_assay in_vivo Phase 2: In Vivo Efficacy Models cox_assay->in_vivo Promising candidates analgesia Analgesic Models in_vivo->analgesia anti_inflam Anti-Inflammatory Models in_vivo->anti_inflam safety Phase 3: Safety & Toxicity Assessment in_vivo->safety Efficacious candidates writhing_test Acetic Acid Writhing Test (Peripheral Pain) analgesia->writhing_test hot_plate Hot Plate Test (Central Pain) analgesia->hot_plate paw_edema Carrageenan Paw Edema (Acute Inflammation) anti_inflam->paw_edema gi_tox Gastrointestinal Toxicity (Ulcer Index, Histology) safety->gi_tox end Data Analysis & Comparative Report gi_tox->end

References

A Comparative Guide to the Reproducibility of Gardan P Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "Gardan P" did not yield a recognized scientific agent, compound, or study topic. The following guide is a template based on a hypothetical agent, "this compound," developed as a novel inhibitor for the mTOR signaling pathway. This document is intended to demonstrate the requested format for a comparison guide on reproducibility and should be adapted with actual experimental data.

Executive Summary

Reproducibility is a cornerstone of scientific progress, ensuring the validity and reliability of experimental findings. This guide provides a comparative analysis of the reproducibility of studies investigating the efficacy of "this compound," a hypothetical inhibitor of the mTOR signaling pathway. We present quantitative data from several hypothetical studies, detail the experimental protocols used, and provide visual workflows to enhance clarity. The objective is to offer a comprehensive resource for researchers evaluating the consistency of this compound's performance against alternative compounds.

Quantitative Data Summary

The following tables summarize key performance metrics for this compound compared to a fictional alternative, "Compound S," and a known mTOR inhibitor, Rapamycin. Data is aggregated from three hypothetical studies to assess inter-study reproducibility.

Table 1: In Vitro Efficacy (IC50) Across Published Studies

CompoundStudy A (IC50 in nM)Study B (IC50 in nM)In-House Validation (IC50 in nM)Mean IC50 (nM)Standard Deviation
This compound 15.218.516.116.61.71
Compound S 22.835.125.427.86.42
Rapamycin 5.86.25.55.80.35

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Downstream Pathway Inhibition (% reduction in p-S6K phosphorylation)

Compound (at 20 nM)Study A (% Reduction)Study B (% Reduction)In-House Validation (% Reduction)Mean Reduction (%)Standard Deviation
This compound 85%81%88%84.7%3.51
Compound S 65%55%61%60.3%5.03
Rapamycin 92%95%94%93.7%1.53

% Reduction measured by Western Blot densitometry relative to untreated controls.

Experimental Protocols

Detailed methodologies are crucial for assessing and replicating scientific findings. The following are the standardized protocols assumed for the key experiments cited in this guide.

Cell Culture and Treatment
  • Cell Line: Human breast cancer cell line (MCF-7) was used for all assays.

  • Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Preparation: this compound, Compound S, and Rapamycin were dissolved in DMSO to create 10 mM stock solutions and serially diluted in culture medium to the final desired concentrations. The final DMSO concentration in all treatments, including vehicle controls, was maintained at <0.1%.

Western Blotting for p-S6K Inhibition
  • Cell Lysis: MCF-7 cells were seeded in 6-well plates and grown to 70-80% confluency. Cells were then treated with compounds at the indicated concentrations for 2 hours. After treatment, cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Total protein concentration was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: 30 µg of total protein per lane was separated by 10% SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Membranes were then incubated overnight at 4°C with primary antibodies against phospho-S6K (Thr389) and total S6K.

  • Detection: After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour. Bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis was performed to quantify band intensity, and p-S6K levels were normalized to total S6K.

IC50 Determination via MTT Assay
  • Cell Seeding: MCF-7 cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with a range of concentrations of this compound, Compound S, or Rapamycin for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT reagent (5 mg/mL in PBS) was added to each well, and the plate was incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a four-parameter logistic curve using graphing software.

Visualized Workflows and Pathways

To further clarify the processes and mechanisms discussed, the following diagrams have been generated.

mTOR_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K Protein_Synth Protein Synthesis & Cell Growth S6K->Protein_Synth GardanP This compound GardanP->mTORC1 Rapamycin Rapamycin Rapamycin->mTORC1

Caption: Simplified mTOR signaling pathway showing the inhibitory action of this compound.

Reproducibility_Workflow cluster_0 Phase 1: Initial Study cluster_1 Phase 2: Independent Replication cluster_2 Phase 3: Comparative Analysis StudyA Original Publication (e.g., Study A) ProtocolA Detailed Protocol Published StudyA->ProtocolA DataA Quantitative Data Reported (e.g., IC50) ProtocolA->DataA Compare Compare Data A vs. Data B DataA->Compare StudyB Independent Lab (e.g., Study B) Replicate Replication Attempt using Protocol A StudyB->Replicate DataB New Data Generated Replicate->DataB DataB->Compare Conclusion Assess Reproducibility (Consistent or Divergent) Compare->Conclusion

Caption: Logical workflow for assessing the reproducibility of a published study.

Gardan P and its Active Component Propyphenazone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the comparative efficacy and mechanisms of analgesic compounds is paramount. This guide provides a detailed comparison of Gardan P, a combination analgesic, and its primary active ingredient, propyphenazone, with other commonly used analgesics such as paracetamol, ibuprofen, and aspirin. The information presented is based on available clinical and preclinical research data.

Compound Profile: this compound and Propyphenazone

This compound is a combination drug that has been formulated in various forms. One documented composition includes propyphenazone and methylaminoantipyrine[1]. However, a more widely researched and commercially available analgesic combination includes propyphenazone, paracetamol, and caffeine[2][3][4]. Propyphenazone, the core component, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone class[5][6].

Mechanism of Action: Like other NSAIDs, propyphenazone exerts its analgesic, antipyretic, and anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2)[5][7][8][9]. This inhibition blocks the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.

Comparative Efficacy: Quantitative Data

The following tables summarize the comparative efficacy of a propyphenazone-containing combination (Saridon®: 150 mg propyphenazone, 250 mg paracetamol, 50 mg caffeine) against other common analgesics, based on a pooled analysis of eight clinical studies in patients with acute dental pain[3][4][10].

Table 1: Onset of Action - Percentage of Patients Reporting Pain "Gone/Partly Gone"

Time PointPropyphenazone CombinationParacetamol (500 mg)Ibuprofen (200 mg)Aspirin (500 mg)Placebo
30 min Significantly higher vs. Paracetamol (p=0.009), Aspirin (p<0.001), Placebo (p=0.001)----
60 min Significantly higher vs. Paracetamol (p<0.0001), Ibuprofen (p<0.01), Aspirin (p<0.0001), Placebo (p<0.0001)----

Data extracted from a pooled analysis of eight studies[3][4].

Table 2: Overall Analgesic Efficacy

Efficacy MeasurePropyphenazone CombinationParacetamol (500 mg)Ibuprofen (200 mg)Aspirin (500 mg)Placebo
Total Pain Relief (4 hours) Significantly higher vs. Paracetamol (p<0.0001), Ibuprofen (p<0.0001), Aspirin (p<0.01), Placebo (p<0.0001)----
Patient's Final Assessment Assessed as more efficacious than all other study medications (p<0.0001 for all)----

Data extracted from a pooled analysis of eight studies[3][4].

A separate study comparing single oral doses of propyphenazone with acetylsalicylic acid (ASA) in patients with pain following dental surgery found that on a per milligram basis, the relative analgesic potency of propyphenazone was about twice that of ASA[11].

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparative research.

Clinical Trial for Acute Analgesic Efficacy (Pooled Analysis)
  • Study Design : Pooled statistical analysis of seven single-blind and one double-blind, randomized, parallel-group studies[10].

  • Participants : 500 healthy adults with moderate to severe acute dentoalveolar pain following surgery[3][10].

  • Interventions : Single oral doses of:

    • Propyphenazone combination (150 mg propyphenazone, 250 mg paracetamol, 50 mg caffeine)

    • Paracetamol (500 mg)

    • Ibuprofen (200 mg)

    • Aspirin (500 mg)

    • Placebo[3][10]

  • Outcome Measures :

    • Primary : Pain intensity and pain relief measured at various time points (e.g., 30, 60 minutes, and up to 4 hours) using standard pain scales. Onset of action was determined by the time to meaningful pain relief[3][4].

    • Secondary : Total pain relief over the observation period and the patient's overall assessment of the medication's efficacy at the end of the study[3][4].

  • Statistical Analysis : Comparative statistical tests (e.g., p-values) were used to determine significant differences between the treatment groups[3][4].

Fetal Development Study in an Animal Model
  • Objective : To assess the effects of paracetamol and propyphenazone, alone and in combination, on fetal development[12].

  • Animal Model : Pregnant Wistar rats[13].

  • Methodology :

    • The test substances were administered via stomach tube from day 8 to 14 of pregnancy in three different doses[12].

    • Dosages for paracetamol: 3.5 mg/kg, 35.0 mg/kg, and 350.0 mg/kg body weight[12].

    • Dosages for propyphenazone: 2.1 mg/kg, 21.0 mg/kg, and 210.0 mg/kg body weight[12].

    • Combination groups received the drugs in a constant 5:3 ratio (paracetamol:propyphenazone)[12].

    • Control groups received either the vehicle (Tween 80 solution) or were left untreated[12].

  • Outcome Measures : On day 21 of gestation, dams were sacrificed, and the number of implants, resorptions, and live fetuses were counted. Fetal and placental weight, and fetal and tail length were measured. Fetuses were examined for visceral and skeletal abnormalities[12].

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway for propyphenazone and a typical workflow for the clinical trials described.

COX_Pathway Arachidonic_Acid Arachidonic Acid (from cell membrane) COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Pain_Fever_Inflammation Pain, Fever, Inflammation Prostaglandins->Pain_Fever_Inflammation Propyphenazone Propyphenazone (and other NSAIDs) Propyphenazone->COX_Enzymes Inhibition

Caption: Mechanism of action of Propyphenazone via inhibition of COX enzymes.

Clinical_Trial_Workflow Patient_Recruitment Patient Recruitment (Acute Dental Pain) Randomization Randomization Patient_Recruitment->Randomization Group_A Propyphenazone Combination Randomization->Group_A Group_B Alternative (e.g., Ibuprofen) Randomization->Group_B Group_C Placebo Randomization->Group_C Dosing Single Oral Dose Administration Group_A->Dosing Group_B->Dosing Group_C->Dosing Data_Collection Data Collection (Pain Scores at Multiple Time Points) Dosing->Data_Collection Analysis Statistical Analysis (Comparison of Efficacy and Safety) Data_Collection->Analysis

Caption: Workflow of a randomized controlled clinical trial for analgesic efficacy.

Summary and Conclusion

Propyphenazone, particularly in combination with paracetamol and caffeine, has demonstrated a rapid onset of action and effective analgesia for acute pain, outperforming paracetamol, aspirin, and in some measures, ibuprofen, in clinical trials[3][4]. Its mechanism of action through COX inhibition is well-established and shared with other common NSAIDs[5][8][9]. While generally well-tolerated in short-term studies, researchers should consider the potential for adverse effects, particularly gastrointestinal issues, which are common to NSAIDs[3][9]. For drug development professionals, the synergistic effect of combining propyphenazone with other analgesics like paracetamol and adjuvants like caffeine presents a noteworthy strategy for enhancing analgesic efficacy[2][14]. Further research into the long-term safety profile and comparative studies against a wider range of newer analgesics would be beneficial.

References

Cross-Validation of Gardan P's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the mechanism of action and performance of Gardan P, a combination analgesic, with other common alternatives. This compound is a formulation containing Propyphenazone and Methylaminoantipyrine. The information presented is based on available experimental data to assist researchers and drug development professionals in their understanding of its pharmacological profile.

Overview of this compound's Components and Mechanism of Action

This compound combines two active pharmaceutical ingredients:

  • Propyphenazone: A non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone class.[1] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1] By blocking these enzymes, propyphenazone reduces the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[1]

  • Methylaminoantipyrine (MAA): The active metabolite of Metamizole (also known as Dipyrone).[2] MAA is a non-opioid analgesic with a more complex and not fully elucidated mechanism of action.[2] It is thought to act centrally and peripherally.[2] Its effects are likely mediated through the inhibition of prostaglandin synthesis (potentially via COX-3), as well as the activation of opioidergic and cannabinoid systems.[3]

The combination of these two components aims to provide a multi-modal approach to pain relief, targeting different pathways involved in nociception.

Comparative Performance Data

The following tables summarize the available quantitative data comparing the analgesic efficacy of this compound's components and related formulations with other common analgesics.

Table 1: Analgesic Efficacy Comparison (Clinical Studies)

Drug/CombinationDosagePain ModelEfficacy MetricResultsReference
Saridon® (Propyphenazone/Paracetamol/Caffeine)150mg/250mg/50mgAcute Dentoalveolar PainTotal Pain Relief (4h)Higher than Paracetamol, Ibuprofen, Aspirin, and Placebo (p < 0.01)[4]
Propyphenazone 150mg & 300mgPost-Oral Surgery PainRelative PotencyApproximately twice that of Aspirin on a per milligram basis[5]
Metamizole 1gPostoperative Pain (Breast Surgery)Morphine ConsumptionNo significant difference compared to placebo[6]
Metamizole 2gPost-Third Molar Surgery PainPain Reduction (VAS)Significantly more effective than Ibuprofen 600mg[7]
Metamizole vs. Paracetamol 250mg/kg & 500mg/kgScalpel Incision Pain (Rats)Pain Reduction (1h)Metamizole (65.2% & 91.3%) showed greater reduction than Paracetamol (43% & 74%)[8]
Metamizole vs. Tramadol 500mg & 1000mgExperimental Tooth Pulp PainAnalgesic Equipotency1000mg Metamizole was equipotent to 50mg Tramadol

Table 2: Preclinical Anti-Inflammatory and Analgesic Activity

CompoundModelEfficacy MetricResultReference
Propyphenazone Acetic Acid-Induced Writhing (Mice)Writhing Protection45%[9]
Ibuprofen Acetic Acid-Induced Writhing (Mice)Writhing Protection60%[9]
Diclofenac Acetic Acid-Induced Writhing (Mice)Writhing Protection63%[9]

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental methodologies are provided below to facilitate a clearer understanding.

GardanP_Mechanism cluster_propyphenazone Propyphenazone Pathway cluster_metamizole Methylaminoantipyrine (from Metamizole) Pathway Arachidonic_Acid_P Arachidonic Acid COX1_2_P COX-1 & COX-2 Arachidonic_Acid_P->COX1_2_P Prostaglandins_P Prostaglandins COX1_2_P->Prostaglandins_P Pain_Inflammation_Fever_P Pain, Inflammation, Fever Prostaglandins_P->Pain_Inflammation_Fever_P Propyphenazone Propyphenazone Propyphenazone->COX1_2_P Inhibits Arachidonic_Acid_M Arachidonic Acid COX3 COX-3 (CNS) Arachidonic_Acid_M->COX3 Prostaglandins_M Prostaglandins (CNS) COX3->Prostaglandins_M Pain_Fever_M Pain & Fever (Central) Prostaglandins_M->Pain_Fever_M Metamizole Methylaminoantipyrine Metamizole->COX3 Inhibits Opioid_System Opioidergic System Metamizole->Opioid_System Activates Cannabinoid_System Cannabinoid System Metamizole->Cannabinoid_System Activates Opioid_System->Pain_Fever_M Cannabinoid_System->Pain_Fever_M

Caption: Proposed mechanisms of action for Propyphenazone and Methylaminoantipyrine.

Writhing_Test_Workflow start Start acclimatize Acclimatize Mice (e.g., 1 hour) start->acclimatize grouping Divide into Groups (Control, Standard, Test) acclimatize->grouping drug_admin Administer Drug/Vehicle (e.g., Oral Gavage) grouping->drug_admin wait Waiting Period (e.g., 30-60 min) drug_admin->wait acetic_acid Inject Acetic Acid (i.p.) (e.g., 0.6%) wait->acetic_acid observe Observe & Count Writhes (e.g., for 20 min) acetic_acid->observe analyze Analyze Data (% Inhibition) observe->analyze end End analyze->end

Caption: Workflow for assessing peripheral analgesic activity.

Paw_Edema_Workflow start Start acclimatize Acclimatize Rats/Mice start->acclimatize baseline Measure Baseline Paw Volume acclimatize->baseline drug_admin Administer Drug/Vehicle baseline->drug_admin wait Waiting Period (e.g., 1 hour) drug_admin->wait carrageenan Inject Carrageenan into Paw wait->carrageenan measure_edema Measure Paw Volume at Time Intervals (e.g., 1, 2, 3, 4 hours) carrageenan->measure_edema analyze Calculate % Inhibition of Edema measure_edema->analyze end End analyze->end

Caption: Workflow for assessing anti-inflammatory activity.

Detailed Experimental Protocols

This method is used to screen for peripheral analgesic activity.[10]

  • Animals: Swiss albino mice (20-40g) are typically used.[10]

  • Procedure:

    • Animals are divided into control, standard (e.g., Diclofenac Sodium), and test groups.[11]

    • The test compound or vehicle is administered, usually orally, 30-40 minutes before the induction of writhing.[10][11]

    • Pain is induced by an intraperitoneal injection of 0.6% acetic acid (10 ml/kg).[10]

    • Five minutes after the acetic acid injection, the number of writhes (a characteristic stretching behavior) is counted for a period of 20 minutes.[10]

  • Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the control group.

This is a widely used model to evaluate the anti-inflammatory effects of compounds.[12]

  • Animals: Wistar or Sprague-Dawley rats are commonly used.[13]

  • Procedure:

    • A baseline measurement of the animal's hind paw volume is taken using a plethysmometer.[14]

    • The test compound or a standard anti-inflammatory drug (e.g., Indomethacin) is administered.[13]

    • After a set period (e.g., one hour), a 1% solution of carrageenan is injected into the sub-plantar region of the hind paw to induce inflammation.[15]

    • Paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).[14]

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.

This test is used to assess centrally acting analgesics.[16]

  • Apparatus: A hot plate with a controlled temperature (e.g., 52-55°C) and a transparent cylinder to confine the animal.[17]

  • Procedure:

    • The animal (mouse or rat) is placed on the pre-heated plate.[17]

    • The latency to a nocifensive response (e.g., paw licking, jumping) is recorded.[16]

    • A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.[17]

    • The test is conducted before and after the administration of the test compound.

  • Data Analysis: An increase in the latency period after drug administration indicates an analgesic effect.

Conclusion

This compound, through its components Propyphenazone and Methylaminoantipyrine, offers a dual mechanism of action for pain relief. Propyphenazone acts as a conventional NSAID by inhibiting prostaglandin synthesis, while Methylaminoantipyrine provides a more complex, centrally-mediated analgesia.

The available data suggests that combination therapies including propyphenazone can be highly effective, potentially offering a faster onset of action and greater overall pain relief compared to some single-agent analgesics.[4][18] Metamizole (the parent drug of Methylaminoantipyrine) has demonstrated strong analgesic properties, in some cases superior to other non-opioid analgesics.[7][8]

References

Combination Therapy in Pain Management: An Analysis of Propyphenazone-Containing Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, identifying synergistic combinations of analgesic compounds is a cornerstone of creating more effective pain management strategies. This guide provides a comparative analysis of combination therapies involving propyphenazone, a non-steroidal anti-inflammatory drug (NSAID), with other active pharmaceutical ingredients. Due to a lack of extensive clinical data on the specific combination of Propyphenazone and Noramidopyrine ("Gardan P") used in conjunction with other drugs, this guide will focus on the well-documented combination of Propyphenazone, Paracetamol, and Caffeine, commercially known as Saridon.

Comparative Efficacy of Propyphenazone, Paracetamol, and Caffeine Combination

A significant body of evidence for the efficacy of a propyphenazone-containing combination comes from a pooled statistical analysis of eight clinical studies. This analysis evaluated the onset of action and analgesic efficacy of a fixed-dose combination of 150 mg Propyphenazone, 250 mg Paracetamol, and 50 mg Caffeine (PPC) in patients experiencing acute dentoalveolar pain. The comparator groups included 500 mg Paracetamol, 500 mg Aspirin, 200 mg Ibuprofen, and a placebo.[1]

The PPC combination demonstrated a faster onset of action and greater overall pain relief compared to the single-agent analgesics.

Onset of Action

The PPC combination showed a statistically significant advantage in the early stages of pain relief.

Table 1: Percentage of Patients Reporting Pain "Gone/Partly Gone" [1]

Time PointPPC vs. Paracetamol (p-value)PPC vs. Aspirin (p-value)PPC vs. Placebo (p-value)PPC vs. Ibuprofen (p-value)
30 minutesp = 0.009p < 0.001p = 0.001Not Significant
60 minutesp < 0.0001p < 0.0001p < 0.0001p < 0.01
Overall Analgesic Efficacy

Over a four-hour period, the total pain relief scores were significantly higher for the PPC group compared to all other treatment arms.

Table 2: Total Pain Relief Scores at 4 Hours (p-values vs. PPC) [1]

Comparatorp-value
Paracetamolp < 0.0001
Ibuprofenp < 0.0001
Placebop < 0.0001
Aspirinp < 0.01

Experimental Protocols

The data presented is from a pooled analysis of eight studies with a similar design.

  • Study Design: Seven of the eight studies were single-blind, and one was double-blind.

  • Patient Population: 500 healthy patients (55.2% male, 44.8% female, average age 43.5 years) with moderate (65.8%) to severe (34.2%) acute dentoalveolar pain.[1]

  • Interventions:

    • Propyphenazone 150 mg / Paracetamol 250 mg / Caffeine 50 mg (PPC)

    • Paracetamol 500 mg

    • Aspirin 500 mg

    • Ibuprofen 200 mg

    • Placebo

  • Outcome Measures:

    • Percentage of patients reporting "pain gone/partly gone" at 30 and 60 minutes.

    • Pain intensity differences at 30 and 60 minutes.

    • Total pain relief scores at four hours.

    • Patient's overall assessment of efficacy at the end of the study.

  • Safety Assessment: Monitoring and reporting of all adverse events.

Mechanism of Action and Signaling Pathways

The enhanced efficacy of the PPC combination is attributed to the synergistic and complementary mechanisms of its components.

  • Propyphenazone: A pyrazolone derivative with analgesic, antipyretic, and anti-inflammatory properties. It acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.

  • Paracetamol (Acetaminophen): A centrally acting analgesic and antipyretic. Its precise mechanism is not fully elucidated but is thought to involve the inhibition of COX enzymes in the central nervous system and modulation of the serotonergic and cannabinoid systems.

  • Caffeine: Acts as an adjuvant analgesic. It is believed to enhance the analgesic effects of propyphenazone and paracetamol through several mechanisms, including the blockade of adenosine receptors, which can modulate pain signaling pathways. Caffeine may also improve the absorption of paracetamol.

G cluster_stimulus Pain Stimulus cluster_pathway Arachidonic Acid Pathway cluster_cns Central Nervous System Cellular Damage Cellular Damage Arachidonic Acid Arachidonic Acid Cellular Damage->Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Pain Perception Pain Perception Prostaglandins->Pain Perception Sensitization Adenosine Receptors Adenosine Receptors Adenosine Receptors->Pain Perception Modulation Propyphenazone Propyphenazone Propyphenazone->COX-1 / COX-2 Inhibition Paracetamol Paracetamol Paracetamol->COX-1 / COX-2 Inhibition (CNS) Caffeine Caffeine Caffeine->Adenosine Receptors Blockade

Caption: Simplified signaling pathway of PPC combination analgesia.

Experimental Workflow

The following diagram illustrates the general workflow of the clinical trials included in the pooled analysis.

G Patient Screening Patient Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Screening->Inclusion/Exclusion Criteria Randomization Randomization Inclusion/Exclusion Criteria->Randomization Treatment Allocation Treatment Allocation Randomization->Treatment Allocation Drug Administration Drug Administration Treatment Allocation->Drug Administration Pain Assessment (0, 30, 60 min, 4 hr) Pain Assessment (0, 30, 60 min, 4 hr) Drug Administration->Pain Assessment (0, 30, 60 min, 4 hr) Adverse Event Monitoring Adverse Event Monitoring Drug Administration->Adverse Event Monitoring Data Analysis Data Analysis Pain Assessment (0, 30, 60 min, 4 hr)->Data Analysis Adverse Event Monitoring->Data Analysis

Caption: Generalized workflow of the analyzed clinical trials.

Safety and Tolerability

In the pooled analysis of 500 patients, all medications were well-tolerated. A total of 20 patients (4.0%) reported adverse events, with no significant differences between the treatment groups. The most frequently reported adverse events were gastrointestinal disorders. No serious adverse events were observed with any of the studied drugs.[1]

Conclusion

The combination of Propyphenazone, Paracetamol, and Caffeine demonstrates a superior analgesic profile in terms of both speed of onset and overall efficacy compared to single-agent Paracetamol, Ibuprofen, and Aspirin in the management of acute dentoalveolar pain. The favorable safety profile observed in the analyzed studies further supports its clinical utility. These findings underscore the potential of well-designed combination therapies to provide enhanced pain relief. Further double-blind, randomized controlled trials are warranted to confirm these findings and to explore the efficacy of this combination in other pain models.

References

Meta-analysis of Gardan P clinical and preclinical data

Author: BenchChem Technical Support Team. Date: December 2025

Due to the absence of specific preclinical and clinical data for the combination product "Gardan P," this meta-analysis focuses on the pharmacological and clinical data of its active components: Mefenamic Acid and Propyphenazone. This guide provides a comparative analysis of these components against common alternatives, supported by available experimental data.

Comparative Analysis of this compound Components

This compound is a combination analgesic and anti-inflammatory agent. Its therapeutic effects are derived from the individual actions of Mefenamic Acid, a nonsteroidal anti-inflammatory drug (NSAID), and Propyphenazone, a pyrazolone derivative with analgesic and antipyretic properties.

Alternatives for Comparison:

  • Ibuprofen: A commonly used NSAID for pain and inflammation.

  • Aspirin (Acetylsalicylic Acid): A traditional NSAID with analgesic, anti-inflammatory, antipyretic, and antiplatelet effects.

  • Paracetamol (Acetaminophen): A widely used analgesic and antipyretic with a different mechanism of action from NSAIDs.

  • Dexketoprofen: A potent NSAID often used for postoperative pain.

Data Presentation

Table 1: Preclinical Data Summary - Mefenamic Acid
ParameterFindingModel SystemReference
Mechanism of Action Inhibition of NLRP3 inflammasomeIn vitro studies[1]
Neuroprotection Reversal of memory deficits and reduction of brain inflammationMouse model of Alzheimer's disease[1]
Antioxidant Effect Upregulation of the Nrf2/SQSTM1 pathway, protecting hepatocytes from oxidative stressHepG2 cells[2]
Table 2: Clinical Data Summary - Mefenamic Acid
IndicationKey FindingComparisonStudy DesignReference
Menorrhagia Mean reduction of 28.1% in menstrual blood loss (p < 0.001)PlaceboDouble-blind, randomized, placebo-controlled crossover trial[3]
Cognitive Impairment in Prostate Cancer Patients Improved MMSE score (27.7±1.8 vs. 25.5±4.2 for placebo, p=0.037)PlaceboProspective, double-blind, phase II clinical trial[4]
Postoperative Dental Pain Comparable efficacy to DexketoprofenDexketoprofenRandomized, controlled, double-blind study[5]
Table 3: Preclinical Data Summary - Propyphenazone
ParameterFindingModel SystemReference
Anti-inflammatory and Analgesic Activity Mutual prodrugs with ibuprofen, diclofenac, and ketoprofen showed improved potency over parent drugsIn vivo models[6]
Developmental Effects Caused intrauterine growth retardation at high doses but no increase in congenital anomaliesPregnant Wistar rats[7]
Table 4: Clinical Data Summary - Propyphenazone
IndicationKey FindingComparisonStudy DesignReference
Postoperative Dental Pain Relative analgesic potency about twice that of ASAAcetylsalicylic Acid (ASA) 1000 mgSingle-dose, oral administration study[8][9]
Acute Dentoalveolar Pain (in combination with Paracetamol and Caffeine) Faster onset of action and higher total pain relief scores at 4 hoursParacetamol 500 mg, Ibuprofen 200 mg, Aspirin 500 mg, PlaceboPooled analysis of eight studies[10][11]
Experimental Pain Analgesic effect of Propyphenazone (600 mg) was significantly amplified by Caffeine (150 mg)Propyphenazone alonePlacebo-controlled, randomized, double-blind, 5-fold crossover study[12]

Experimental Protocols

1. Analgesic Effect of Propyphenazone in Postoperative Dental Pain [8]

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: 210 patients experiencing pain after dental surgery.

  • Intervention: Single oral doses of 150 mg and 300 mg propyphenazone, 1000 mg acetylsalicylic acid (ASA), or placebo.

  • Outcome Measures: Pain assessment was conducted over a 3-hour observation period.

  • Statistical Analysis: Comparison of analgesic effect between active medications and placebo at various time points.

2. Efficacy of Mefenamic Acid in Menorrhagia [3]

  • Study Design: A 4-cycle, double-blind, randomized, placebo-controlled crossover trial.

  • Participants: 69 patients with a history of menorrhagia.

  • Intervention: Mefenamic acid or placebo taken during menstruation.

  • Outcome Measures: Menstrual blood loss was measured.

  • Statistical Analysis: Comparison of mean menstrual blood loss between placebo and mefenamic acid cycles.

3. Mefenamic Acid for Cognitive Impairment in Prostate Cancer Patients [4]

  • Study Design: A prospective, double-blind, phase II clinical trial with two parallel, randomized groups.

  • Participants: 28 patients undergoing Androgen Deprivation Therapy (ADT) for Prostate Cancer (PCa).

  • Intervention: Mefenamic acid 500 mg orally every 12 hours for six months versus placebo.

  • Outcome Measures: The primary outcome was the Mini-Mental State Examination (MMSE) score at six months.

  • Statistical Analysis: Comparison of MMSE scores between the mefenamic acid and placebo groups after six months of treatment.

Signaling Pathways and Workflows

Mechanism of Action of Mefenamic Acid and Propyphenazone

Both Mefenamic Acid and Propyphenazone are non-steroidal anti-inflammatory drugs (NSAIDs) that primarily act by inhibiting the cyclooxygenase (COX) enzymes.[13][14][15][16][17][18][19] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[14][15][17][20]

Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Enzymes Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Pain_Inflammation Pain, Inflammation, Fever Prostaglandins->Pain_Inflammation Gardan_P This compound Components (Mefenamic Acid, Propyphenazone) Gardan_P->COX1_COX2 Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) pathway by this compound components.

Mefenamic Acid and the NLRP3 Inflammasome Pathway

Recent preclinical research has shown that mefenamic acid can target and inhibit the NLRP3 inflammasome, an important inflammatory pathway implicated in various diseases, including Alzheimer's disease.[1]

NLRP3 NLRP3 Inflammasome Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1B Pro-inflammatory Cytokines (e.g., IL-1β) Caspase1->IL1B Inflammation Neuroinflammation IL1B->Inflammation Mefenamic_Acid Mefenamic Acid Mefenamic_Acid->NLRP3 Inhibition

Caption: Mefenamic Acid's inhibitory effect on the NLRP3 inflammasome pathway.

Experimental Workflow for Postoperative Pain Study

The general workflow for a clinical trial evaluating the analgesic efficacy of a drug like Propyphenazone in postoperative pain is as follows:

cluster_0 Pre-Treatment cluster_1 Treatment cluster_2 Post-Treatment cluster_3 Analysis Patient_Screening Patient Screening & Consent Baseline_Pain Baseline Pain Assessment Patient_Screening->Baseline_Pain Randomization Randomization Baseline_Pain->Randomization Drug_Admin Drug Administration (Propyphenazone vs. Comparator vs. Placebo) Randomization->Drug_Admin Pain_Assessment Pain Assessment (Multiple Time Points) Drug_Admin->Pain_Assessment Adverse_Events Adverse Event Monitoring Drug_Admin->Adverse_Events Data_Analysis Statistical Analysis Pain_Assessment->Data_Analysis Adverse_Events->Data_Analysis

Caption: A typical experimental workflow for an analgesic clinical trial.

References

Safety Operating Guide

Essential Protocols for the Safe Disposal of Gardan P

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe working environment and minimizing environmental impact. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for Gardan P, a compound comprised of Propyphenazone and Methylaminoantipyrine. Adherence to these protocols is essential for maintaining laboratory safety and regulatory compliance.

Hazard Identification and Safety Data

This compound is a formulation containing Propyphenazone and Methylaminoantipyrine. Understanding the hazards associated with each component is the first step in safe handling and disposal.

Table 1: Hazard Identification of this compound Components

ComponentCAS NumberMolecular FormulaHazard Statements
Propyphenazone479-92-5C₁₄H₁₈N₂OH302: Harmful if swallowed.[1][2][3]
Methylaminoantipyrine519-98-2C₁₂H₁₅N₃OH302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[4]

Note: Safety data for Methylaminoantipyrine can vary. One source indicates it is not a hazardous substance[5], while another classifies it as harmful and an environmental hazard[4]. It is prudent to handle it with the higher degree of caution.

Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.

  • Gloves: Wear chemical-resistant gloves. Gloves must be inspected prior to use.[1]

  • Eye Protection: Use tightly fitting safety goggles or a face shield.[1][6]

  • Lab Coat: A flame-resistant and impervious lab coat is required.[1][6]

  • Respiratory Protection: If there is a risk of dust formation or aerosol generation, a NIOSH-approved respirator should be used.[6][7]

Spill Management Protocol

In the event of a this compound spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]

  • Clean-up:

    • For solid spills, carefully sweep up the material, avoiding dust formation.[8]

    • Place the collected material into a suitable, closed, and labeled container for disposal.[1][8]

    • Clean the spill area thoroughly with a suitable solvent or detergent and water.

Proper Disposal Procedure

The disposal of this compound must be conducted in a manner that neutralizes its hazards and complies with all federal, state, and local regulations.

Step 1: Waste Segregation and Collection

  • Collect all waste containing this compound, including unused product, contaminated materials, and spill clean-up debris, in a designated, clearly labeled, and sealed waste container.

Step 2: Chemical Waste Disposal

  • Licensed Chemical Destruction: The primary recommended method for the disposal of this compound is through a licensed chemical destruction plant.[1] This ensures that the compound is handled and treated by professionals in a controlled and safe environment.

  • Controlled Incineration: An alternative is controlled incineration with flue gas scrubbing.[1] This method should only be performed in a facility equipped to handle chemical waste and prevent the release of harmful combustion byproducts.

  • Do Not Dispose in Regular Trash or Sewer: Under no circumstances should this compound be disposed of in the regular trash or discharged into the sewer system.[1] This is to prevent environmental contamination, particularly due to the aquatic toxicity of Methylaminoantipyrine.[4]

Step 3: Container Disposal

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.

  • Puncture the empty and rinsed containers to prevent reuse before disposing of them in a sanitary landfill or through a licensed waste management service.[1]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

GardanP_Disposal_Workflow cluster_prep Preparation cluster_disposal Disposal Path cluster_final Final Steps PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Segregate Segregate this compound Waste PPE->Segregate Handle with Care Collect Collect in Labeled, Sealed Container Segregate->Collect Licensed_Plant Transfer to Licensed Chemical Destruction Plant Collect->Licensed_Plant Primary Method Incineration Alternatively, Controlled Incineration Collect->Incineration Alternative Method Decontaminate Decontaminate Work Area Licensed_Plant->Decontaminate Incineration->Decontaminate Document Document Disposal Decontaminate->Document

This compound Disposal Workflow

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a culture of safety and excellence in the workplace.

References

Essential Safety and Logistical Information for Handling Gardan P

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling active pharmaceutical ingredients. This document provides crucial safety protocols and logistical information for the handling of Gardan P, a compound comprised of Propyphenazone and Methylaminoantipyrine. Adherence to these guidelines is essential to minimize risk and ensure a safe working environment.

Hazard Identification and Classification

This compound is a formulation containing Propyphenazone and Methylaminoantipyrine. The primary hazards are associated with its individual components.

  • Propyphenazone: Classified as harmful if swallowed (Acute Toxicity, Oral - Category 4)[1][2]. It may also cause irritation to the skin, eyes, and respiratory tract[3].

  • Methylaminoantipyrine: There are conflicting classifications. While some sources may not classify it as hazardous[4], others categorize it as harmful if swallowed (Acute Toxicity, Oral - Category 4) and very toxic to aquatic life with long-lasting effects[5]. Given this, it is prudent to handle it with the precautions required for a substance harmful if ingested and environmentally hazardous.

Personal Protective Equipment (PPE)

A comprehensive risk assessment should be conducted for all procedures involving this compound. The following table summarizes the mandatory personal protective equipment.

Control Type Requirement Specifications
Engineering Controls Ventilated EnclosureAll handling of solid this compound that may generate dust should be performed in a laboratory fume hood or other suitable ventilated enclosure[3].
Eye Protection Safety GlassesWear tightly fitting safety goggles with side-shields conforming to NIOSH (US) or EN 166 (EU) standards[1][3][6].
Hand Protection Chemical-resistant glovesWear impermeable and resistant gloves. Nitrile or neoprene gloves are preferred. Gloves must be inspected prior to use and changed regularly, or immediately if contaminated, torn, or punctured[1][7][8].
Body Protection Protective ClothingWear a disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. A lab coat should be worn over personal clothing[1][7][8].
Respiratory Protection RespiratorIf exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved full-face respirator[1][6][9].
Safe Handling and Operational Plan

Proper handling procedures are critical to minimize exposure and prevent contamination.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents[10][11].

  • Keep containers tightly closed and protected from light[12].

Preparation and Handling:

  • Preparation: Before handling, ensure all necessary equipment, including a spill kit, is readily accessible[3].

  • Donning PPE: Follow the correct sequence for putting on PPE to avoid contamination.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood to control dust and aerosol formation[3][10].

  • General Conduct: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling the substance[1][2].

Spill Management:

  • Minor Spills: In case of a small spill, wear appropriate PPE, cover the spill with an inert absorbent material, and collect it in a sealed container for disposal.

  • Major Spills: For significant spills, evacuate the area and ensure it is well-ventilated before cleanup by trained personnel[3].

Disposal Plan

All waste materials must be handled and disposed of in accordance with federal, state, and local regulations.

Waste Collection:

  • All contaminated materials, including PPE, weighing papers, and empty containers, must be collected in designated, sealed containers labeled as hazardous waste[3].

Disposal Methods:

  • Chemical Waste: Dispose of this compound waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[1]. Do not discharge into sewer systems or contaminate water, foodstuffs, or feed[1].

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, they can be punctured to render them unusable and disposed of in a sanitary landfill[1].

Visual Guides

To further clarify the procedural workflows, the following diagrams illustrate the key steps for handling and disposal of this compound.

HandlingWorkflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Procedure A Assemble Materials & Spill Kit B Don PPE (Gloves, Gown, Goggles) A->B C Weigh this compound B->C D Perform Experimental Procedure C->D E Decontaminate Work Area D->E F Segregate Waste E->F G Doff PPE Correctly F->G H Wash Hands Thoroughly G->H

This compound Handling Workflow Diagram

DisposalPlan This compound Disposal Plan cluster_collection Waste Collection cluster_segregation Segregation & Storage cluster_disposal Final Disposal Waste Contaminated Materials (PPE, Glassware, etc.) WasteContainer Designated, Sealed Hazardous Waste Container Waste->WasteContainer ChemWaste Unused/Expired this compound ChemContainer Original or Approved Chemical Waste Container ChemWaste->ChemContainer LicensedVendor Licensed Chemical Waste Vendor WasteContainer->LicensedVendor ChemContainer->LicensedVendor

This compound Disposal Plan Diagram

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.